molecular formula C7H8N2O B1328917 2-Acetyl-3-methylpyrazine CAS No. 23787-80-6

2-Acetyl-3-methylpyrazine

Cat. No.: B1328917
CAS No.: 23787-80-6
M. Wt: 136.15 g/mol
InChI Key: QUNOTZOHYZZWKQ-UHFFFAOYSA-N
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Description

2-Acetyl-3-methylpyrazine, also known as 2-methyl-3-acetylpyrazine or pyrazine, 2-acetyl-3-methyl, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound is a grain, nutty, and roasted tasting compound that can be found in cereals and cereal products and crustaceans. This makes this compound a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylpyrazin-2-yl)ethanone
Source PubChem
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InChI

InChI=1S/C7H8N2O/c1-5-7(6(2)10)9-4-3-8-5/h3-4H,1-2H3
Source PubChem
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InChI Key

QUNOTZOHYZZWKQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
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DSSTOX Substance ID

DTXSID7066932
Record name 1-(3-Methylpyrazinyl)ethan-1-one
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Molecular Weight

136.15 g/mol
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Physical Description

Liquid, colourless to light yellow liquid with a nutty, roasted grain, baked potato odour
Record name 2-Acetyl-3-methylpyrazine
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Record name 2-Acetyl-3-methylpyrazine
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Boiling Point

265.00 to 266.00 °C. @ 760.00 mm Hg
Record name 2-Acetyl-3-methylpyrazine
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Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2-Acetyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.105-1.114
Record name 2-Acetyl-3-methylpyrazine
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CAS No.

23787-80-6
Record name 2-Acetyl-3-methylpyrazine
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Record name Ethanone, 1-(3-methyl-2-pyrazinyl)-
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Record name 1-(3-Methylpyrazinyl)ethan-1-one
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Record name 1-(3-methylpyrazinyl)ethan-1-one
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Record name 2-ACETYL-3-METHYLPYRAZINE
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Record name 2-Acetyl-3-methylpyrazine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Ubiquitous Roasty Aroma: A Technical Guide to 2-Acetyl-3-methylpyrazine in Foods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Acetyl-3-methylpyrazine is a potent aroma compound renowned for its characteristic nutty, roasted, and popcorn-like scent. As a key component of the Maillard reaction, this heterocyclic compound significantly contributes to the desirable flavor profiles of a wide array of thermally processed foods. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various food matrices, details the analytical methodologies for its quantification, and elucidates its formation pathway.

Quantitative Occurrence of this compound in Foods

The concentration of this compound varies significantly depending on the food matrix, processing conditions (such as temperature and time), and the specific precursors present. The following table summarizes the quantitative data for this compound found in several common food products.

Food ProductConcentration RangeAnalytical Method
Roasted Coffee Beans 150.5 ng/g[1]SIDA-HS-SPME-GC-MS
White Bread Crust 45.2 ng/g[1]SIDA-HS-SPME-GC-MS
Popcorn 85.7 ng/g[1]SIDA-HS-SPME-GC-MS
Roasted Peanuts Not explicitly quantified, but a major contributor to aromaGC-MS
Meat Products Used as a flavoring agent at levels up to 2 ppm[2]Not specified
Snack Foods Used as a flavoring agent at levels up to 0.25 ppm[2]Not specified

Formation Pathway of this compound

This compound is primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. The key pathway involves the Strecker degradation of specific amino acids in the presence of α-dicarbonyl compounds.

G cluster_precursors Precursors cluster_intermediates Maillard Reaction Intermediates cluster_product Final Product AminoAcid Amino Acid (e.g., Alanine) AlphaAminoketone α-Aminoketone (1-Amino-2-propanone) AminoAcid->AlphaAminoketone Strecker Degradation ReducingSugar Reducing Sugar (e.g., Glucose) AlphaDicarbonyl α-Dicarbonyl (e.g., Pyruvaldehyde) ReducingSugar->AlphaDicarbonyl Degradation AlphaDicarbonyl->AlphaAminoketone Dihydropyrazine Dihydropyrazine Intermediate AlphaAminoketone->Dihydropyrazine Condensation (x2) Product This compound Dihydropyrazine->Product Oxidation & Methylation

Formation pathway of this compound via the Maillard reaction.

Experimental Protocols for Quantification

The accurate quantification of this compound in complex food matrices requires sensitive and specific analytical techniques. The gold standard method is Stable Isotope Dilution Analysis (SIDA) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][3]

Detailed Methodology: SIDA-HS-SPME-GC-MS

1. Sample Preparation:

  • Homogenization: Solid food samples (e.g., roasted coffee beans, bread crust) are cryogenically ground to a fine, homogenous powder to ensure representative sampling and efficient extraction.

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard, such as this compound-d3, is added to a precisely weighed aliquot of the homogenized sample. This is crucial for accurate quantification as it corrects for any analyte loss during sample preparation and analysis.[4]

  • Matrix Modification: For solid samples, a specific volume of distilled water is added to create a slurry. For liquid samples, a salt (e.g., sodium chloride) may be added to increase the volatility of the analyte.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • The vial containing the prepared sample is sealed and incubated at a controlled temperature (e.g., 60°C) to allow the volatile compounds, including this compound, to partition into the headspace.

  • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Thermal Desorption: The SPME fiber is retracted and immediately inserted into the hot injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed onto the GC column.

  • Chromatographic Separation: The analytes are separated based on their boiling points and affinity for the stationary phase of the GC column (e.g., a DB-WAX capillary column). A typical temperature program involves an initial hold at a low temperature, followed by a gradual ramp to a higher temperature to elute all compounds of interest.

  • Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is typically used to fragment the molecules. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound and its deuterated internal standard.

4. Quantification:

  • A calibration curve is generated by analyzing a series of standards containing known concentrations of this compound and a fixed concentration of the internal standard.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

  • The concentration of this compound in the food sample is then determined by comparing its peak area ratio to the calibration curve.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Homogenization Sample Homogenization Spiking Internal Standard Spiking Homogenization->Spiking MatrixMod Matrix Modification Spiking->MatrixMod HS_SPME HS-SPME MatrixMod->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Quantification Quantification GC_MS->Quantification

General experimental workflow for the quantification of this compound.

Conclusion

This compound is a critical flavor compound that defines the desirable roasted and nutty notes in many staple foods. Its formation via the Maillard reaction is a complex process that is influenced by various factors. The accurate quantification of this potent odorant is essential for quality control, flavor optimization, and a deeper understanding of food chemistry. The methodologies outlined in this guide provide a robust framework for researchers and scientists to investigate the natural occurrence and formation of this compound in diverse food systems.

References

Sensory Threshold of 2-Acetyl-3-methylpyrazine in Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sensory threshold of 2-Acetyl-3-methylpyrazine in water. It is designed to be a valuable resource for professionals in research, science, and drug development who are working with this potent aroma compound. This document summarizes the available quantitative data, details relevant experimental protocols for sensory analysis, and illustrates the known signaling pathway for pyrazine (B50134) perception.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound known for its significant contribution to the desirable roasted, nutty, and popcorn-like aromas and tastes in a wide variety of foods and beverages. As a member of the pyrazine family, it is a key flavor constituent in products that undergo thermal processing, such as baked goods, roasted nuts, and coffee. Its potent and characteristic flavor profile also lends itself to applications in the pharmaceutical industry for taste-masking and enhancing the palatability of drug formulations. Understanding the sensory threshold of this compound is crucial for its effective application in product development and formulation.

Quantitative Sensory Threshold Data

CompoundType of ThresholdMediumThreshold Value (ppb)Reference(s)
2-AcetylpyrazineOdorWater62[1]
2-Acetyl-3-ethylpyrazineOdorWater~1000[1]
2-Acetyl-3-ethylpyrazineTasteWater10[1]

It is important to note that sensory thresholds are not fixed values and can be influenced by various factors, including the purity of the compound, the temperature of the medium, and the sensitivity of the sensory panelists.[2]

Experimental Protocols for Sensory Threshold Determination

The determination of sensory thresholds is a critical aspect of sensory science, providing essential data for flavor and fragrance applications. The following protocols are based on established methodologies for determining detection and recognition thresholds.

ASTM E679-04: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits

This standard practice is a widely accepted method for determining sensory thresholds.

Objective: To determine the detection threshold of this compound in water using a three-alternative forced-choice (3-AFC) ascending concentration series.

Materials:

  • This compound: High purity (≥98%)

  • Water: Odor-free, deionized, or spring water

  • Glassware: Odor-free glass flasks and sample cups

  • Panelists: A panel of 15-30 trained sensory assessors

Procedure:

  • Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to recognize the specific nutty and roasted aroma of this compound.

  • Sample Preparation: A stock solution of this compound is prepared in water. A series of dilutions is then made, typically in descending order of concentration with a dilution factor of two or three.

  • Presentation: For each panelist, a series of triangle tests is presented. In each test, the panelist receives three samples: two are blanks (water), and one contains the odorant at a specific concentration. The position of the odd sample is randomized.

  • Evaluation: Panelists are instructed to sniff each sample and identify the one that is different from the other two. The test proceeds from lower to higher concentrations.

  • Threshold Calculation: The individual threshold is the geometric mean of the last concentration missed and the first concentration at which a correct identification is made. The group threshold is the geometric mean of the individual thresholds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a mixture.

Objective: To determine the odor activity of this compound.

Procedure:

  • Sample Injection: A solution of this compound is injected into a gas chromatograph.

  • Separation: The compound is separated from the solvent and any impurities on a capillary column.

  • Effluent Splitting: At the column outlet, the effluent is split between a chemical detector (e.g., a mass spectrometer) and a sniffing port.

  • Olfactory Detection: A trained panelist sniffs the effluent from the sniffing port and records the time and description of any detected odors.

Signaling Pathway for Pyrazine Perception

The perception of pyrazines, including this compound, is initiated by the interaction of the odorant molecule with specific olfactory receptors in the nasal cavity.

The nutty and roasted aroma of pyrazines is primarily detected by olfactory receptors. Research has identified a specific G-protein coupled receptor (GPCR), OR5K1, as being highly responsive to pyrazines.[3] The binding of a pyrazine molecule to this receptor initiates an intracellular signaling cascade, leading to the generation of a nerve impulse that is transmitted to the brain and perceived as a distinct aroma.

sensory_pathway cluster_olfactory_epithelium Olfactory Epithelium cluster_brain Brain Pyrazine This compound OR5K1 Olfactory Receptor (OR5K1) Pyrazine->OR5K1 Binds to G_Protein G-Protein Activation OR5K1->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Nerve Impulse to Brain Depolarization->Signal Perception Perception of Nutty/Roasted Aroma Signal->Perception

Caption: Olfactory signaling pathway for pyrazine perception.

Conclusion

While a specific sensory threshold for this compound in water remains to be definitively established in publicly available literature, the data on related compounds and the well-documented methodologies for sensory analysis provide a strong foundation for researchers. The nutty and roasted characteristics of this pyrazine are perceived through a specific olfactory receptor, highlighting the intricate molecular mechanisms underlying flavor perception. Further research is warranted to quantify the precise detection and recognition thresholds of this compound in water to aid in its precise application across the food, beverage, and pharmaceutical industries.

References

Chemical and physical properties of 2-Acetyl-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 2-Acetyl-3-methylpyrazine. The information is intended to support researchers, scientists, and professionals in drug development and other scientific fields who are interested in this compound.

Chemical and Physical Properties

This compound is a heterocyclic organic compound that is recognized for its strong nutty, roasted, and popcorn-like aroma.[1][2] It is a key component in the flavor and fragrance industry and also serves as an important intermediate in organic synthesis.[2][3]

Table 1: General and Physical Properties of this compound

PropertyValueReference
Appearance Colorless to pale yellow liquid[3][4][5]
Odor Nutty, roasted, popcorn-like[1][2][3]
Molecular Formula C₇H₈N₂O[3][6]
Molecular Weight 136.15 g/mol [3][4]
Boiling Point 195 - 198 °C at 760 mmHg; 90 °C at 20 mmHg[3][7]
Melting Point Approximately -21 °C[3]
Density 1.056 - 1.114 g/mL at 25 °C[3][4][5]
Refractive Index 1.521 - 1.523 at 20 °C[4][5]
Solubility Slightly soluble in water; soluble in common organic solvents like ethanol (B145695) and diethyl ether.[3][4]
Flash Point 81 °C[3]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataDetailsReference
Mass Spectrometry (GC-MS) m/z Top Peak: 43; m/z 2nd Highest: 136[4]
Infrared (IR) Spectroscopy Data available from NIST/EPA Gas-Phase Infrared Database.[8]
Raman Spectroscopy Data available.[4]

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. A common approach involves the oxidation of 2-ethyl-3-methylpyrazine (B101031).

Experimental Protocol: Oxidation of 2-Ethyl-3-methylpyrazine

This protocol is based on the oxidation of 2-ethyl-3-methylpyrazine using an oxidizing agent such as peracetic acid or sodium dichromate.[1][9]

  • Materials:

  • Procedure:

    • A solution of 2-ethyl-3-methylpyrazine in a suitable solvent is prepared in a reaction flask equipped with a stirrer, thermometer, and reflux condenser.[1]

    • The oxidizing agent is added dropwise to the solution while maintaining a specific reaction temperature (e.g., 75°C).[1]

    • After the addition is complete, the reaction mixture is stirred for an additional period at the same or a slightly elevated temperature.[1]

    • The solvent is removed under reduced pressure.[1]

    • The crude product is purified, for example, by fractional distillation under vacuum.[1]

    • Further purification can be achieved by dissolving the product in diethyl ether, filtering, and removing the solvent. The resulting concentrate is then dissolved in hexane, washed with water, and the hexane layer is dried over magnesium sulfate before the final removal of the solvent.[1]

A greener synthesis approach has also been explored using peroxide as the oxidant and a catalyst, which offers the advantage of milder reaction conditions and reduced toxic waste.[9] Another method involves the use of a Grignard reagent.[10]

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start with 2-Ethyl-3-methylpyrazine oxidation Oxidation (e.g., with Peracetic Acid) start->oxidation Step 1 workup Reaction Work-up (Solvent Removal) oxidation->workup Step 2 purification Purification (e.g., Distillation) workup->purification Step 3 product This compound purification->product Final Product Analytical_Workflow cluster_analysis Analytical Characterization cluster_results Data Output sample This compound Sample gcms Gas Chromatography- Mass Spectrometry (GC-MS) sample->gcms ir Infrared (IR) Spectroscopy sample->ir raman Raman Spectroscopy sample->raman identification Identification gcms->identification quantification Quantification gcms->quantification structure Structural Confirmation ir->structure raman->structure

References

Olfactory Perception of 2-Acetyl-3-methylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-3-methylpyrazine is a potent aroma compound belonging to the pyrazine (B50134) family, characterized by its distinct nutty and roasted olfactory profile. This technical guide provides an in-depth overview of the current scientific understanding of its olfactory perception. Key quantitative data, including its interaction with the human olfactory receptor OR5K1, are presented. Detailed experimental methodologies for sensory analysis and instrumental characterization are outlined to support further research and application in the fields of flavor science, neuroscience, and drug development.

Introduction

This compound is a heterocyclic aromatic organic compound that plays a significant role in the flavor and fragrance industry.[1][2] Its characteristic nutty, roasted, and in some contexts, popcorn-like aroma contributes to the sensory profile of a wide variety of food products, particularly those that undergo thermal processing such as baked goods, roasted nuts, and coffee.[1][2][3] Understanding the mechanisms of its perception is crucial for its effective application and for the development of novel flavor profiles and potential therapeutic agents targeting the olfactory system.

This guide summarizes the key quantitative data related to the olfactory perception of this compound, details the experimental protocols for its analysis, and provides visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data on Olfactory Perception

The perception of this compound is a complex process influenced by its concentration and interaction with specific olfactory receptors. The following table summarizes the available quantitative data.

ParameterValueMatrix/ConditionReference
EC50 for OR5K1 531.22 ± 27.59 µMin vitro cell-based luminescence assay[3]
Odor Description Nutty, Roasted, Popcorn-like, Vegetable-[1]

Note: While this compound is recognized for its potent aroma, specific odor detection and recognition thresholds in standard matrices like water and air are not consistently reported in publicly available literature. One study noted it as a "sub-threshold" pyrazine in Soy Sauce Aroma Type Baijiu, where it contributes to the overall roasted aroma through synergistic effects with other pyrazines.[4]

Olfactory Receptor Interaction

The primary human olfactory receptor responsible for the detection of a range of pyrazines, including this compound, has been identified as OR5K1.[5][6] This receptor is a G-protein coupled receptor (GPCR) that, upon binding with an odorant, initiates a signaling cascade resulting in the perception of smell.

Olfactory Signaling Pathway

The binding of this compound to OR5K1 triggers a conformational change in the receptor, leading to the activation of a G-protein (Gαolf). This, in turn, activates adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca2+ and Na+) and depolarization of the olfactory receptor neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for further processing.

Odorant This compound OR5K1 OR5K1 (GPCR) Odorant->OR5K1 Binds to G_protein Gαolf OR5K1->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG CNG Channel cAMP->CNG Opens Ions Ca²⁺/Na⁺ Influx CNG->Ions Depolarization Neuron Depolarization Ions->Depolarization Signal Signal to Olfactory Bulb Depolarization->Signal

Olfactory signaling pathway for this compound.

Experimental Protocols

Sensory Analysis: 3-Alternative Forced-Choice (3-AFC) for Odor Threshold Determination

The 3-AFC method is a standardized protocol for determining the detection threshold of an odorant.

Objective: To determine the lowest concentration of this compound that can be reliably detected by a human sensory panel.

Materials:

  • This compound standard

  • Odor-free water or air (depending on the matrix)

  • A series of dilutions of the standard in the chosen matrix

  • Odor-free sample presentation vessels (e.g., glass sniffing bottles)

  • A panel of trained sensory assessors

Procedure:

  • Panelist Selection and Training: Select panelists based on their ability to detect and describe nutty and roasted aromas. Train them on the 3-AFC procedure.

  • Sample Preparation: Prepare a series of ascending concentrations of this compound in the chosen matrix. The concentration steps should be logarithmic (e.g., a factor of 2 or 3 between steps).

  • Presentation: In each trial, present the panelist with three samples: two blanks (matrix only) and one containing the odorant at a specific concentration. The position of the odorant-containing sample should be randomized.

  • Evaluation: The panelist is instructed to sniff each sample and identify the one that is different from the other two.

  • Ascending Series: Start with a concentration below the expected threshold and increase the concentration in subsequent trials until the panelist can correctly identify the odorant-containing sample in a predetermined number of consecutive trials.

  • Data Analysis: The individual threshold is typically calculated as the geometric mean of the last concentration at which the panelist failed to detect the odorant and the first concentration at which they correctly detected it. The group threshold is the geometric mean of the individual thresholds.

cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel Select & Train Panel Samples Prepare Ascending Concentrations Panel->Samples Present Present 3 Samples (2 Blanks, 1 Odorant) Samples->Present Identify Panelist Identifies 'Odd' Sample Present->Identify Correct Correct Identification? Identify->Correct Increase Increase Concentration Correct->Increase No Threshold Calculate Individual & Group Threshold Correct->Threshold Yes Increase->Present

Workflow for 3-AFC Odor Threshold Determination.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a complex mixture that contribute to its aroma.

Objective: To separate and identify the aroma-active compounds, including this compound, in a sample matrix.

Instrumentation:

  • Gas Chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS)

  • Olfactometry port (sniffing port)

  • Capillary column suitable for flavor analysis (e.g., DB-WAX, FFAP)

Procedure:

  • Sample Preparation: Extract the volatile compounds from the sample matrix using techniques such as solvent extraction, solid-phase microextraction (SPME), or simultaneous distillation-extraction (SDE).

  • GC Separation: Inject the extract into the GC. The volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column.

  • Effluent Splitting: At the end of the column, the effluent is split between the detector (FID or MS) and the sniffing port.

  • Olfactory Evaluation: A trained sensory analyst sniffs the effluent from the sniffing port and records the retention time, odor quality, and intensity of each detected aroma.

  • Compound Identification: The data from the detector (a chromatogram from the FID or a mass spectrum from the MS) is correlated with the olfactory data. The compound eluting at the same retention time as a perceived nutty/roasted aroma can be identified as this compound by comparing its mass spectrum and retention index with that of an authentic standard.

Sample Sample Extraction Volatile Extraction (e.g., SPME) Sample->Extraction GC Gas Chromatograph Extraction->GC Column Capillary Column GC->Column Splitter Effluent Splitter Column->Splitter Detector Detector (FID/MS) Splitter->Detector SniffingPort Sniffing Port Splitter->SniffingPort Data Chromatogram / Mass Spectrum Detector->Data Analyst Sensory Analyst SniffingPort->Analyst Aroma Aroma Perception Data Analyst->Aroma Correlation Data Correlation & Identification Data->Correlation Aroma->Correlation

Workflow for Gas Chromatography-Olfactometry (GC-O).

Conclusion

This compound is a key contributor to the nutty and roasted aromas characteristic of many food products. Its perception is mediated, at least in part, by the olfactory receptor OR5K1. While a significant body of research exists on pyrazines as a class, further studies are needed to establish definitive odor detection and recognition thresholds for this compound in various matrices. The experimental protocols detailed in this guide provide a framework for conducting such research, which will be invaluable for the continued development of flavorful and appealing products in the food and beverage industry, as well as for advancing our understanding of the molecular basis of olfaction for potential applications in drug development.

References

A Technical Guide to the Precursors for 2-Acetyl-3-methylpyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core precursors and synthetic pathways for 2-acetyl-3-methylpyrazine, a key compound in flavor and fragrance chemistry, as well as a potential building block in pharmaceutical development. This document details various synthetic methodologies, including chemical synthesis and formation via the Maillard reaction, presenting quantitative data, experimental protocols, and reaction pathways to facilitate research and development.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through several routes, most notably through the oxidation of 2-ethyl-3-methylpyrazine. This section details the precursors, reaction conditions, and yields for these methods.

Oxidation of 2-Ethyl-3-methylpyrazine

A common and effective method for the synthesis of this compound involves the oxidation of its precursor, 2-ethyl-3-methylpyrazine. Various oxidizing agents can be employed, with recent developments focusing on greener and more efficient catalytic systems.

Table 1: Quantitative Data for the Oxidation of 2-Ethyl-3-methylpyrazine

PrecursorOxidizing Agent/CatalystSolventReaction ConditionsYield/SelectivityReference
2-Ethyl-3-methylpyrazineN-Bromosuccinimide (NBS) followed by oxidationCarbon TetrachlorideRefluxNot specified[1]
2-Ethyl-3-methylpyrazineSodium ChromateNot specifiedNot specifiedNot specified[1]
2-Ethyl-3-methylpyrazinePeroxide, Catalyst, and LigandNot specifiedGentle and simpleSelectivity >90%[1]

This protocol is based on a greener synthetic approach utilizing a peroxide as the oxidizing agent in the presence of a catalyst.[1]

Materials and Equipment:

  • 2-Ethyl-3-methylpyrazine

  • Peroxide (e.g., hydrogen peroxide, tert-butyl hydroperoxide)

  • Catalyst and ligand system (specifics to be determined based on the chosen literature method)

  • Reaction vessel with stirring and temperature control

  • Extraction and purification apparatus (e.g., separatory funnel, distillation setup)

Procedure:

  • To a reaction vessel, add 2-ethyl-3-methylpyrazine, the solvent, the catalyst, and the ligand.

  • With stirring, slowly add the peroxide to the reaction mixture while maintaining the desired temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, TLC).

  • Upon completion, quench the reaction and extract the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or chromatography to obtain this compound.

Formation of this compound via the Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary pathway for the formation of a wide array of flavor compounds, including this compound, in thermally processed foods. The structure of the pyrazine (B50134) is dependent on the specific amino acid and sugar precursors.

Key Precursors in the Maillard Reaction

The formation of this compound through the Maillard reaction involves the interaction of specific amino acids and reducing sugars. The amino acid provides the nitrogen atoms for the pyrazine ring and can also contribute to the side-chain substitutions. The reducing sugar provides the carbon backbone.

  • Amino Acid Precursors: Amino acids such as proline and threonine are known to be effective precursors for the formation of various alkylpyrazines. L-threonine, in particular, can serve as a source of aminoacetone, a key intermediate in pyrazine synthesis.

  • Reducing Sugar Precursors: Glucose and fructose (B13574) are common reducing sugars that participate in the Maillard reaction, leading to the formation of dicarbonyl intermediates necessary for pyrazine ring formation.

While the formation of this compound in Maillard reaction model systems is established, specific quantitative yield data from various precursor combinations is not extensively reported in the available literature. The yield is highly dependent on factors such as temperature, pH, water activity, and the molar ratio of the reactants.

Proposed Signaling Pathway for this compound Formation

The formation of this compound in the Maillard reaction is a complex process involving multiple steps, including the Strecker degradation of amino acids. A plausible mechanism involves the condensation of α-aminocarbonyl intermediates.

Maillard_Pathway cluster_precursors Precursors cluster_intermediates Intermediates Amino Acid (e.g., Threonine) Amino Acid (e.g., Threonine) Aminoacetone Aminoacetone Amino Acid (e.g., Threonine)->Aminoacetone Strecker Degradation with α-Dicarbonyls Reducing Sugar (e.g., Glucose) Reducing Sugar (e.g., Glucose) α-Dicarbonyls α-Dicarbonyls Reducing Sugar (e.g., Glucose)->α-Dicarbonyls Caramelization/ Degradation Dihydro-2-acetyl-3-methylpyrazine Dihydro-2-acetyl-3-methylpyrazine α-Dicarbonyls->Dihydro-2-acetyl-3-methylpyrazine Condensation 1-Amino-2-propanone 1-Amino-2-propanone Aminoacetone->1-Amino-2-propanone 1-Amino-2-propanone->Dihydro-2-acetyl-3-methylpyrazine Condensation This compound This compound Dihydro-2-acetyl-3-methylpyrazine->this compound Oxidation

Caption: Proposed Maillard reaction pathway for this compound.

This protocol outlines a general procedure for studying the formation of this compound in a model system.

Materials and Equipment:

  • Amino acid (e.g., L-proline, L-threonine)

  • Reducing sugar (e.g., D-glucose)

  • Phosphate (B84403) buffer (to control pH)

  • Reaction vials (pressure-resistant)

  • Heating block or oven

  • Analytical instrumentation (GC-MS with headspace or SPME)

Procedure:

  • Prepare aqueous solutions of the selected amino acid and reducing sugar in a phosphate buffer of the desired pH.

  • Mix the solutions in a reaction vial in the desired molar ratio.

  • Seal the vials tightly.

  • Heat the vials at a specific temperature (e.g., 120-180°C) for a defined period.

  • After cooling, analyze the volatile compounds in the headspace of the vial using SPME-GC-MS or by direct headspace injection.

  • Identify and quantify this compound using an appropriate internal or external standard.

Synthesis via Grignard Reagent

An alternative chemical synthesis route for acetylpyrazines involves the use of a Grignard reagent. This method is particularly useful for introducing the acetyl group to the pyrazine ring.

Grignard Reaction with 2-Cyanopyrazine

This method utilizes the reaction of a methylmagnesium halide (a Grignard reagent) with 2-cyanopyrazine.

Table 2: Quantitative Data for the Grignard Synthesis of 2-Acetylpyrazine

Precursor 1Precursor 2CatalystSolventReaction ConditionsYieldReference
2-CyanopyrazineMethylmagnesium ChlorideMonovalent Copper SaltTetrahydrofuran/TolueneReflux and condensation, followed by hydrolysis69%[2]

The following is a generalized protocol based on patent literature for the synthesis of 2-acetylpyrazine, which can be adapted for this compound with the appropriate starting material (2-cyano-3-methylpyrazine).

Materials and Equipment:

  • 2-Cyanopyrazine

  • Magnesium turnings

  • Methyl halide (e.g., methyl chloride)

  • Anhydrous polar solvent (e.g., tetrahydrofuran, ether)

  • Catalyst (e.g., a monovalent copper salt)

  • Reaction vessel with inert atmosphere capabilities (e.g., nitrogen or argon)

  • Apparatus for reflux, distillation, and extraction

Procedure:

  • Preparation of the Grignard Reagent: In a dry, inert atmosphere, react magnesium turnings with a methyl halide in an anhydrous polar solvent to form methylmagnesium halide.

  • Grignard Reaction: To a solution of 2-cyanopyrazine and the catalyst in an appropriate solvent, slowly add the prepared Grignard reagent at a controlled temperature.

  • Allow the reaction to proceed, often under reflux, until completion.

  • Hydrolysis: Carefully quench the reaction mixture with an aqueous acid solution to hydrolyze the intermediate.

  • Extraction and Purification: Extract the product into an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by recrystallization or distillation to yield 2-acetylpyrazine.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis and analysis of this compound.

Chemical_Synthesis_Workflow Start Start Reactant Mixing Reactant Mixing Start->Reactant Mixing Precursors Reaction Reaction Reactant Mixing->Reaction Heating/ Stirring Work-up Work-up Reaction->Work-up Quenching/ Extraction Purification Purification Work-up->Purification Distillation/ Chromatography Analysis Analysis Purification->Analysis GC-MS/ NMR Final Product Final Product Analysis->Final Product

Caption: General workflow for chemical synthesis.

Maillard_Analysis_Workflow Start Start Sample Preparation Sample Preparation Start->Sample Preparation Precursors Maillard Reaction Maillard Reaction Sample Preparation->Maillard Reaction Heating Volatile Extraction Volatile Extraction Maillard Reaction->Volatile Extraction SPME/ Headspace GC-MS Analysis GC-MS Analysis Volatile Extraction->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Results Results Data Processing->Results

Caption: Workflow for Maillard reaction analysis.

References

The Pivotal Role of 2-Acetyl-3-methylpyrazine in Shaping Food Flavor Profiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical characteristics, natural occurrence, formation pathways, and analytical methodologies for 2-Acetyl-3-methylpyrazine, a key contributor to the desirable roasted, nutty, and savory notes in a wide array of food products.

Introduction

This compound is a vital volatile flavor compound that significantly influences the sensory perception of many thermally processed foods.[1] Belonging to the class of pyrazines, it is renowned for its potent and characteristic aroma, often described as roasted, nutty, and reminiscent of popcorn and freshly baked bread.[1] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the fundamental aspects of this compound, from its chemical and sensory properties to its formation during the Maillard reaction and the analytical techniques employed for its quantification.

Chemical and Physical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₇H₈N₂O. Its chemical structure consists of a pyrazine (B50134) ring substituted with an acetyl group and a methyl group. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValue
IUPAC Name 1-(3-methylpyrazin-2-yl)ethanone
CAS Number 23787-80-6
FEMA Number 3964
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 90 °C at 20 mmHg
Density 1.114 g/mL at 25 °C
Refractive Index n20/D 1.521
Solubility Slightly soluble in water; soluble in organic solvents

Sensory Properties and Flavor Contribution

The sensory impact of this compound is profound, characterized by a low odor threshold and a complex aroma profile. Its flavor is predominantly described as nutty, roasted, and cocoa-like, with nuances of popcorn, bread crust, and hazelnut.[1] This compound is a key contributor to the desirable flavor of a wide range of foods, enhancing their appeal and complexity.

Sensory AttributeDescription
Odor Roasted, nutty, popcorn, cocoa, bread crust, hazelnut
Taste Nutty, roasted, with a savory and slightly bitter character
Aroma Threshold in Water 0.02 ppb

Natural Occurrence and Concentration in Food

This compound is naturally formed in a variety of foods during thermal processing, such as baking, roasting, and frying. It is a prominent component of the volatile fraction of coffee, cocoa products, baked goods, and roasted nuts. The concentration of this compound can vary significantly depending on the food matrix, processing conditions (temperature and time), and the specific precursors present.

Food ProductTypical Concentration Range
Roasted Coffee Beans Present, but specific quantitative data for this compound is limited. Total alkylpyrazines can range from 82.1 to 211.6 mg/kg.
Cocoa Powder Present, with concentrations of related pyrazines like 2,3,5-trimethylpyrazine (B81540) and 2,3,5,6-tetramethylpyrazine (B1682967) increasing with roasting temperature and time.
Bread Crust (Whole Wheat) ~16 µg/kg
Roasted Peanuts 40 µg/kg
Soy Sauce Aroma Type Baijiu Detected as a sub-threshold compound that contributes to the overall roasted aroma.

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids. The key precursors for its synthesis are amino acids such as alanine (B10760859) and reducing sugars like glucose.

The formation process involves several key stages, including the Strecker degradation of amino acids to form α-aminoketones, which are crucial intermediates. These intermediates then undergo condensation and oxidation reactions to form the pyrazine ring.

Maillard_Reaction_Pathway reactants Reducing Sugar (e.g., Glucose) + Amino Acid (e.g., Alanine) amadori Amadori/Heyns Rearrangement Products reactants->amadori Condensation dicarbonyls α-Dicarbonyls (e.g., Methylglyoxal) amadori->dicarbonyls Degradation strecker_aldehyde Strecker Aldehyde (e.g., Acetaldehyde) dicarbonyls->strecker_aldehyde Strecker Degradation aminoketone α-Aminoketone (e.g., 1-amino-2-propanone) dicarbonyls->aminoketone Strecker Degradation (with Amino Acid) dihydropyrazine Dihydropyrazine Intermediate aminoketone->dihydropyrazine Condensation (x2) product This compound dihydropyrazine->product Oxidation & Rearrangement

Maillard reaction pathway for this compound formation.

Experimental Protocols: Quantification of this compound

The accurate quantification of this compound in complex food matrices is crucial for quality control and flavor research. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique for this purpose.

Representative HS-SPME-GC-MS Protocol for Solid Food Matrices (e.g., Ground Coffee, Bread Crust)

1. Sample Preparation:

  • Homogenize the solid food sample to a fine powder. For high-fat samples like nuts, cryogenic grinding may be necessary to prevent oiling out.

  • Accurately weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.

2. Internal Standard Spiking:

  • Prepare a stock solution of a suitable internal standard (e.g., this compound-d3) in a solvent like methanol.

  • Add a known volume of the internal standard solution to the sample in the vial to achieve a final concentration within the expected range of the analyte.

3. Headspace Extraction:

  • Add 5 mL of a saturated sodium chloride (NaCl) solution to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Immediately seal the vial with a PTFE-lined septum and cap.

  • Place the vial in an autosampler or heating block and equilibrate at 60-80°C for 15-30 minutes with agitation.

  • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for 30-60 minutes at the same temperature.

4. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C for 2 minutes.

    • Ramp to 180°C at a rate of 5°C/min.

    • Ramp to 250°C at a rate of 10°C/min and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

      • Quantifier ion for this compound: m/z 136 (M⁺)

      • Qualifier ions: m/z 121, 94

      • Quantifier ion for internal standard (e.g., this compound-d3): m/z 139 (M⁺)

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

5. Quantification:

  • Create a calibration curve by analyzing a series of standards containing known concentrations of this compound and a fixed concentration of the internal standard.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the food sample by using the calibration curve and the peak area ratio obtained from the sample analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sp1 Homogenize Solid Sample sp2 Weigh Sample into Vial sp1->sp2 sp3 Spike with Internal Standard sp2->sp3 sp4 Add Saturated NaCl Solution sp3->sp4 hs1 Equilibrate at Elevated Temperature sp4->hs1 hs2 Expose SPME Fiber to Headspace hs1->hs2 gc1 Thermal Desorption in GC Inlet hs2->gc1 gc2 Chromatographic Separation gc1->gc2 gc3 Mass Spectrometric Detection (SIM Mode) gc2->gc3 da1 Peak Integration gc3->da1 da2 Calculate Analyte/IS Area Ratio da1->da2 da3 Quantification using Calibration Curve da2->da3

Experimental workflow for HS-SPME-GC-MS analysis.

Conclusion

This compound is a cornerstone in the world of food flavor, imparting desirable roasted and nutty characteristics that are highly valued by consumers. Its formation through the Maillard reaction is a complex yet fundamental process in food science. A thorough understanding of its chemical properties, sensory impact, natural occurrence, and the factors influencing its formation is essential for optimizing food processing techniques and developing new flavor profiles. Furthermore, the application of robust analytical methods, such as HS-SPME-GC-MS, is critical for the accurate quantification of this potent aroma compound, enabling better quality control and innovation in the food and beverage industry. For professionals in drug development, an awareness of Maillard reaction products and their analytical methodologies can be relevant, as similar reactions can occur in biological systems and pharmaceutical formulations.

References

Biochemical Pathways for Pyrazine Formation in Nature: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical pathways responsible for the formation of pyrazines in nature. Pyrazines are a diverse class of nitrogen-containing heterocyclic aromatic compounds that play a significant role as flavor and aroma constituents in a wide variety of foods and beverages. Furthermore, they are of increasing interest to the pharmaceutical industry due to their wide range of biological activities. This document details the enzymatic and non-enzymatic routes of pyrazine (B50134) biosynthesis, presents quantitative data on their formation, provides detailed experimental protocols for their study, and includes visualizations of the key pathways and workflows.

Principal Formation Pathways of Pyrazines

The formation of pyrazines in nature is primarily attributed to two main routes: non-enzymatic chemical reactions, namely the Maillard reaction and the associated Strecker degradation, and specific enzymatic pathways found in various microorganisms.

Non-Enzymatic Formation: The Maillard Reaction and Strecker Degradation

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating.[1][2] This reaction is fundamental to the development of color and flavor in cooked foods.[1] The formation of pyrazines is a key outcome of the later stages of the Maillard reaction.

The initial step involves the condensation of a reducing sugar with an amino compound to form a Schiff base, which then cyclizes to an N-glycosylamine.[1] Subsequent Amadori or Heyns rearrangement leads to the formation of ketosamines or aldosamines, respectively. These intermediates can then undergo further reactions, including dehydration and fragmentation, to produce highly reactive α-dicarbonyl compounds such as glyoxal (B1671930) and methylglyoxal.[1]

The Strecker degradation, which occurs in conjunction with the Maillard reaction, involves the interaction of α-dicarbonyl compounds with amino acids, leading to the formation of Strecker aldehydes and α-aminoketones.[2] It is the condensation of two α-aminoketone molecules that is the critical step in the formation of the pyrazine ring.[1] The subsequent oxidation of the resulting dihydropyrazine (B8608421) yields the stable aromatic pyrazine.[3]

The specific amino acid precursor significantly influences the type of pyrazine formed. For example, L-threonine is a known precursor for 2,5-dimethylpyrazine (B89654), 2,6-dimethylpyrazine, and trimethylpyrazine, while L-serine can lead to the formation of pyrazine, methylpyrazine, and ethylpyrazine.[4][5]

Maillard_Reaction_Pathway cluster_0 Initial Stage cluster_1 Intermediate Stage cluster_2 Final Stage Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base Condensation Amino Acid Amino Acid Amino Acid->Schiff Base N-Glycosylamine N-Glycosylamine Schiff Base->N-Glycosylamine Cyclization Amadori/Heyns Product Amadori/Heyns Product N-Glycosylamine->Amadori/Heyns Product Rearrangement alpha-Dicarbonyls alpha-Dicarbonyls Amadori/Heyns Product->alpha-Dicarbonyls Dehydration/ Fragmentation Amadori/Heyns Product->alpha-Dicarbonyls Strecker Aldehydes Strecker Aldehydes alpha-Dicarbonyls->Strecker Aldehydes Strecker Degradation alpha-Aminoketones alpha-Aminoketones alpha-Dicarbonyls->alpha-Aminoketones Dihydropyrazine Dihydropyrazine alpha-Aminoketones->Dihydropyrazine Condensation (x2) alpha-Aminoketones->Dihydropyrazine Amino Acid_2 Amino Acid Amino Acid_2->alpha-Aminoketones Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation

General pathway of pyrazine formation via the Maillard reaction.
Enzymatic Formation in Microorganisms

Several microorganisms, particularly bacteria of the genera Bacillus and Pseudomonas, are capable of biosynthesizing pyrazines through specific enzymatic pathways.[4][6] These pathways offer an alternative to the high-temperature requirements of the Maillard reaction.

Bacillus subtilis is a well-studied bacterium known for its ability to produce various alkylpyrazines, including 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine (B81540) (TMP).[7][8] The key enzyme in this pathway is L-threonine-3-dehydrogenase (TDH).[7][9]

The biosynthesis of 2,5-DMP begins with the oxidation of L-threonine by TDH to form the unstable intermediate L-2-amino-acetoacetate.[7][10] This intermediate then spontaneously decarboxylates to yield aminoacetone.[7][10] Two molecules of aminoacetone subsequently condense to form a dihydropyrazine intermediate, which is then oxidized to produce the stable 2,5-dimethylpyrazine.[7] The final condensation and oxidation steps are believed to be non-enzymatic.[10] A competing enzyme, 2-amino-3-ketobutyrate coenzyme A ligase (KBL), can cleave L-2-amino-acetoacetate, thus reducing the yield of 2,5-DMP.[4][7] Inactivation of the KBL gene has been shown to improve 2,5-DMP production.[7]

TDH_Pathway cluster_competing Competing Pathway L-Threonine L-Threonine L-2-Amino-acetoacetate L-2-Amino-acetoacetate L-Threonine->L-2-Amino-acetoacetate L-Threonine Dehydrogenase (TDH) Aminoacetone Aminoacetone L-2-Amino-acetoacetate->Aminoacetone Spontaneous Decarboxylation Glycine + Acetyl-CoA Glycine + Acetyl-CoA L-2-Amino-acetoacetate->Glycine + Acetyl-CoA 2-Amino-3-ketobutyrate CoA Ligase (KBL) Dihydropyrazine Intermediate Dihydropyrazine Intermediate Aminoacetone->Dihydropyrazine Intermediate Condensation (x2) (non-enzymatic) 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine Dihydropyrazine Intermediate->2,5-Dimethylpyrazine Oxidation (non-enzymatic)

Enzymatic pathway for 2,5-dimethylpyrazine formation from L-threonine.

A novel enzymatic pathway for pyrazine synthesis has been identified in Pseudomonas fluorescens involving a cluster of genes designated as pap (pyrazine-associated production).[11][12] This pathway is responsible for the synthesis of monocyclic pyrazines from α-amino acids.[11]

In this pathway, the enzyme PapD, a novel amino acid C-acetyltransferase, decarboxylates and transfers an acetyl residue to an α-amino acid, such as 4-aminophenylalanine (4APhe), to generate an α-aminoketone.[11][12] This α-aminoketone then spontaneously dehydrates and condenses to form a dihydropyrazine derivative.[11] Finally, the enzyme PapF, a novel oxidase, oxidizes the dihydropyrazine to yield the final pyrazine product.[11][12]

Quantitative Data on Pyrazine Formation

The yield and type of pyrazines formed are dependent on the precursor molecules, the specific microbial strain, and the reaction or fermentation conditions.

Table 1: Pyrazine Yields from Maillard Reaction Model Systems
Amino Acid PrecursorTotal Pyrazine Yield (µg/g)Major Pyrazines FormedReference
LysineHigh2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[6]
Arginine-Lysine (Dipeptide)13.122,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[6][13]
Histidine-Lysine (Dipeptide)5.542,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[6][13]
Lysine-Histidine (Dipeptide)Higher than Lys-Arg2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[6][13]
SerineNot specifiedPyrazine, Methylpyrazine, Ethylpyrazine, 2-Ethyl-6-methylpyrazine, 2,6-Diethylpyrazine[5][6]
ThreonineNot specified2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, Trimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine[5][6]
Table 2: Pyrazine Production by Bacillus subtilis Strains
StrainPrecursor(s)PyrazineConcentrationReference
B. subtilis IFO 3013Soybeans + 75 g/kg Threonine2,5-Dimethylpyrazine0.85 g/kg[3]
B. subtilis IFO 3013Soybeans + 90 g/kg AcetoinTetramethylpyrazine2.5 g/kg[3]
B. subtilis BcP4Natto2-Methylpyrazine690 µg/L[1][14]
2,3-Dimethylpyrazine680 µg/L[1][14]
2,6-Dimethylpyrazine1891 µg/L[1][14]
B. subtilis BcP21Natto2,5-Dimethylpyrazine4.5 mg/L[1][14]
2,3,5-Trimethylpyrazine52.6 mg/L[1][14]
2,3,5,6-Tetramethylpyrazine501.1 mg/L[1][14]
B. amyloliquefaciens LC-6Wheat medium2,3,5-Trimethylpyrazine0.446 mg/g[15]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of pyrazine formation.

Maillard Reaction Model System

This protocol describes a typical model system to study the formation of pyrazines from the reaction between an amino acid and a reducing sugar.[6]

Materials:

  • Amino acid (e.g., L-lysine, L-threonine)

  • Reducing sugar (e.g., D-glucose)

  • Distilled water

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Sealed reaction vials

  • Heating apparatus (e.g., oven, heating block)

  • Internal standard for quantitative analysis (e.g., 2-methyl-3-ethylpyrazine)

Procedure:

  • Prepare a solution of the amino acid and reducing sugar in distilled water in a sealed reaction vial. A typical molar ratio is 1:1.

  • Adjust the pH of the solution to a desired level (e.g., pH 8.0) using NaOH.[6]

  • Seal the reaction vial tightly.

  • Heat the vial at a specific temperature for a set duration (e.g., 140°C for 90 minutes).[6]

  • After heating, allow the vial to cool to room temperature.

  • Add a known amount of an internal standard for quantitative analysis.

  • The sample is now ready for extraction and analysis by GC-MS.

L-threonine-3-dehydrogenase (TDH) Activity Assay

This assay is based on the spectrophotometric measurement of NADH formation at 340 nm.[16][17]

Materials:

  • Purified or crude TDH enzyme extract

  • Tris-HCl buffer (50 mM, pH 10.0)[17]

  • L-threonine solution (10 mM)[17]

  • NAD+ solution (2 mM)[17]

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing 50 mM Tris-HCl buffer (pH 10.0), 10 mM L-threonine, and 2 mM NAD+.[17]

  • Warm the mixture to 37°C for 10 minutes.[17]

  • Initiate the reaction by adding the TDH enzyme solution.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • The rate of NADH formation is proportional to the TDH activity. One unit of TDH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[17]

Analysis of Pyrazines by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the extraction and analysis of volatile compounds like pyrazines from a sample matrix.[6][18][19]

Instrumentation:

  • GC-MS system equipped with a suitable capillary column (e.g., DB-WAX or HP-5MS)[6][20]

  • SPME fiber (e.g., DVB/CAR/PDMS)[6][19]

  • Heated agitator for SPME

Procedure:

  • Place the sample (e.g., from a Maillard reaction model system or microbial culture supernatant) into a sealed vial.

  • Equilibrate the sealed vial at a specific temperature (e.g., 50°C) for a set time (e.g., 20 minutes) in a heated agitator.[6][18]

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 50 minutes) at the same temperature.[18]

  • Retract the fiber and immediately insert it into the hot injector of the GC-MS for thermal desorption of the analytes.

  • Separate the volatile compounds on the GC column using an appropriate temperature program. For example, start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5 minutes.[20]

  • Detect and identify the pyrazines using the mass spectrometer, typically in scan mode over a mass range of 35-350 m/z.[20]

  • Quantify the pyrazines by comparing their peak areas to that of a known concentration of an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output Maillard Reaction Maillard Reaction Sample Vial Sample Vial Maillard Reaction->Sample Vial Microbial Culture Microbial Culture Microbial Culture->Sample Vial HS-SPME HS-SPME Sample Vial->HS-SPME Headspace Extraction GC-MS GC-MS HS-SPME->GC-MS Desorption & Separation Data Analysis Data Analysis GC-MS->Data Analysis Detection & Identification Pyrazine Profile Pyrazine Profile Data Analysis->Pyrazine Profile Quantitative Data Quantitative Data Data Analysis->Quantitative Data

General experimental workflow for pyrazine analysis.

Conclusion

The formation of pyrazines in nature is a multifaceted process involving both well-established non-enzymatic chemical reactions and recently elucidated enzymatic pathways in microorganisms. Understanding these pathways is crucial for controlling and optimizing the flavor profiles of food products and for the biotechnological production of these valuable compounds for the food and pharmaceutical industries. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working in these fields, enabling further investigation and application of pyrazine chemistry and biosynthesis.

References

2-Acetyl-3-methylpyrazine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

Technical Data Sheet: 2-Acetyl-3-methylpyrazine

Chemical Identification

This document provides a comprehensive technical overview of this compound, a key heterocyclic aromatic compound utilized extensively in the flavor, fragrance, and pharmaceutical industries.

Primary Chemical Name: this compound[1]

CAS Number: 23787-80-6[2][3][4]

Molecular Formula: C₇H₈N₂O[4]

Molecular Weight: 136.15 g/mol [1][4]

Chemical Structure:

  • IUPAC Name: 1-(3-methylpyrazin-2-yl)ethanone[1]

  • SMILES: CC1=NC=CN=C1C(=O)C[1]

  • InChI Key: QUNOTZOHYZZWKQ-UHFFFAOYSA-N[4]

Chemical Identifiers and Synonyms

The compound is known by several synonyms across various chemical databases and commercial suppliers. A structured summary is provided below for clear identification and cross-referencing.

Identifier TypeValue
CAS Number 23787-80-6
EC Number 245-889-8[3][4]
FEMA Number 3964[3]
Flavis No. 14.082[3]
Primary Synonym 1-(3-methylpyrazin-2-yl)ethanone[1][4]
Other Synonyms 1-(3-methylpyrazin-2-yl)ethan-1-one[1]
Ethanone, 1-(3-methylpyrazinyl)-[1]
2-Methyl-3-acetylpyrazine[1]
3-Acetyl-2-methylpyrazine[1]
Pyrazine, 2-acetyl-3-methyl-[1][4]

Physicochemical Properties

Appearance: Clear, pale yellow to light brown liquid.[2][4]

Odor Profile: Characterized by a strong roasted, nutty, cocoa, and baked potato aroma.[2][3][4] It is a crucial component for creating hazelnut and filbert nut flavors.[3]

Solubility: Soluble in water, organic solvents, and oils.[1][4]

Boiling Point: 90 °C at 20 mmHg.[3][4]

Density: Approximately 1.114 g/mL at 25 °C.[3][4]

Applications in Industry

This compound is a versatile compound with significant applications:

  • Flavor Industry: It is widely used to impart or enhance roasted, nutty, and cocoa-like notes in a variety of products, including baked goods, snacks, chocolates, and beverages.[2][5]

  • Fragrance Industry: In perfumery, it contributes warm, roasted, and slightly sweet notes, often incorporated into masculine and gourmand fragrances to add depth.[2]

  • Pharmaceutical and Cosmetic Uses: Its aromatic properties are used to mask unpleasant odors in topical formulations.[2] It also serves as a chemical intermediate in organic synthesis.[2]

Logical Relationships

The following diagram illustrates the relationship between the primary chemical name and its key identifiers and synonyms.

G center_node This compound cas_node CAS: 23787-80-6 center_node->cas_node iupac_node IUPAC Name center_node->iupac_node synonyms_node Synonyms center_node->synonyms_node iupac_val 1-(3-methylpyrazin-2-yl)ethanone iupac_node->iupac_val syn1 2-Methyl-3-acetylpyrazine synonyms_node->syn1 syn2 Pyrazine, 2-acetyl-3-methyl- synonyms_node->syn2

Caption: Relationship between this compound and its identifiers.

Experimental Protocols

This document serves as a technical data summary for the identification and properties of this compound. As such, it reports established data and does not contain experimental protocols. For methodologies related to its synthesis or analytical determination, researchers should consult peer-reviewed scientific literature and established chemical databases.

References

The Pyrazine Story: A Technical Guide to their Discovery and Enduring Impact on Food Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are cornerstones of flavor chemistry, lending their characteristic nutty, roasted, and toasted aromas to a vast array of thermally processed and fermented foods. Their discovery and subsequent study have been pivotal in understanding the complex chemical transformations that occur during cooking and food production. This in-depth technical guide explores the history of pyrazine (B50134) discovery in food science, from their initial identification to their established role as key flavor compounds. It provides a comprehensive overview of their formation pathways, quantitative occurrence in various food matrices, and detailed experimental methodologies for their analysis. This guide is intended to be a valuable resource for professionals in food science, flavor chemistry, and related fields, providing the foundational knowledge and practical protocols necessary for the study and application of these impactful molecules.

A Historical Perspective: The Unveiling of a Flavor Powerhouse

The story of pyrazines in food science is intrinsically linked to the study of the Maillard reaction, the non-enzymatic browning process that is fundamental to the development of flavor and color in cooked foods. While the Maillard reaction was first described by Louis-Camille Maillard in 1912, the specific compounds responsible for the characteristic "roasty" aromas remained elusive for several decades.

Early research in the mid-20th century began to shed light on the volatile compounds generated during heating of foods. It was in the 1960s that significant breakthroughs were made in identifying the chemical constituents of roasted and toasted food aromas. The advent of gas chromatography-mass spectrometry (GC-MS) was a game-changer, enabling the separation and identification of trace volatile compounds in complex food matrices.

Key milestones in the discovery and understanding of pyrazines include:

  • 1960s: The first definitive identifications of alkylpyrazines in roasted foods such as peanuts and coffee were reported. Researchers like Mason, Johnson, and others were pioneers in this field, linking these newly discovered compounds to the desirable roasted aromas.

  • 1970s: A plethora of studies followed, identifying a wide range of pyrazine derivatives in various foods, including cocoa, bread, and meat. The fundamental connection between amino acids and reducing sugars as precursors in the Maillard reaction leading to pyrazine formation was firmly established.

  • 1980s-Present: Research has focused on elucidating the intricate mechanisms of pyrazine formation, quantifying their presence in different foods, determining their sensory thresholds, and understanding their contribution to the overall flavor profile. The development of advanced analytical techniques, such as headspace solid-phase microextraction (HS-SPME) and gas chromatography-olfactometry (GC-O), has allowed for increasingly sensitive and precise analysis.

The Genesis of Roasted Aromas: Pyrazine Formation Pathways

The majority of pyrazines found in food are formed through thermal processes, primarily the Maillard reaction and the associated Strecker degradation. However, microbial pathways also contribute to their presence in certain fermented products.

The Maillard Reaction and Strecker Degradation

The Maillard reaction is a complex cascade of chemical reactions initiated by the condensation of a reducing sugar with an amino compound, typically an amino acid. The subsequent series of rearrangements, dehydrations, and cyclizations leads to the formation of a diverse array of flavor and color compounds, including pyrazines.

The Strecker degradation is a crucial component of the Maillard reaction, involving the interaction of an α-dicarbonyl compound (formed during the Maillard reaction) with an amino acid. This reaction produces an aldehyde with one less carbon atom than the original amino acid (a Strecker aldehyde) and an α-aminoketone. The self-condensation of two α-aminoketone molecules, followed by oxidation, is a primary route to the formation of alkylpyrazines.

// Define node colors precursor [fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; reaction_step [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle, style="rounded,filled"]; product [fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds];

// Nodes reducing_sugar [label="Reducing Sugar", class="precursor"]; amino_acid [label="Amino Acid", class="precursor"]; schiff_base [label="Schiff Base", class="intermediate"]; amadori_product [label="Amadori/Heyns Product", class="intermediate"]; dicarbonyl [label="α-Dicarbonyls\n(e.g., Glyoxal, Methylglyoxal)", class="intermediate"]; strecker_aldehyde [label="Strecker Aldehyde", class="product"]; aminoketone [label="α-Aminoketone", class="intermediate"]; dihydropyrazine (B8608421) [label="Dihydropyrazine", class="intermediate"]; pyrazine [label="Alkylpyrazine", class="product"];

// Edges reducing_sugar -> reaction_step1 [arrowhead=none]; amino_acid -> reaction_step1 [arrowhead=none]; reaction_step1 [label="Condensation", class="reaction_step"]; reaction_step1 -> schiff_base; schiff_base -> reaction_step2; reaction_step2 [label="Amadori/Heyns\nRearrangement", class="reaction_step"]; reaction_step2 -> amadori_product; amadori_product -> reaction_step3; reaction_step3 [label="Degradation", class="reaction_step"]; reaction_step3 -> dicarbonyl; dicarbonyl -> reaction_step4 [arrowhead=none]; amino_acid2 [label="Amino Acid", class="precursor"]; amino_acid2 -> reaction_step4 [arrowhead=none]; reaction_step4 [label="Strecker Degradation", class="reaction_step"]; reaction_step4 -> strecker_aldehyde; reaction_step4 -> aminoketone; aminoketone -> reaction_step5 [arrowhead=none]; aminoketone2 [label="α-Aminoketone", class="intermediate"]; aminoketone2 -> reaction_step5 [arrowhead=none]; reaction_step5 [label="Self-Condensation", class="reaction_step"]; reaction_step5 -> dihydropyrazine; dihydropyrazine -> reaction_step6; reaction_step6 [label="Oxidation", class="reaction_step"]; reaction_step6 -> pyrazine; } .enddot Caption: Simplified pathway of pyrazine formation via the Maillard reaction.

Microbial Formation

Certain microorganisms are also capable of producing pyrazines, contributing to the characteristic flavors of some fermented foods. For example, strains of Bacillus subtilis are known to produce tetramethylpyrazine, a key flavor component of natto (fermented soybeans). Other bacteria, such as Corynebacterium glutamicum, have also been shown to synthesize pyrazines. The microbial pathways often involve the condensation of amino acids or their derivatives.

Quantitative Occurrence of Pyrazines in Foods

The concentration of pyrazines in food can vary significantly depending on the food matrix, processing conditions (e.g., roasting time and temperature), and precursor availability. The following tables summarize the typical concentration ranges of some key pyrazines in commonly consumed foods.

Table 1: Concentration of Key Pyrazines in Roasted Coffee Beans (µg/kg)

Pyrazine CompoundArabicaRobustaPredominant Aroma
2-Methylpyrazine1,000 - 5,0003,000 - 10,000+Nutty, roasted
2,5-Dimethylpyrazine500 - 2,5001,500 - 7,000Nutty, coffee-like
2,6-Dimethylpyrazine400 - 2,0001,200 - 6,000Nutty, roasted
Ethylpyrazine50 - 300150 - 800Nutty, earthy
2-Ethyl-5-methylpyrazine100 - 500300 - 1,500Nutty, roasted
2,3,5-Trimethylpyrazine200 - 1,000600 - 3,000Nutty, cocoa-like

Table 2: Concentration of Key Pyrazines in Cocoa and Roasted Peanuts (µg/kg)

Pyrazine CompoundRoasted Cocoa BeansRoasted PeanutsPredominant Aroma
Tetramethylpyrazine5,000 - 20,0001,000 - 5,000Earthy, cocoa
2,3,5-Trimethylpyrazine2,000 - 10,000500 - 3,000Nutty, cocoa-like
2,5-Dimethylpyrazine500 - 3,0002,000 - 10,000Nutty, coffee-like
2-Ethyl-3,5-dimethylpyrazine100 - 1,000500 - 2,000Nutty, roasted

Table 3: Sensory Thresholds of Selected Alkylpyrazines in Water (µg/L)

Pyrazine CompoundOdor ThresholdTaste Threshold
2-Methylpyrazine351,200
2,5-Dimethylpyrazine301,000
2,6-Dimethylpyrazine701,500
2-Ethylpyrazine1200
2-Ethyl-3,5-dimethylpyrazine0.150
2-Methoxy-3-isopropylpyrazine0.0020.04

Experimental Protocols for Pyrazine Analysis

The analysis of pyrazines in food matrices requires sensitive and selective analytical techniques due to their often low concentrations and the complexity of the food matrix. The following sections detail common experimental protocols for the extraction and analysis of these compounds.

Headspace Solid-Phase Microextraction (HS-SPME) for Coffee Beans

Objective: To extract and concentrate volatile pyrazines from roasted coffee beans for subsequent GC-MS analysis.

Materials:

  • Roasted coffee beans

  • Grinder (cryogenic if possible)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater/stirrer or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Grind a representative sample of roasted coffee beans to a fine, uniform powder.

  • Vial Loading: Accurately weigh 1.0 g of the ground coffee into a 20 mL headspace vial.

  • Internal Standard Addition (Optional but Recommended): Add a known amount of an internal standard (e.g., a deuterated pyrazine analog) to the vial for accurate quantification.

  • Equilibration: Seal the vial and place it in a heater/stirrer or water bath set to 60°C for 20 minutes to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Insert the SPME fiber into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber for 30 minutes at 60°C.

  • Desorption and GC-MS Analysis: Immediately after extraction, withdraw the fiber and insert it into the heated injection port (e.g., 250°C) of the GC-MS for thermal desorption of the analytes onto the analytical column.

// Define node colors step [fillcolor="#F1F3F4", fontcolor="#202124"]; action [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle, style="rounded,filled"]; output [fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds];

// Nodes start [label="Start: Roasted Coffee Beans"]; grind [label="Grind Coffee Beans", class="step"]; weigh [label="Weigh 1.0g into Headspace Vial", class="step"]; add_is [label="Add Internal Standard (Optional)", class="step"]; seal [label="Seal Vial", class="action"]; equilibrate [label="Equilibrate at 60°C for 20 min", class="action"]; extract [label="Expose SPME Fiber for 30 min", class="action"]; desorb [label="Thermal Desorption in GC Inlet (250°C)", class="action"]; analyze [label="GC-MS Analysis", class="action"]; results [label="Pyrazine Profile and Quantification", class="output"];

// Edges start -> grind; grind -> weigh; weigh -> add_is; add_is -> seal; seal -> equilibrate; equilibrate -> extract; extract -> desorb; desorb -> analyze; analyze -> results; } .enddot Caption: Experimental workflow for HS-SPME-GC-MS analysis of pyrazines in coffee.

Solvent Extraction for Cocoa Powder

Objective: To extract pyrazines from defatted cocoa powder using a solvent-based method.

Materials:

  • Roasted cocoa powder

  • Hexane (B92381) or diethyl ether (analytical grade)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • GC-MS system

Procedure:

  • Defatting (Optional but Recommended): To reduce matrix interference, cocoa powder can be defatted by Soxhlet extraction with petroleum ether.

  • Extraction: Weigh 10 g of cocoa powder into a flask. Add 100 mL of hexane or diethyl ether and stir for 1 hour at room temperature.

  • Separation: Centrifuge the mixture at 5000 rpm for 10 minutes to separate the solid material.

  • Filtration: Decant the supernatant and filter it through a 0.45 µm syringe filter.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a rotary evaporator under reduced pressure at a low temperature (e.g., 40°C).

  • GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Typical GC-MS Parameters:

  • Column: A mid-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 3°C/min.

    • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C (splitless mode for trace analysis).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the odor-active pyrazines in a food extract.

Procedure:

  • GC Separation: The volatile extract is injected into a GC equipped with an olfactory port.

  • Effluent Splitting: The effluent from the GC column is split between a conventional detector (e.g., FID or MS) and a heated sniffing port.

  • Sensory Evaluation: A trained panelist sniffs the effluent from the olfactory port and records the time, duration, and a descriptor for each perceived odor.

  • Data Correlation: The olfactometry data is correlated with the chromatogram from the conventional detector to identify the compounds responsible for the specific aromas.

Conclusion

The discovery and ongoing study of pyrazines have been instrumental in advancing our understanding of food flavor. From their initial identification as key contributors to the aromas of roasted foods to the detailed elucidation of their formation pathways and sensory properties, pyrazines remain a focal point of research in food science and flavor chemistry. The methodologies outlined in this guide provide a robust framework for the continued exploration of these fascinating and impactful molecules. As consumer demand for high-quality, flavorful foods continues to grow, a deep understanding of pyrazines and their role in food systems will be more critical than ever for researchers, scientists, and professionals in the food and beverage industries.

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 2-Acetyl-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3-methylpyrazine is a heterocyclic aromatic compound of significant interest across various industries. It is a key component in the flavor and fragrance sector, prized for its characteristic nutty, roasted, and popcorn-like aroma, which enhances the sensory profile of baked goods, snacks, and beverages.[1] Beyond its organoleptic properties, this compound serves as an important intermediate in organic synthesis and medicinal chemistry. Its pyrazine (B50134) core is a structural motif found in numerous biologically active compounds, making it a valuable building block in the development of novel therapeutics.[2][3] Pyrazine derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3]

This document provides detailed protocols for the chemical synthesis and subsequent purification of this compound, designed for laboratory and research settings.

Physicochemical and Spectroscopic Data

Proper characterization of the synthesized compound is critical for confirming its identity, purity, and suitability for further applications. The following table summarizes key physicochemical properties for this compound.

PropertyValueReference
Molecular Formula C₇H₈N₂O[4]
Molar Mass 136.15 g/mol [5]
Appearance Colorless to pale yellow liquid/solid[1][5]
Odor Nutty, roasted, popcorn-like[5]
Boiling Point 195 - 198 °C (at atmospheric pressure)[5]
90 °C (at 20 mmHg)
Melting Point ~ -21 °C (can be solid, 76-78 °C reported for pure solid)[5][6]
Density ~ 1.114 g/mL at 25 °C
Refractive Index n20/D ~ 1.521
Solubility Slightly soluble in water; soluble in organic solvents like ethanol.[5]
CAS Number 23787-80-6[4]

Spectroscopic data is essential for structural elucidation. Standard analytical techniques for this compound include:

  • Mass Spectrometry (MS): To confirm the molecular weight.[4]

  • Infrared Spectroscopy (IR): To identify functional groups, particularly the carbonyl (C=O) stretch of the acetyl group.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and arrangement of protons and carbons.

Synthesis Protocols

Several synthetic routes to this compound have been developed. The choice of method often depends on the availability of starting materials, desired scale, and environmental considerations. Below are two common protocols.

Protocol 1: Oxidation of 2-Ethyl-3-methylpyrazine (B101031)

This method is a classical and widely cited approach, involving the oxidation of the ethyl side chain of the precursor molecule. Modern variations aim to use greener oxidizing agents.[7]

Reaction Principle: The synthesis proceeds by the selective oxidation of the ethyl group on the pyrazine ring to an acetyl group. This can be achieved using various oxidizing agents. A greener approach utilizes peroxide as the oxidant.[7]

Materials and Equipment:

  • 2-Ethyl-3-methylpyrazine (starting material)

  • Hydrogen peroxide or another suitable peroxide (oxidant)

  • Catalyst system (e.g., as described by Wang Yingshu et al., which may involve a specific metal catalyst and ligand)[7]

  • Appropriate organic solvent (e.g., acetic acid)

  • Three-neck round-bottom flask

  • Reflux condenser, thermometer, and addition funnel

  • Stirrer (magnetic or mechanical)

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Sodium bicarbonate (for neutralization)

  • Sodium sulfate (B86663) or magnesium sulfate (for drying)

Experimental Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a stirrer, reflux condenser, and thermometer, dissolve 2-ethyl-3-methylpyrazine and the catalyst in the chosen organic solvent.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 70-80°C) with continuous stirring.[8]

  • Addition of Oxidant: Add the peroxide solution dropwise from an addition funnel over a period of 20-30 minutes, carefully maintaining the reaction temperature.[8]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the set temperature for an additional 1-2 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in an organic solvent like diethyl ether.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

Protocol 2: Oxidation of 2,3-Dimethylpyrazine (B1216465)

This method introduces a carbonyl group by oxidizing one of the methyl groups of 2,3-dimethylpyrazine.[5]

Reaction Principle: An appropriate oxidant, such as m-chloroperoxybenzoic acid (m-CPBA), selectively oxidizes one of the methyl groups of 2,3-dimethylpyrazine to a carbonyl group, forming the desired product.

Materials and Equipment:

  • 2,3-Dimethylpyrazine (starting material)

  • m-Chloroperoxybenzoic acid (m-CPBA) or similar oxidant

  • Dichloromethane (B109758) (or other suitable organic solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup

Experimental Procedure:

  • Reaction Setup: Dissolve 2,3-dimethylpyrazine in dichloromethane in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to a temperature of 0-10°C.[5]

  • Addition of Oxidant: Slowly add the oxidant (e.g., m-CPBA) to the cooled solution in portions while stirring. Maintain the temperature below 10°C during the addition.

  • Reaction: Allow the reaction to stir at a low temperature for several hours until completion (monitor by TLC or GC).

  • Workup:

    • Quench the reaction by adding a reducing agent solution (e.g., sodium sulfite).

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude product obtained from synthesis requires purification to remove unreacted starting materials, byproducts, and solvent residues. Fractional distillation under vacuum is a highly effective method.[9]

Materials and Equipment:

  • Crude this compound

  • Fractional distillation apparatus (including a Vigreux column)

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Collection flasks

Experimental Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Distillation:

    • Place the crude product in the distillation flask.

    • Begin heating the flask gently under reduced pressure.

    • Discard the initial fraction, which may contain low-boiling impurities.

    • Collect the fraction that distills at the correct boiling point for this compound under the applied pressure (e.g., ~90°C at 20 mmHg).

  • Further Purification (Optional): For very high purity, the distilled product can be further purified by column chromatography or recrystallization from a suitable solvent.[5][10]

Visualized Workflows and Pathways

To clarify the experimental and logical processes, the following diagrams are provided.

Synthesis_Workflow Start Starting Materials (e.g., 2-Ethyl-3-methylpyrazine) Reaction Chemical Synthesis (Oxidation Reaction) Start->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Drying Drying & Concentration (Anhydrous MgSO4 & Rotovap) Workup->Drying Purification Purification (Fractional Vacuum Distillation) Drying->Purification Analysis Characterization & Analysis (GC-MS, NMR, IR) Purification->Analysis Final Pure this compound Analysis->Final Reaction_Pathway cluster_reactants Reactants cluster_products Product R1 2-Ethyl-3-methylpyrazine Process Oxidation [O] R1->Process P1 This compound Process->P1

References

Application Note: Quantification of 2-Acetyl-3-methylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3-methylpyrazine is a crucial volatile compound that contributes to the desirable nutty, roasted, and popcorn-like aromas in a variety of food products, including baked goods, coffee, and cocoa. Its accurate quantification is essential for quality control in the food and fragrance industries. In pharmaceutical research, the analysis of pyrazine (B50134) derivatives is also of growing interest. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used technique for the sensitive and selective quantification of volatile and semi-volatile compounds like this compound.[1] This application note provides a detailed protocol for the quantification of this compound in a liquid matrix using GC-MS.

Principle of the Method

The quantification of this compound is achieved by separating it from other matrix components using a gas chromatograph and subsequently detecting it with a mass spectrometer. For enhanced accuracy and precision, an internal standard, such as a deuterated analog of a similar pyrazine, can be employed to compensate for variations in sample preparation and instrument response. The concentration of the analyte is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from liquid samples such as beverages or aqueous solutions.

Materials and Equipment:

Procedure:

  • Pipette 5 mL of the liquid sample into a 15 mL glass centrifuge tube.

  • If using an internal standard, add a known amount to the sample and vortex briefly.

  • Add 5 mL of dichloromethane to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Gently swirl the tube and allow it to stand for 5 minutes.

  • Transfer the dried organic extract to a 2 mL autosampler vial for GC-MS analysis.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique ideal for extracting volatile compounds from solid or liquid samples.[2]

Materials and Equipment:

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[1]

  • Heating and agitation system (e.g., heating block with a magnetic stirrer)

  • GC-MS system with an SPME-compatible inlet

Procedure:

  • Place 2-5 g of the homogenized sample into a 20 mL headspace vial.[1]

  • If using an internal standard, add it to the vial.

  • Seal the vial tightly with the cap and septum.

  • Place the vial in the heating block and equilibrate the sample at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) with agitation.[1]

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature to allow for the adsorption of volatile compounds.[1]

  • Retract the fiber into the needle and immediately introduce it into the hot GC inlet for thermal desorption of the analytes.[1]

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required for specific instruments and sample matrices.

ParameterRecommended Setting
Gas Chromatograph
GC ColumnDB-Wax or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless (for LLE) or SPME
Oven Temperature ProgramInitial temperature: 40-60°C, hold for 2 minutes. Ramp: 5-10°C/min to 230-250°C. Hold: 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Monitored Ions (SIM mode)m/z 136 (molecular ion), 94, 67, 42

Data Presentation: Quantitative Performance

The following table summarizes typical performance characteristics for the GC-MS quantification of pyrazines. These values can be used as a benchmark for method validation.

ParameterTypical Performance
Linearity (R²)≥ 0.99
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.3 - 3.0 ng/mL
Recovery85 - 115%
Precision (%RSD)< 15%

Note: The specific LOD, LOQ, and recovery will be dependent on the sample matrix and the chosen sample preparation method.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample LLE Liquid-Liquid Extraction Sample->LLE Liquid Sample HS_SPME Headspace SPME Sample->HS_SPME Solid/Liquid Sample Extract Analyte Extract LLE->Extract GC_Inlet GC Inlet HS_SPME->GC_Inlet Thermal Desorption Extract->GC_Inlet Injection GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Detection) GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Peak Integration Calibration Curve Report Report Quantification->Report

Caption: Workflow for the quantification of this compound by GC-MS.

Signaling Pathway Diagram (Logical Relationship)

Logical_Relationship Analyte This compound (in complex matrix) Extraction Extraction & Concentration (LLE or HS-SPME) Analyte->Extraction Isolation Separation Chromatographic Separation (GC) Extraction->Separation Introduction Ionization Ionization (EI) Separation->Ionization Elution Detection Mass-to-Charge Ratio Detection (MS) Ionization->Detection Ion Separation QuantResult Quantitative Result Detection->QuantResult Signal Processing

Caption: Logical steps for the analysis of this compound.

References

Application Notes and Protocols for Headspace SPME Analysis of Volatile Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of volatile pyrazines using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant contributors to the aroma and flavor of many food products and are also of interest in pharmaceutical research. HS-SPME is a solvent-free, sensitive, and efficient sample preparation technique for the extraction of volatile and semi-volatile organic compounds from various matrices.

Introduction to HS-SPME for Pyrazine (B50134) Analysis

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used technique for the extraction of volatile compounds like pyrazines from solid, liquid, and gaseous samples. The method is based on the partitioning of analytes between the sample matrix, the headspace above the sample, and a coated fused-silica fiber. The extracted analytes are then thermally desorbed from the fiber into the injector of a gas chromatograph for separation and detection.

The selection of an appropriate SPME fiber is a critical first step in method development. The choice depends on the polarity and volatility of the target analytes. For the analysis of volatile pyrazines, combination fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often recommended due to their high sensitivity and broad applicability to a range of volatile compounds.[1]

Experimental Workflow

The general workflow for the analysis of volatile pyrazines by HS-SPME-GC-MS is depicted below.

HS-SPME-GC-MS Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_result Result Sample Sample Collection (e.g., Food, Pharmaceutical Product) Vial Transfer to Headspace Vial Sample->Vial Standard Addition of Internal Standard (Optional) Vial->Standard Seal Seal Vial Standard->Seal Incubate Incubation & Equilibration Seal->Incubate Expose Expose SPME Fiber to Headspace Incubate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Acquisition & Processing Detect->Data Quant Quantification of Pyrazines Data->Quant

Caption: General workflow for pyrazine analysis using HS-SPME-GC-MS.

Detailed Experimental Protocols

This section outlines detailed protocols for the HS-SPME-GC-MS analysis of volatile pyrazines, synthesized from various published studies. Optimization of these parameters is crucial for achieving desired sensitivity and accuracy.

Protocol 1: Analysis of Pyrazines in Yeast Extract

This protocol is adapted from a study on the optimization of HS-SPME parameters for pyrazine analysis in yeast extract.[2][3]

Materials and Equipment:

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Headspace Vials: 20 mL with PTFE/silicone septa

  • Heater-stirrer or water bath

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Place a known amount of yeast extract sample into a 20 mL headspace vial.

  • Equilibration: Seal the vial and place it in a heater-stirrer. Allow the sample to equilibrate at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow volatile pyrazines to partition into the headspace.[4]

  • HS-SPME Extraction: Introduce the DVB/CAR/PDMS SPME fiber into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber to the headspace for a defined extraction time (e.g., 45 minutes) at the same temperature.[4]

  • Thermal Desorption: After extraction, retract the fiber and immediately introduce it into the hot GC inlet (e.g., 240-250°C) for a specific desorption time (e.g., 4-5 minutes) in splitless mode to thermally desorb the trapped analytes onto the GC column.[4]

  • GC-MS Analysis: Program the GC oven temperature to separate the pyrazines. A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 240°C). The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

  • Data Analysis: Identify and quantify pyrazines by comparing their mass spectra and retention times with those of authentic standards.

Protocol 2: Analysis of Pyrazines in Edible Oils

This protocol is based on a method developed for quantifying pyrazines in flavor-enhanced oils.[5][6]

Materials and Equipment:

  • SPME Fiber: 120 µm PDMS/DVB/CAR

  • Headspace Vials: 20 mL with PTFE/silicone septa

  • Agitator with temperature control

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Place a measured amount of the oil sample into a 20 mL headspace vial.

  • Pre-incubation: Pre-incubate the sample at 80°C for 20 minutes with agitation (e.g., 450 rpm) to facilitate the release of volatile compounds.[5][6]

  • HS-SPME Extraction: Expose the PDMS/DVB/CAR fiber to the headspace of the vial at 50°C for 50 minutes for equilibrium extraction.[5][6]

  • Thermal Desorption: Thermally desorb the analytes from the fiber in the GC injector port for 80 seconds.[5][6]

  • GC-MS Analysis: Separate the volatile compounds on a suitable GC column (e.g., DB-WAX) and identify and quantify them using a mass spectrometer.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the HS-SPME analysis of pyrazines.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Pyrazines

Pyrazine CompoundMatrixLOD (ng/g)LOQ (ng/g)Reference
Various PyrazinesPerilla Seed Oil0.07 - 22.22-[8][9][10]
Various PyrazinesRapeseed Oil2 - 606 - 180[5][6]
2-methoxy-3,5-dimethylpyrazine (B149192)Drinking Water0.83 ng/mL2.5 ng/mL[11]
Six Volatile AlkylpyrazinesMicrobial Samples-1 - 50[7]

Table 2: Recovery and Precision Data for Pyrazine Analysis

MatrixRecovery (%)Intra-day RSD (%)Inter-day RSD (%)Reference
Perilla Seed Oil94.6 - 107.92< 9.49< 9.76[8][9]
Rapeseed Oil91.6 - 109.2< 16< 16[5][6]

Key Parameter Optimization

The efficiency of HS-SPME for pyrazine analysis is influenced by several factors that can be optimized to enhance sensitivity and accuracy.[3]

HS-SPME Optimization cluster_params Optimization Parameters center HS-SPME Performance Fiber SPME Fiber (Coating, Thickness) Fiber->center Temp Extraction Temperature Temp->center Time Extraction Time Time->center Equil Equilibration Time & Temperature Equil->center Matrix Sample Matrix (pH, Ionic Strength) Matrix->center

Caption: Key parameters for optimizing HS-SPME analysis of pyrazines.

  • SPME Fiber Selection: The choice of fiber coating is paramount. For broad-range pyrazine analysis, a DVB/CAR/PDMS fiber is often the most effective due to its mixed-mode polarity, allowing for the extraction of a wide range of volatiles.[2][3]

  • Extraction Temperature and Time: These two parameters are highly significant and interdependent.[2] Higher temperatures can increase the vapor pressure of pyrazines, leading to higher concentrations in the headspace and faster extraction kinetics. However, excessively high temperatures can degrade the sample or the fiber. The optimal extraction time is determined by the point at which equilibrium is reached between the sample, headspace, and fiber.[5]

  • Equilibration Time: An adequate equilibration time is necessary to ensure that the headspace concentration of pyrazines is stable before the fiber is exposed, leading to better reproducibility.[5]

  • Sample Matrix Effects: The pH and ionic strength of the sample can significantly affect the partitioning of pyrazines into the headspace. For aqueous samples, adding salt (salting out) can increase the volatility of the analytes, thereby improving extraction efficiency.[4]

Conclusion

HS-SPME coupled with GC-MS is a powerful and versatile technique for the analysis of volatile pyrazines in a variety of matrices. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own methods for pyrazine analysis. Careful optimization of the key HS-SPME parameters is essential for achieving the desired sensitivity, accuracy, and reproducibility.

References

Application of 2-Acetyl-3-methylpyrazine as a Flavor Ingredient: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

2-Acetyl-3-methylpyrazine (CAS No. 23787-80-6) is a heterocyclic aromatic compound widely recognized for its potent and desirable flavor profile. It is a key constituent of the aroma of many cooked, roasted, or toasted foods, formed naturally through the Maillard reaction.[1][2] Its characteristic nutty, roasted, popcorn-like, and cocoa notes make it an invaluable ingredient in the flavor and fragrance industry.[3][4] This document provides detailed information on its applications, physicochemical properties, and relevant experimental protocols for its use and analysis.

From a pharmaceutical and drug development perspective, pyrazine (B50134) derivatives are explored for their potential therapeutic properties and as intermediates in chemical synthesis.[1][4] Understanding their interaction with human sensory receptors is also crucial for studying aroma perception and potential off-flavor masking in drug formulations.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.

PropertyValueReference(s)
Chemical Formula C₇H₈N₂O[5]
Molar Mass 136.15 g/mol [3]
CAS Number 23787-80-6[5]
FEMA Number 3964[6][7]
Appearance Colorless to pale yellow liquid[3][6]
Odor Profile Nutty, roasted, popcorn-like, caramellic, cocoa[3][8][9]
Boiling Point 90 °C at 20 mmHg; 195-198 °C at 760 mmHg[3][9]
Density 1.114 g/mL at 25 °C[9]
Refractive Index n20/D 1.521[9]
Solubility Soluble in water, common organic solvents, and oils[6]
Flash Point 80 - 81 °C (176 - 178 °F)[3][9]
Industrial Applications & Recommended Usage Levels

This compound is a versatile flavor ingredient used across various sectors to impart or enhance roasted and nutty notes.[3][4] Its primary applications are in the food and beverage industry, but it also finds use in fragrances and research.[1][4]

dot

center This compound food Food Industry center->food beverage Beverage Industry center->beverage other Other Industries center->other baked Baked Goods (Bread, Biscuits) food->baked meat Meat Products food->meat snacks Snack Foods (Nut Snacks, Popcorn) food->snacks confectionery Confectionery (Chocolate, Cocoa) food->confectionery soups Soups & Sauces food->soups coffee Coffee-Flavored Beverages beverage->coffee functional Functional Drinks beverage->functional fragrance Fragrances/Perfumery other->fragrance tobacco Tobacco Additive other->tobacco research Aromatic Research other->research

Caption: Overview of this compound applications.

Table 2 provides typical usage levels in various food products. These concentrations are generally low due to the compound's high flavor potency.

Food CategoryRecommended Usage Level (ppm)Reference(s)
Soups and Sauces 20[8]
Confectionery 5[8]
Baked Goods 5[10]
Breakfast Cereal 5[10]
Meat Products 2[8]
Snack Foods 0.25[8]
Desserts 0.1[8]
General (Roast Nut, Coffee) 0.01 - 5[10]
Flavor Perception & Signaling Pathway

The perception of pyrazines is mediated by specific olfactory receptors (ORs) in the nasal epithelium. Research has identified that the human olfactory receptor OR5K1 , a G-protein coupled receptor (GPCR), is specialized to recognize pyrazines, including this compound.[3][8][11] The binding of the pyrazine molecule to OR5K1 initiates a signal transduction cascade, leading to the perception of its characteristic aroma.

dot

Pyrazine Olfactory Signal Transduction Pathway cluster_neuron Olfactory Sensory Neuron receptor Odorant Binding to OR5K1 Receptor gprotein G-protein Activation (G-olf) receptor->gprotein adenylyl Adenylyl Cyclase Activation gprotein->adenylyl cAMP ATP to cAMP Conversion adenylyl->cAMP channel cAMP-gated Ion Channel Opening cAMP->channel depolar Ca²⁺/Na⁺ Influx & Depolarization channel->depolar signal Action Potential (Signal to Brain) depolar->signal brain Olfactory Bulb (Brain) signal->brain odorant This compound (in nasal mucus) odorant->receptor

Caption: OR5K1-mediated olfactory signaling pathway for pyrazines.

Experimental Protocols

Protocol: Sensory Evaluation of this compound in a Food Matrix

This protocol outlines a method for assessing the sensory impact of this compound using a trained descriptive analysis panel.

Objective: To characterize and quantify the sensory attributes of a food product (e.g., a biscuit) formulated with and without this compound.

Methodology: Quantitative Descriptive Analysis (QDA)

  • Panelist Selection & Training (Minimum 8-12 panelists):

    • Screen candidates for sensory acuity, motivation, and ability to articulate perceptions.

    • Conduct training sessions over several weeks. Familiarize panelists with the basic tastes and aromas relevant to the product matrix (e.g., baked, nutty, buttery, sweet).

    • Develop a consensus vocabulary (lexicon) to describe the aroma, flavor, and texture attributes of the biscuit. Examples: "roasted nut," "popcorn," "toasted grain," "buttery," "sweet," "bitter aftertaste."

    • Train panelists to use a structured intensity scale (e.g., a 15-cm line scale anchored from "none" to "very strong") consistently.

  • Sample Preparation:

    • Prepare a control batch of biscuits without the flavor ingredient.

    • Prepare a test batch of biscuits with this compound added at a target concentration (e.g., 5 ppm, based on Table 2). The flavor ingredient should be added to the fat or liquid phase of the recipe to ensure even dispersion.

    • Code all samples with random three-digit numbers to blind the panelists.

    • Present samples in identical, odor-free containers. Serve at a controlled, consistent temperature. Provide unsalted crackers and room-temperature water for palate cleansing.

  • Evaluation Procedure:

    • Conduct the evaluation in individual sensory booths under controlled lighting and ventilation.

    • Present the control and test samples to each panelist in a randomized, balanced order.

    • Instruct panelists to first evaluate the aroma of the sample, then the flavor-by-mouth, and finally the aftertaste.

    • Panelists will rate the intensity of each attribute from the agreed-upon lexicon on the provided scoresheet or digital ballot.

  • Data Analysis:

    • For each attribute, calculate the mean intensity score from all panelists for both the control and test samples.

    • Perform statistical analysis (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences (p < 0.05) between the samples for each attribute.

    • Visualize the results using a spider web (or radar) plot to compare the sensory profiles of the control and test products.

Protocol: Quantification in a Food Matrix via HS-SPME-GC-MS

This protocol describes a method for the quantitative analysis of this compound in a solid food matrix (e.g., ground roasted nuts) using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[12][13]

Objective: To accurately determine the concentration of this compound in a food sample.

Materials & Reagents:

  • This compound (analytical standard)

  • Internal Standard (IS): A suitable deuterated analogue (e.g., 2-acetylpyrazine-d3) or a compound with similar chemical properties not present in the sample.

  • Solvent: Methanol or Dichloromethane (HPLC grade)

  • Sodium Chloride (NaCl)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Standard Preparation:

    • Prepare a primary stock solution (e.g., 1000 µg/mL) of this compound and the Internal Standard in methanol.

    • Create a series of working calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration in the samples.

  • Sample Preparation:

    • Homogenize the solid food sample into a fine, consistent powder. Cryogenic grinding is recommended to prevent the loss of volatile compounds.

    • Accurately weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.

    • Add a precise volume of the Internal Standard solution to the vial to achieve a known concentration.

    • Add 5 mL of saturated NaCl solution to the vial. The salt increases the volatility of the analyte by modifying the matrix.

    • Immediately cap the vial securely.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray, which is equipped with a heating and agitation block.

    • Equilibrate the sample at a set temperature (e.g., 60 °C) with agitation for a defined period (e.g., 15 minutes) to allow volatiles to partition into the headspace.

    • Expose the SPME fiber to the headspace for a fixed extraction time (e.g., 30 minutes) at the same temperature.

  • GC-MS Analysis:

    • After extraction, the fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250 °C) for thermal desorption of the analytes onto the column.

    • Use a suitable GC temperature program to separate the compounds. Example: Initial temp 40 °C for 2 min, ramp at 5 °C/min to 240 °C, hold for 5 min.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 136, 121, 94) and the Internal Standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration ratio for the prepared standards.

    • Calculate the peak area ratio for the unknown samples.

    • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

dot

cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing arrow homogenize Homogenize Solid Sample weigh Weigh Sample into Vial homogenize->weigh add_is Spike with Internal Standard weigh->add_is add_salt Add Saturated NaCl Solution add_is->add_salt equilibrate Equilibrate & Heat (e.g., 60°C) add_salt->equilibrate extract Expose Fiber to Headspace equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect MS Detection (SIM Mode) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Analyte/IS Area Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: General workflow for quantification by HS-SPME-GC-MS.

References

Application Notes and Protocols for the Sensory Analysis of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the sensory analysis of pyrazine (B50134) compounds, crucial volatile molecules contributing to the aroma of a wide variety of foods and beverages. The protocols outlined below are designed to ensure accurate and reproducible sensory data, essential for research, quality control, and product development.

Quantitative Data Summary

Pyrazine compounds are known for their potent and diverse aromas, often associated with roasted, nutty, and baked characteristics. The following table summarizes the odor and taste thresholds of selected pyrazines, providing a quantitative basis for comparing their sensory potency. Lower threshold values indicate a higher potency of the compound.

Pyrazine CompoundCAS NumberOdor Threshold (in water, ppb)Taste Threshold (in water, ppb)Predominant Sensory Descriptors
2-Acetyl-3-ethylpyrazine32974-92-8~100010Nutty, raw potato, earthy, popcorn, corn chip, meaty
2-Acetylpyrazine22047-25-26210000Popcorn, nutty, bread crust, corn chip, chocolate, hazelnut
2,3-Dimethylpyrazine5910-89-42500-35000Not widely reportedNutty, cocoa, coffee, potato, meaty
2-Ethyl-3,5-dimethylpyrazine13360-65-11Not widely reportedCocoa, chocolate, nutty, burnt almond
2,3,5-Trimethylpyrazine14667-55-1400Not widely reportedRoasted nuts (hazelnut, peanut), baked potato, cocoa
2,5-Dimethylpyrazine123-32-0Not widely reportedNot widely reportedNutty, roasted, cocoa-like
Tetramethylpyrazine1124-11-4Not widely reportedNot widely reportedBurnt, baked, paste, nutty aroma
2-Ethyl-6-methylpyrazine13360-64-0Not widely reportedNot widely reportedNot widely reported

Experimental Protocols

Quantitative Descriptive Analysis (QDA) of Pyrazine Compounds

QDA is a sensory evaluation method used to quantify the sensory attributes of a product by a trained panel.[1] This method provides a detailed profile of the aroma and flavor characteristics of pyrazine compounds.

Objective: To quantitatively describe the sensory profile of a product containing pyrazine compounds.

Materials:

  • Trained sensory panel (8-12 members)

  • Test samples with varying concentrations of pyrazine compounds

  • Reference standards for relevant aroma attributes (e.g., nutty, roasted, earthy)

  • Sensory evaluation booths compliant with ISO standards

  • Unsalted crackers and filtered water for palate cleansing[2]

  • Data acquisition software

Methodology:

  • Panelist Screening and Training:

    • Screening: Potential panelists are screened for their sensory acuity, including their ability to detect and describe basic tastes and aromas.[3] This involves tests for color vision, taste recognition (sweet, sour, salty, bitter, umami), and odor identification.[3]

    • Training: Selected panelists undergo intensive training to familiarize them with the specific pyrazine compounds and the QDA methodology. This includes:

      • Introduction to the key sensory attributes associated with pyrazines.[3]

      • Development of a consensus vocabulary to describe the perceived aromas and flavors.

      • Training on the use of a line scale for intensity rating.[4]

      • Practice sessions with reference standards and test samples to ensure consistency and reliability.

  • Sample Preparation and Presentation:

    • Prepare a series of samples with known concentrations of the pyrazine compound(s) of interest in a suitable base (e.g., deionized water, specific food matrix).

    • Present samples to panelists in a randomized and blind-coded manner to avoid bias.

    • Each panelist should evaluate the samples in individual sensory booths under controlled environmental conditions (e.g., temperature, lighting).

  • Sensory Evaluation:

    • Panelists evaluate each sample and rate the intensity of the predetermined sensory attributes using a structured line scale (e.g., a 15-cm line scale anchored with "low" and "high").[5]

    • Panelists are instructed to cleanse their palate with unsalted crackers and water between samples.[2]

  • Data Analysis:

    • The intensity ratings from each panelist are collected and analyzed using statistical software.

    • Analysis of Variance (ANOVA) can be used to determine significant differences in sensory attributes among the samples.[4]

    • The results are often visualized using a "spider web" plot to provide a graphical representation of the sensory profile of each sample.[4]

Determination of Odor Detection Threshold using the 3-Alternative Forced Choice (3-AFC) Method

The 3-AFC test is a widely used method for determining the detection threshold of a substance, which is the minimum concentration at which it can be reliably detected.

Objective: To determine the lowest concentration of a pyrazine compound that can be detected by a sensory panel.

Materials:

  • Pyrazine compound of interest

  • Deionized, odor-free water

  • Glass sniffing bottles or taste sample cups with lids

  • Pipettes and volumetric flasks for dilutions

  • Sensory panel of at least 10-15 trained assessors

Methodology:

  • Sample Preparation:

    • Prepare a series of dilutions of the pyrazine in water, typically in ascending order of concentration (e.g., on a logarithmic scale).

  • Test Presentation:

    • For each concentration level, present three samples to each panelist.[6]

    • Two of the samples contain only water (blanks), and one contains the pyrazine at the specified concentration.[7]

    • The position of the pyrazine-containing sample is randomized for each trial.

  • Panelist Evaluation:

    • Panelists are instructed to sniff (or taste) each of the three samples and identify the "odd" or "different" sample, even if they have to guess.[7][8]

  • Data Collection and Analysis:

    • Record the responses of each panelist for each concentration level.

    • The individual threshold is typically defined as the concentration at which the panelist correctly identifies the odd sample in a certain number of consecutive trials.

    • The group threshold is calculated from the individual thresholds, often as the geometric mean.

    • Statistical analysis is performed to determine the best-estimate threshold value from the collected data.

Signaling Pathways and Visualizations

The perception of pyrazine compounds is initiated by their interaction with specific olfactory receptors in the nasal cavity. Research has identified the olfactory receptor OR5K1 as being highly responsive to pyrazines.[9] This receptor is a G-protein coupled receptor (GPCR), and its activation triggers a downstream signaling cascade.[1]

experimental_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist Screening Panelist Screening Panelist Training Panelist Training Panelist Screening->Panelist Training Sensory Evaluation Sensory Evaluation Panelist Training->Sensory Evaluation Sample Preparation Sample Preparation Sample Preparation->Sensory Evaluation Data Collection Data Collection Sensory Evaluation->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Visualization Results Visualization Statistical Analysis->Results Visualization

Quantitative Descriptive Analysis Workflow

The binding of a pyrazine molecule to the OR5K1 receptor initiates a conformational change in the receptor, leading to the activation of a G-protein (Gαolf).[10] This activated G-protein then stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the olfactory receptor neuron. This electrical signal is then transmitted to the brain, resulting in the perception of the characteristic aroma of the pyrazine.[9]

signaling_pathway Pyrazine Molecule Pyrazine Molecule OR5K1 (GPCR) OR5K1 (GPCR) Pyrazine Molecule->OR5K1 (GPCR) Binds G-protein (Gαolf) G-protein (Gαolf) OR5K1 (GPCR)->G-protein (Gαolf) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gαolf)->Adenylyl Cyclase Stimulates cAMP cAMP Adenylyl Cyclase->cAMP Catalyzes conversion ATP ATP ATP:e->cAMP:w Converts CNG Ion Channel CNG Ion Channel cAMP->CNG Ion Channel Opens Cation Influx (Na+, Ca2+) Cation Influx (Na+, Ca2+) CNG Ion Channel->Cation Influx (Na+, Ca2+) Allows Neuronal Depolarization Neuronal Depolarization Cation Influx (Na+, Ca2+)->Neuronal Depolarization Causes Signal to Brain Signal to Brain Neuronal Depolarization->Signal to Brain Transmits

Olfactory Signaling Pathway for Pyrazines

References

Application Notes and Protocols for the Quantitative Analysis of Pyrazines Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a significant class of heterocyclic aromatic compounds that play a crucial role in the flavor and aroma profiles of numerous food products, particularly those undergoing thermal processing such as roasting or baking.[1] They are also important structural components in many pharmaceutical agents. The precise and dependable quantification of pyrazines is vital for quality control in the food and beverage industry, flavor and aroma research, and for assessing purity in drug development.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and extensively utilized technique for analyzing volatile and semi-volatile compounds like pyrazines.[2] Its high sensitivity and selectivity make it the preferred method for this purpose. However, challenges such as matrix effects and variations in sample preparation and instrument response can impact the accuracy and precision of quantitative results. The use of stable isotope-labeled internal standards, especially deuterated pyrazines, is the most effective approach to overcome these challenges.[3] Deuterated standards are chemically and physically analogous to their non-deuterated counterparts, ensuring they behave similarly during sample preparation and analysis, thereby providing excellent correction for analytical variability.[3]

This document provides detailed application notes and protocols for the quantitative analysis of pyrazines in various matrices using deuterated standards.

Principle of Isotope Dilution Analysis

Isotope Dilution Analysis (IDA) is a highly accurate method for quantification. It involves adding a known amount of an isotopically labeled (deuterated) standard to the sample. This standard acts as an internal benchmark. Since the deuterated standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and analysis. By measuring the ratio of the native analyte to the deuterated standard using a mass spectrometer, an accurate quantification of the analyte can be achieved, irrespective of variations in sample volume or recovery.

Principle of Isotope Dilution Analysis cluster_sample Sample cluster_standard Known Amount of Deuterated Standard cluster_mixed Sample + Standard cluster_extraction Sample Preparation & Extraction cluster_analysis MS Analysis cluster_quantification Quantification A A1 A->A1 IS IS1 IS->IS1 L A1->L MS IS1->L L->MS Q MS->Q

Principle of Isotope Dilution Analysis.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of various pyrazines using deuterated standards in different matrices.

Table 1: Method Validation Parameters for Pyrazine (B50134) Analysis by HS-SPME-GC-MS

PyrazineDeuterated StandardMatrixLinearity (R²)LOQ (ng/g)Recovery (%)Reference
2-Methylpyrazine2-Methylpyrazine-d6Microbial Samples>0.991.0 - 50.0Not Reported[4]
2,5-Dimethylpyrazine2,5-Dimethylpyrazine-d6Microbial Samples>0.991.0 - 50.0Not Reported[4]
2-Ethyl-3,5-dimethylpyrazine[2H5]-2-ethyl-3,5-dimethylpyrazinePeanut ButterNot ReportedNot ReportedNot Reported[5]
2-Ethyl-3,6-dimethylpyrazine[2H5]-2-ethyl-3,6-dimethylpyrazinePeanut ButterNot ReportedNot ReportedNot Reported[5]
2,3-Diethyl-5-methylpyrazine2,3-Diethyl-5-[2H3]-methylpyrazinePeanut ButterNot ReportedNot ReportedNot Reported[5]

Table 2: Concentration of Pyrazines in Coffee Samples Determined by SIDA-GC-MS

PyrazineConcentration Range (mg/kg)Reference
2-MethylpyrazineMost abundant[6][7]
2,6-DimethylpyrazineSecond most abundant[6][7]
2,5-DimethylpyrazineThird most abundant[6][7]
2-Ethylpyrazine-[6][7]
2-Ethyl-6-methylpyrazine-[6][7]
2-Ethyl-5-methylpyrazine-[6][7]
2,3,5-Trimethylpyrazine-[6][7]
2,3-DimethylpyrazineLowest concentrations[6][7]
2-Ethyl-3-methylpyrazineLowest concentrations[6][7]
2-Ethyl-3,6-dimethylpyrazineLowest concentrations[6][7]
2-Ethyl-3,5-dimethylpyrazineLowest concentrations[6][7]
Total Alkylpyrazines 82.1 - 211.6 [6][7]

Table 3: Concentration of Pyrazines in Soy Sauce Aroma Type Baijiu by UPLC-MS/MS

PyrazineConcentration Range (μg/L)Reference
2,3,5,6-Tetramethylpyrazine475 - 1862[8]
2,6-Dimethylpyrazine460 - 1590[8]
2,3,5-Trimethylpyrazine317 - 1755[8]

Experimental Protocols

Protocol 1: Analysis of Volatile Pyrazines by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile pyrazines in liquid and solid samples.

Materials and Reagents:

  • Pyrazine standards (analytical grade)

  • Deuterated pyrazine internal standards (e.g., 2-Methylpyrazine-d6)[1]

  • High-purity solvents (e.g., methanol, dichloromethane)[1]

  • Sodium chloride (for salting out)

  • SPME fiber assembly (e.g., PDMS/Carboxen)

  • Headspace vials (10 or 20 mL) with PTFE-lined septa

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)[1]

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., coffee, beer): Place a known volume (e.g., 5-10 mL) into a headspace vial.[3]

    • For solid samples (e.g., roasted nuts, cocoa powder): Weigh a known amount (e.g., 1-2 g) into a headspace vial and add a small volume of purified water.

    • Add a known amount of the deuterated internal standard solution to each vial.[3]

    • To enhance the extraction of pyrazines, add sodium chloride (e.g., 1-2 g) to the vial to increase the ionic strength of the sample.[3]

    • Immediately seal the vial with the cap and septum.

  • HS-SPME Extraction:

    • Place the vial in a heating block or autosampler with agitation.

    • Set the extraction temperature (e.g., 50-80°C) and time (e.g., 30-60 minutes). The optimal conditions should be determined for the specific analytes and matrix.[4]

    • Expose the SPME fiber to the headspace of the sample for the predetermined extraction time.

  • GC-MS Analysis:

    • After extraction, retract the fiber and immediately insert it into the hot injector of the GC-MS for thermal desorption of the analytes.

    • Injector: Set to a temperature sufficient for rapid desorption (e.g., 250°C) and operate in splitless mode.[4]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature (e.g., 240-320°C) to separate the pyrazines. A typical program might be: 40°C for 2 min, then ramp at 10°C/min to 240°C.[4]

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.[4] Set the mass range to scan from m/z 50 to 550.[4] The ion source temperature is typically held at 200-250°C.[4]

    • Acquire data in both full scan and selected ion monitoring (SIM) mode. Full scan is used for identification, while SIM is used for accurate quantification of the target pyrazines and their deuterated standards.

  • Quantification:

    • Construct a calibration curve by analyzing standards of known concentrations containing a fixed amount of the deuterated internal standard.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of the pyrazines in the samples by using the response ratio from the sample analysis and the calibration curve.

HS-SPME-GC-MS Workflow for Pyrazine Analysis cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Sample into Vial P2 Add Deuterated Standard P1->P2 P3 Add Salt (Optional) P2->P3 P4 Seal Vial P3->P4 S1 Equilibrate & Heat P4->S1 S2 Expose SPME Fiber S1->S2 G1 Desorb in GC Inlet S2->G1 G2 Chromatographic Separation G1->G2 G3 Mass Spectrometry Detection G2->G3 D1 Peak Integration G3->D1 D2 Calculate Analyte/IS Ratio D1->D2 D3 Quantify using Calibration Curve D2->D3

HS-SPME-GC-MS Workflow.

Protocol 2: Analysis of Pyrazines by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is suitable for the analysis of a broader range of pyrazines, including less volatile ones, in liquid samples.

Materials and Reagents:

  • Pyrazine standards (analytical grade)

  • Deuterated pyrazine internal standards

  • High-purity solvents (e.g., acetonitrile (B52724), methanol, water)[9]

  • Formic acid[2]

  • UPLC system coupled to a tandem mass spectrometer (MS/MS)[8]

Procedure:

  • Sample Preparation:

    • For liquid samples like Baijiu, dilute the sample with ultrapure water.[10]

    • Add a known amount of the deuterated internal standard solution.[10]

    • Filter the sample through a 0.22 µm syringe filter before injection.[10]

  • UPLC-MS/MS Analysis:

    • UPLC Column: A reversed-phase column such as a BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) is commonly used.[8]

    • Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%), is employed.[10]

    • Flow Rate: A typical flow rate is around 0.3 mL/min.[10]

    • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.[8]

    • Optimize the MS/MS parameters for each pyrazine and its deuterated standard by direct infusion. This includes determining the precursor ion, product ions (for multiple reaction monitoring - MRM), cone voltage, and collision energy.[8]

  • Quantification:

    • Develop an MRM method to monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.

    • Construct a calibration curve by analyzing standards of known concentrations containing a fixed amount of the deuterated internal standard.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of the pyrazines in the samples using the response ratio from the sample analysis and the calibration curve.

Stability and Storage of Deuterated Pyrazine Standards

Proper handling and storage of deuterated standards are crucial to maintain their isotopic and chemical integrity.

  • Storage: For long-term storage, keep solid standards at -20°C or lower in a desiccator to protect from moisture.[11] Short-term storage of solutions is often sufficient at 2-8°C.[11] Always protect standards from light by using amber vials.[11]

  • Solvents: Use high-purity aprotic solvents like acetonitrile whenever possible to prepare stock and working solutions to minimize the risk of hydrogen-deuterium (H/D) exchange.[11] Avoid strongly acidic or basic conditions.[11]

  • Preparation of Solutions: Allow the sealed container of the standard to warm to room temperature before opening to prevent condensation.[11]

Factors Affecting Deuterated Standard Stability cluster_factors Key Factors cluster_recommendations Recommendations F1 Temperature R1 Store at -20°C or below (long-term) F1->R1 F2 Light R2 Use Amber Vials F2->R2 F3 Moisture (H/D Exchange) R3 Store in Desiccator F3->R3 F4 Solvent Choice & pH R4 Use Aprotic Solvents (e.g., Acetonitrile) Avoid pH extremes F4->R4

Factors affecting the stability of deuterated pyrazine standards.

Conclusion

The use of deuterated internal standards in conjunction with sensitive analytical techniques like GC-MS and UPLC-MS/MS provides a robust and reliable framework for the accurate quantification of pyrazines in a wide range of matrices. The protocols outlined in these application notes offer a solid foundation for developing and validating methods for pyrazine analysis in research, quality control, and drug development settings. The careful selection of sample preparation techniques and adherence to proper standard handling procedures are essential for achieving high-quality, reproducible results.

References

Application Notes and Protocols for the Extraction of 2-Acetyl-3-methylpyrazine from Solid Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3-methylpyrazine is a key aroma compound that imparts desirable nutty, roasted, and popcorn-like flavors to a variety of food products.[1] Formed primarily through Maillard reactions during thermal processing, its concentration is a critical determinant of the sensory quality of foods such as coffee, cocoa, baked goods, and roasted nuts.[1] The accurate and efficient extraction of this compound from complex solid food matrices is essential for quality control, flavor profile analysis, and research into flavor formation mechanisms.

These application notes provide detailed protocols for three common extraction techniques: Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), and Solvent Extraction. The selection of an appropriate method depends on factors such as the food matrix, required sensitivity, available equipment, and the specific analytical objectives.

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data for the analysis of pyrazines, including this compound, from various food matrices using different extraction techniques. This allows for a comparative assessment of the methods' performance characteristics. It is important to note that these values can be influenced by the specific pyrazine, the complexity of the sample matrix, and the precise experimental conditions.

Extraction MethodFood MatrixAnalyte(s)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference(s)
HS-SPME-GC-MS Rapeseed OilPyrazines2–60 ng/g6–180 ng/g91.6–109.2[2]
Cocoa LiquorMethylpyrazines-0.1–2.7 ng/g-[3]
Drinking Water2-methoxy-3,5-dimethylpyrazine0.83 ng/mL2.5 ng/mL-[4]
Rice2-acetyl-1-pyrroline-->90[5]
SBSE-HPLC-FD BeerOchratoxin A0.64 ng/L->83[4]
Solvent Extraction-GC-MS Cocoa PowderAlkylpyrazines---[6]
Ground CoffeeAlkylpyrazines---[1]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from solid and liquid samples.[2] It relies on the partitioning of analytes between the sample matrix, the headspace above the sample, and a coated fiber.

Materials:

  • Solid food sample (e.g., roasted coffee beans, cocoa powder, baked bread)

  • Grinder (cryogenic grinder recommended for volatile preservation)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) - DVB/CAR/PDMS)

  • Heater-stirrer or water bath

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Internal standard solution (e.g., 2-acetylpyrazine-d3 in methanol)

  • Sodium chloride (NaCl)

Procedure:

  • Sample Preparation:

    • Homogenize the solid food sample to a fine, consistent powder. For coffee beans, cryogenic grinding is recommended to prevent the loss of volatile compounds.

    • Accurately weigh 1.0 - 2.0 g of the powdered sample into a 20 mL headspace vial.

    • Add a known amount of internal standard solution (e.g., 10 µL of 10 µg/mL 2-acetylpyrazine-d3).

    • Add 5 mL of a saturated NaCl solution to the vial to increase the ionic strength of the aqueous phase and promote the release of volatile compounds into the headspace.

    • Immediately seal the vial with a PTFE/silicone septum and cap.

  • HS-SPME Extraction:

    • Place the vial in a heater-stirrer or water bath set to a pre-determined temperature (e.g., 60-80°C).

    • Equilibrate the sample for a specific time (e.g., 15-20 minutes) with continuous agitation to allow the volatiles to partition into the headspace.

    • Expose the SPME fiber to the headspace of the vial by manually piercing the septum or using an autosampler.

    • Keep the fiber exposed for a defined extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.

  • GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately insert it into the heated injection port of the GC (e.g., 250°C) for thermal desorption of the analytes.

    • Desorb for a sufficient time (e.g., 2-5 minutes) in splitless mode to ensure complete transfer of the analytes to the GC column.

    • Separate the compounds using an appropriate GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) and temperature program. A typical program might be: start at 40°C (hold for 2 min), ramp to 250°C at 5°C/min, and hold for 5 min.

    • Detect and identify the compounds using a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity for the target analyte and internal standard.

Workflow Diagram:

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis start Solid Food Sample grind Grind to Fine Powder start->grind weigh Weigh Sample into Vial grind->weigh add_is Add Internal Standard weigh->add_is add_nacl Add Saturated NaCl add_is->add_nacl seal Seal Vial add_nacl->seal equilibrate Equilibrate in Heater (e.g., 60°C, 20 min) seal->equilibrate expose_fiber Expose SPME Fiber to Headspace equilibrate->expose_fiber desorb Thermal Desorption in GC Inlet expose_fiber->desorb separate GC Separation desorb->separate detect MS Detection (SIM Mode) separate->detect quantify Data Analysis & Quantification detect->quantify

HS-SPME workflow for this compound.
Protocol 2: Stir Bar Sorptive Extraction (SBSE)

SBSE is a highly sensitive extraction technique that utilizes a magnetic stir bar coated with a sorbent phase, typically polydimethylsiloxane (PDMS), to extract analytes from a liquid sample.[7] For solid samples, a liquid extraction step is first required.

Materials:

  • Solid food sample (e.g., roasted peanuts, cocoa powder)

  • Grinder

  • Beaker or flask

  • Extraction solvent (e.g., distilled water, methanol/water mixture)

  • Magnetic stirrer

  • SBSE stir bar (e.g., PDMS-coated)

  • Thermal desorption unit (TDU) coupled to a GC-MS

  • Internal standard solution

Procedure:

  • Sample Preparation and Liquid Extraction:

    • Grind the solid food sample to a fine powder.

    • Weigh a specific amount of the powdered sample (e.g., 5 g) into a beaker or flask.

    • Add a defined volume of extraction solvent (e.g., 50 mL of distilled water).

    • Add a known amount of internal standard.

    • Stir the mixture for a set period (e.g., 30 minutes) to extract the analytes into the liquid phase.

    • Filter or centrifuge the mixture to separate the solid residue.

  • SBSE:

    • Transfer a known volume of the liquid extract (e.g., 10 mL) into a clean vial.

    • Place the PDMS-coated stir bar into the vial.

    • Place the vial on a magnetic stirrer and stir at a constant speed (e.g., 1000 rpm) for a defined extraction time (e.g., 60-180 minutes) at a controlled temperature.

    • After extraction, remove the stir bar with clean forceps, gently dry it with a lint-free tissue.

  • Thermal Desorption and GC-MS Analysis:

    • Place the stir bar into a thermal desorption tube.

    • Insert the tube into the TDU of the GC-MS system.

    • Thermally desorb the analytes from the stir bar onto a cooled injection system (CIS) before transfer to the GC column. A typical TDU program might be: start at 40°C, ramp at 60°C/min to 280°C, and hold for 5 minutes.

    • Perform GC separation and MS detection as described in the HS-SPME protocol.

Workflow Diagram:

SBSE_Workflow cluster_prep Sample Preparation cluster_extraction SBSE cluster_analysis TDU-GC-MS Analysis start Solid Food Sample grind Grind to Powder start->grind liquid_extract Liquid Extraction with Solvent grind->liquid_extract separate_solid Filter/Centrifuge liquid_extract->separate_solid add_sb Add Stir Bar to Liquid Extract separate_solid->add_sb stir Stir for Extraction (e.g., 120 min) add_sb->stir remove_sb Remove & Dry Stir Bar stir->remove_sb td Thermal Desorption remove_sb->td gc_sep GC Separation td->gc_sep ms_det MS Detection gc_sep->ms_det quant Data Analysis & Quantification ms_det->quant

SBSE workflow for this compound.
Protocol 3: Solvent Extraction

Solvent extraction is a classical technique that involves the partitioning of analytes from a solid matrix into a liquid solvent. For volatile compounds like this compound, a simultaneous distillation-extraction (SDE) apparatus like a Likens-Nickerson can be effective.

Materials:

  • Solid food sample (e.g., cocoa powder)

  • Grinder

  • Likens-Nickerson simultaneous distillation-extraction (SDE) apparatus

  • Heating mantles

  • Extraction solvent (e.g., n-hexane or dichloromethane)

  • Distilled water

  • Rotary evaporator or nitrogen evaporator

  • GC-MS

Procedure:

  • Sample Preparation:

    • Grind the solid food sample to a fine powder.

    • Weigh a significant amount of the powdered sample (e.g., 25 g) into the sample flask of the SDE apparatus.[6]

    • Add a volume of distilled water (e.g., 200 mL) to the sample flask.[6]

  • Simultaneous Distillation-Extraction (SDE):

    • Add a suitable organic solvent (e.g., 50 mL of n-hexane) to the solvent flask of the SDE apparatus.

    • Assemble the SDE apparatus with condensers.

    • Heat both the sample flask and the solvent flask using heating mantles to bring both liquids to a boil.

    • The steam from the sample flask and the solvent vapor from the solvent flask will mix in the central part of the apparatus, and then be condensed.

    • The condensed liquids will separate based on their immiscibility, with the organic solvent containing the extracted volatile compounds returning to the solvent flask.

    • Continue the extraction for a defined period (e.g., 1-2 hours).[6]

  • Concentration and Analysis:

    • After extraction, allow the apparatus to cool.

    • Collect the organic solvent from the solvent flask.

    • Dry the extract over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

    • Inject an aliquot of the concentrated extract into the GC-MS for analysis, following similar GC-MS conditions as described in the HS-SPME protocol.

Workflow Diagram:

Solvent_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Simultaneous Distillation-Extraction cluster_analysis Concentration & Analysis start Solid Food Sample grind Grind to Powder start->grind add_to_flask Add Sample & Water to SDE Flask grind->add_to_flask sde Perform SDE (e.g., 2 hours) add_to_flask->sde collect_solvent Collect Organic Solvent sde->collect_solvent dry_extract Dry with Sodium Sulfate collect_solvent->dry_extract concentrate Concentrate Extract dry_extract->concentrate gcms GC-MS Analysis concentrate->gcms quantify Data Analysis & Quantification gcms->quantify

Solvent extraction workflow for this compound.

References

Application Note: Quantitative Analysis of Pyrazines in Liquid Samples by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that play a crucial role in the flavor and aroma profiles of various food products, beverages, and are also significant in pharmaceutical research. The accurate and sensitive quantification of pyrazines is essential for quality control in the food and beverage industry, as well as for pharmacokinetic studies in drug development. Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers a robust and highly sensitive method for the analysis of pyrazines in complex liquid matrices. This application note provides a detailed protocol for the quantification of pyrazines in liquid samples using UPLC-MS/MS.

Principle

This method utilizes the high separation efficiency of UPLC and the high selectivity and sensitivity of tandem mass spectrometry to identify and quantify pyrazines. Liquid samples are prepared using a simple dilution or extraction procedure, followed by injection into the UPLC-MS/MS system. The pyrazines are separated on a reversed-phase C18 column and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak areas of the target analytes to those of a known concentration of an internal standard.

Experimental Protocols

Protocol 1: Direct Injection for Alcoholic Beverages (e.g., Baijiu)

This protocol is suitable for the direct analysis of pyrazines in clear liquid matrices such as Baijiu.[1][2]

1. Sample Preparation:

  • Dilute the liquid sample with ultrapure water as needed to bring the analyte concentrations within the calibration range.[3]

  • Add an appropriate internal standard solution to the diluted sample.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial prior to injection.[3]

2. UPLC-MS/MS Analysis:

  • Inject 10 µL of the prepared sample into the UPLC-MS/MS system.[1][2]

  • Perform chromatographic separation and mass spectrometric detection using the parameters outlined in Tables 2 and 3.

Protocol 2: Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Plasma)

This protocol is designed for the extraction of pyrazines from complex biological matrices like human plasma.[4]

1. Sample Preparation:

  • Thaw plasma samples at room temperature.[4]

  • In a microcentrifuge tube, pipette 200 µL of the plasma sample.[4]

  • Spike the sample with a known amount of an appropriate internal standard (e.g., Pyrazine-d4).[4]

  • Add 1 mL of methyl tert-butyl ether (MTBE) to the plasma sample.[4]

  • Vortex the mixture vigorously for 5 minutes to facilitate the extraction of pyrazines into the organic solvent.[4]

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[4]

  • Carefully transfer the upper organic layer to a new clean tube.[4]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the dried residue in 200 µL of the initial mobile phase.[4]

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

2. UPLC-MS/MS Analysis:

  • Inject 10 µL of the prepared sample extract into the UPLC-MS/MS system.[4]

  • Proceed with the analysis using the instrumental parameters detailed in Tables 2 and 3.

Data Presentation

Table 1: Quantitative Data for Pyrazine Analysis in Baijiu

PyrazineAbbreviationConcentration Range (μg/L)
2,3,5,6-tetramethylpyrazine2356TTM475–1862[1][2]
2,6-dimethylpyrazine26DM460–1590[1][2]
2,3,5-trimethylpyrazine235TM317–1755[1][2]
5-ethyl-2,3-dimethylpyrazine5E35DM0.8–12.5[1][2]
2-isobutyl-3-methylpyrazine2I3M1.0–5.9[1][2]
2,3-diethyl-5-methylpyrazine23DE5M1.1–15.5[1][2]

Table 2: UPLC Parameters

ParameterValue
UPLC System ACQUITY UPLC system (Waters)[1][2]
Column ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm)[1][2]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min[3]
Injection Volume 10 µL[1][2]
Column Temperature 40°C
Gradient Elution Optimized for target pyrazines

Table 3: MS/MS Parameters

ParameterValue
Mass Spectrometer Xevo TQ-S Triple Quadrupole (Waters)[1][2]
Ionization Mode Electrospray Ionization (ESI), Positive[1][2]
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 4: Method Validation Parameters

ParameterPyrazine in Human Plasma
Linearity Range 0.5 - 500 ng/mL[4]
Correlation Coefficient (r²) ≥ 0.99[4]
Accuracy Within ±15% of nominal concentration
Precision (RSD) < 15%
Recovery > 85%
Matrix Effect No significant ion suppression or enhancement observed.[4]
Stability Stable under various storage and handling conditions.[4]

Visualizations

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Liquid Sample Dilution Dilution & Internal Standard Spiking Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection UPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (ESI+, MRM) Separation->Detection Quantification Quantification Detection->Quantification Report Results Quantification->Report

Caption: Experimental workflow for direct injection UPLC-MS/MS analysis of pyrazines.

LLE_Workflow cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Processing Plasma Plasma Sample (200 µL) + Internal Standard Solvent Add MTBE (1 mL) Plasma->Solvent Vortex1 Vortex (5 min) Solvent->Vortex1 Centrifuge Centrifuge (4000 rpm, 10 min) Vortex1->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness (N2, 40°C) Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Vortex2 Vortex (1 min) Reconstitute->Vortex2 Analysis Inject into UPLC-MS/MS Vortex2->Analysis

References

Application Notes and Protocols for the Analysis of Trace Level Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a significant class of nitrogen-containing heterocyclic aromatic compounds that are key contributors to the aroma and flavor profiles of numerous food products, particularly those that undergo thermal processing like coffee, cocoa, and baked goods.[1][2] Their characteristic nutty, roasted, and toasted aromas are formed primarily through Maillard reactions and Strecker degradation.[1] In the pharmaceutical industry, the pyrazine (B50134) ring is a structural motif in various active pharmaceutical ingredients (APIs), making its detection and quantification crucial for quality control and pharmacokinetic studies.[3][4] Given their potent sensory impact at very low concentrations, highly sensitive and robust analytical techniques are required for their trace-level detection.[2][5]

This document provides detailed application notes and experimental protocols for the sample preparation, detection, and quantification of trace-level pyrazines using modern analytical techniques.

Sample Preparation Techniques

Effective sample preparation is a critical first step to isolate and concentrate pyrazines from complex matrices, minimize interference, and ensure high sensitivity.[6] The choice of method depends on the sample matrix, the volatility of the target pyrazines, and the desired analytical performance.[7]

Headspace Solid-Phase Microextraction (HS-SPME)

Application Notes: HS-SPME is a solvent-free, sensitive, and efficient technique for extracting volatile and semi-volatile compounds like pyrazines from solid or liquid samples.[1][8] The method involves the partitioning of analytes from the sample matrix into the headspace of a sealed vial, followed by adsorption onto a coated fused-silica fiber.[1] A Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fiber is commonly recommended for its ability to adsorb a broad range of pyrazines with varying polarities.[1][9] This technique integrates sampling, extraction, and concentration into a single step.[8]

Experimental Protocol (Analysis of Coffee Beans):

  • Materials: 50/30 µm DVB/CAR/PDMS SPME fiber, 20 mL headspace vials with PTFE/silicone septa, heating and agitation system.[1][9]

  • Sample Preparation: Weigh 2-5 g of homogenized, ground coffee into a 20 mL headspace vial.[1]

  • Internal Standard: Add an appropriate deuterated pyrazine derivative as an internal standard for accurate quantification.[1]

  • Equilibration: Seal the vial and place it in a heating block. Equilibrate the sample at 60-80°C for 15-20 minutes with agitation to facilitate the release of volatiles into the headspace.[1][9]

  • Extraction: Expose the conditioned SPME fiber to the headspace of the vial for 20-30 minutes at the same controlled temperature to allow analytes to adsorb onto the fiber.[1][9]

  • Desorption: Immediately retract the fiber and insert it into the hot injection port of the gas chromatograph (e.g., 250-270°C).[1] Desorb the analytes from the fiber for 2-5 minutes in splitless mode to transfer them to the GC column.[1]

HS-SPME Workflow Diagram:

cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Homogenized Sample in 20mL Vial IS 2. Add Internal Standard Sample->IS Seal 3. Seal Vial IS->Seal Equilibrate 4. Equilibrate & Agitate (e.g., 60°C, 15 min) Seal->Equilibrate Expose 5. Expose SPME Fiber to Headspace Equilibrate->Expose Adsorb 6. Adsorption of Pyrazines Expose->Adsorb Desorb 7. Thermal Desorption in GC Inlet (250°C) Adsorb->Desorb Analysis 8. GC-MS Separation & Detection Desorb->Analysis

Caption: Workflow for HS-SPME sample preparation and analysis.

Stir Bar Sorptive Extraction (SBSE)

Application Notes: SBSE is an extremely sensitive technique that offers very low detection limits, making it ideal for trace analysis.[1] It utilizes a magnetic stir bar coated with a sorbent, typically polydimethylsiloxane (PDMS), which has a much larger volume of stationary phase compared to an SPME fiber, resulting in higher analyte recovery.[1] The stir bar is placed directly into a liquid sample (or in the headspace) and stirred. After extraction, analytes are desorbed either thermally for GC analysis or via solvent for LC analysis.[1]

Experimental Protocol (Analysis of Beverages):

  • Materials: PDMS-coated stir bars (e.g., 10 mm length, 0.5 mm film thickness), glass vials (10-20 mL), magnetic stir plate, thermal desorption unit (TDU).[1]

  • Stir Bar Conditioning: Before first use, condition the stir bar by heating it in a TDU or sonicating it in a suitable solvent to remove contaminants.[1][7]

  • Sample Preparation: Place 10 mL of the liquid sample (e.g., tea infusion) into a glass vial.[1] Add a known amount of an internal standard.

  • Extraction: Place the conditioned stir bar into the vial. Stir the sample at a constant speed (e.g., 750-1000 rpm) for a defined time (e.g., 60-120 minutes) at a controlled temperature.[1]

  • Desorption: After extraction, remove the stir bar, gently dry it with a lint-free tissue, and place it in a TDU for thermal desorption and subsequent GC-MS analysis.[1]

SBSE Workflow Diagram:

cluster_prep Sample Preparation cluster_extraction SBSE cluster_analysis Analysis Sample 1. Liquid Sample in Vial IS 2. Add Internal Standard Sample->IS AddBar 3. Add Conditioned PDMS Stir Bar IS->AddBar Stir 4. Stir for Extraction (e.g., 90 min) AddBar->Stir RemoveBar 5. Remove & Dry Stir Bar Stir->RemoveBar Desorb 6. Thermal Desorption in TDU RemoveBar->Desorb GCMS 7. GC-MS Analysis Desorb->GCMS

Caption: Workflow for Stir Bar Sorptive Extraction (SBSE).

Liquid-Liquid Extraction (LLE)

Application Notes: LLE is a classic sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous sample and an organic solvent.[1] For pyrazine analysis, dichloromethane (B109758) or diethyl ether are common extraction solvents.[1] While effective, LLE can be labor-intensive, require significant volumes of hazardous solvents, and be prone to emulsion formation.[1] Multiple extractions are often necessary to ensure high recovery rates.[1][10]

Experimental Protocol (Bioanalytical Quantification):

  • Materials: Centrifuge tubes (15 mL), pipettes, vortex mixer, centrifuge, nitrogen evaporator.

  • Sample Preparation: Pipette 200 µL of human plasma into a 15 mL centrifuge tube.[3]

  • Internal Standard: Add 20 µL of an internal standard working solution.[3]

  • Extraction: Add 1 mL of ethyl acetate (B1210297) (or another suitable solvent) to the tube.[3] Vortex for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[3]

  • Collection: Carefully transfer the upper organic layer to a clean tube.[3]

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase for LC-MS/MS analysis.[3]

LLE Workflow Diagram:

Sample 1. Plasma Sample + Internal Standard Solvent 2. Add Organic Solvent (e.g., Ethyl Acetate) Sample->Solvent Vortex 3. Vortex to Mix Solvent->Vortex Centrifuge 4. Centrifuge for Phase Separation Vortex->Centrifuge Collect 5. Collect Organic Layer Centrifuge->Collect Evaporate 6. Evaporate to Dryness (Nitrogen Stream) Collect->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 8. Inject into LC-MS/MS Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Analytical Instrumentation

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Notes: GC-MS is the most widely applied and powerful technique for the analysis of volatile and semi-volatile compounds like pyrazines.[4][11][12] It combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry.[4] The sample is vaporized and separated based on component retention times in a capillary column before being ionized and detected by the mass spectrometer, which provides structural information for identification.[4] GC-MS offers high sensitivity, often achieving detection limits in the pg-ng range.[13]

Experimental Protocol (General):

  • System: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).[8][12]

  • Injection: 270°C, splitless mode (for trace analysis).[13]

  • SPME Desorption: 2-5 minutes.[1]

  • Column: A polar column like a DB-WAX or SUPELCOWAX 10 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is often used for good separation of polar pyrazines.[8][9]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[9]

  • Oven Program: Initial temperature of 40°C (hold for 2-5 min), then ramp at 4-10°C/min to 230-240°C.[8]

  • MS Parameters:

    • Transfer Line: 250°C.[8][12]

    • Ion Source: 200-230°C.[8][12]

    • Ionization Mode: Electron Impact (EI) at 70 eV or Chemical Ionization (CI) for enhanced molecular ion signals.[8]

    • Mass Range: Scan m/z 30-350.[13]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Application Notes: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a robust and sensitive method for quantifying a wide range of pyrazines, including those that are less volatile or thermally unstable.[3][11] It is particularly well-suited for analyzing liquid samples like beverages or biological fluids.[14][15] The method involves direct injection of a liquid sample, separation on a reversed-phase column, and highly selective detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[3][13]

Experimental Protocol (Analysis of Baijiu/Plasma):

  • System: UPLC system coupled to a triple quadrupole mass spectrometer.[3][14]

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[3][9]

  • Column Temperature: 40°C.[13][15]

  • Mobile Phase:

    • A: 0.1% formic acid in water.[9][15]

    • B: 0.1% formic acid in acetonitrile.[9][15]

  • Flow Rate: 0.3 mL/min.[9][15]

  • Gradient Elution: A typical gradient might start at 3% B, increase to 12-20% B over 25-30 minutes, then ramp to 70% B before re-equilibrating.[15]

  • Injection Volume: 10 µL.[3]

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[3][15]

    • Detection: Multiple Reaction Monitoring (MRM), with specific precursor-product ion transitions optimized for each target pyrazine.[9]

GC-MS vs. LC-MS/MS Logical Diagram:

cluster_gcms GC-MS cluster_lcms LC-MS/MS Pyrazines Pyrazine Analysis GCMS_Adv High Sensitivity (pg-ng) Excellent Resolution Ideal for Volatile & Semi-Volatile Pyrazines Pyrazines->GCMS_Adv LCMS_Adv Wide Applicability Suitable for Thermally Labile Pyrazines Simpler Sample Prep (Direct Injection) Pyrazines->LCMS_Adv GCMS_Disadv Requires Volatility Not for Thermally Labile Compounds Potential for Complex Sample Prep GCMS_Adv->GCMS_Disadv Considerations LCMS_Disadv Generally Lower Sensitivity than GC-MS Potential for Matrix Effects Higher Solvent Consumption LCMS_Adv->LCMS_Disadv Considerations

Caption: Key considerations for choosing between GC-MS and LC-MS.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for pyrazine analysis using LC-MS/MS and GC-MS, collated from various studies.

Table 1: Performance Characteristics of LC-MS/MS for Pyrazine Analysis

Parameter Typical Value/Range Matrix Reference
Linearity (R²) ≥ 0.99 Human Plasma, Baijiu [3][15]
Range 0.5 - 500 ng/mL Human Plasma [3]
LOD / LOQ LOD: 3.4 µmol/L, LOQ: 11.2 µmol/L (for Pyrazine) Edible Oil (NMR) [6]
Accuracy (% Recovery) 84.36% - 103.92% Baijiu [13][15]

| Precision (% RSD) | ≤ 6.36% | Baijiu |[13][15] |

Table 2: Performance Characteristics of GC-MS for Pyrazine Analysis

Parameter Typical Value/Range Matrix Reference
Linearity (R²) ≥ 0.99 General [13]
Range 1 - 50 ng/g Microbial Samples [8]
LOD / LOQ LOD: 0.267 ng/L, LOQ: 0.267 ng/L (for IBMP) Wine [5]
LOD Range 0.07 - 22.22 ng/g Perilla Seed Oil [2]
Accuracy (% Recovery) 91.6% - 109.2% General [13]

| Precision (% RSD) | < 10% (intra- & inter-day) | Perilla Seed Oil |[2] |

Sensory Analysis Protocols

Because pyrazines are primarily known for their sensory impact, instrumental analysis is often complemented by sensory evaluation to understand their contribution to the overall flavor profile.[16]

Application Notes: Sensory analysis is used to determine the odor and taste thresholds of pyrazines and to characterize their aroma profiles.[17][18] The odor activity value (OAV), calculated by dividing a compound's concentration by its odor threshold, is often used to estimate the impact of a specific pyrazine on the overall aroma.[14] The 3-Alternative Forced Choice (3-AFC) method is a standard and reliable protocol for determining detection thresholds.[15][18]

Protocol: Determination of Odor Thresholds using 3-AFC Method

  • Objective: To determine the lowest concentration of a pyrazine that can be reliably detected by a sensory panel.[18]

  • Panel: Assemble a panel of at least 10-15 trained assessors.[18]

  • Materials: Pyrazine standard, deionized odor-free water (or 53% v/v ethanol-water for Baijiu analysis), glass sniffing bottles with lids, pipettes, and volumetric flasks.[15][18]

  • Sample Preparation: Prepare a series of dilutions of the pyrazine in the appropriate solvent (e.g., water), typically in ascending order on a logarithmic or geometric scale.[18]

  • Test Presentation: For each concentration level, present three samples to each panelist. Two samples are blanks (solvent only), and one contains the pyrazine at the specified concentration.[18] The order is randomized.

  • Evaluation: Panelists are asked to identify the one sample that is different from the other two.[15]

  • Data Analysis: The group threshold is defined as the concentration at which 50% of the panelists can correctly identify the pyrazine-containing sample.[15]

Sensory Evaluation Workflow (3-AFC):

cluster_prep Preparation cluster_eval Panel Evaluation cluster_analysis Data Analysis Dilutions 1. Prepare Ascending Concentration Series Sets 2. For each concentration, prepare a set of 3 samples (2 Blanks, 1 Pyrazine) Dilutions->Sets Present 3. Present Randomized Sets to Panelists Sets->Present Identify 4. Panelists identify the 'different' sample Present->Identify Record 5. Record Correct/ Incorrect Responses Identify->Record Plot 6. Plot % Correct vs. Concentration Record->Plot Threshold 7. Determine Threshold (Concentration at 50% correct detection) Plot->Threshold

Caption: Workflow for 3-Alternative Forced Choice (3-AFC) sensory testing.

References

Application Notes and Protocols for 2-Acetyl-3-methylpyrazine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of 2-Acetyl-3-methylpyrazine as a versatile intermediate in chemical synthesis, with a particular focus on its application in the development of bioactive compounds. Experimental protocols for its synthesis and subsequent derivatization are provided, alongside data summaries and visualizations to guide researchers in their synthetic endeavors.

Introduction

This compound is a key heterocyclic compound widely utilized as a flavor and fragrance agent, imparting nutty and roasted aromas.[1][2] Beyond its sensory applications, its unique chemical structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with potential pharmaceutical applications.[2][3] Pyrazine (B50134) derivatives, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects.[4][5]

This document details the synthesis of this compound and its use in the preparation of a paeonol-pyrazine hybrid with demonstrated anti-inflammatory properties.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the oxidation of 2-ethyl-3-methylpyrazine (B101031). While various oxidizing agents have been reported, a greener approach utilizing peroxides with a catalyst offers good selectivity and milder reaction conditions.[2]

Experimental Protocol: Catalytic Oxidation of 2-ethyl-3-methylpyrazine

This protocol is adapted from established methods for the oxidation of alkylpyrazines.

Materials:

  • 2-ethyl-3-methylpyrazine

  • tert-Butyl hydroperoxide (TBHP), 70% in water

  • Copper(II) chloride (CuCl₂) or a similar catalyst

  • Acetonitrile (or another suitable organic solvent)

  • Sodium sulfite (B76179) (for quenching)

  • Ethyl acetate (B1210297) (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethyl-3-methylpyrazine (1.0 eq) in acetonitrile.

  • Add the copper(II) chloride catalyst (0.05 - 0.1 eq).

  • Heat the mixture to a gentle reflux (approximately 80-85 °C).

  • Slowly add tert-butyl hydroperoxide (2.0-3.0 eq) dropwise over a period of 1-2 hours.

  • After the addition is complete, continue to stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield pure this compound.

Quantitative Data for Synthesis
ParameterValueReference
Starting Material2-ethyl-3-methylpyrazine[2]
Oxidizing Agenttert-Butyl hydroperoxide[2]
CatalystCopper(II) chloride[2]
SolventAcetonitrile[2]
Reaction Temperature80-85 °C[2]
Typical Yield>90% (selectivity)[2]

Application in the Synthesis of a Bioactive Paeonol-Pyrazine Hybrid

This compound can serve as a building block for the synthesis of molecules with potential therapeutic value. An example is the synthesis of paeonol-pyrazine derivatives, which have shown anti-inflammatory activity.[4] The acetyl group of this compound provides a reactive handle for condensation reactions.

Experimental Protocol: Synthesis of a Paeonol-Pyrazine Hybrid (Illustrative)

This protocol describes a plausible synthetic route to a paeonol-pyrazine hybrid, demonstrating the utility of this compound as an intermediate. The synthesis involves a Claisen-Schmidt condensation reaction.

Materials:

Procedure:

  • In a flask, dissolve paeonol (1.0 eq) and this compound (1.0 eq) in ethanol.

  • Prepare a solution of sodium hydroxide in ethanol and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid until it reaches a pH of ~7.

  • The precipitated product can be collected by filtration.

  • Wash the solid with cold deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the paeonol-pyrazine hybrid.

Quantitative Data for Anti-inflammatory Activity

A study by Hu et al. synthesized a series of paeonol derivatives, including one with a pyrazine moiety, and evaluated their anti-inflammatory activities.[4] Compound 37 from this study, a paeonol-pyrazine hybrid, demonstrated significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages.[4]

CompoundTest SystemActivityReference
Paeonol-Pyrazine Hybrid (cpd 37)LPS-induced NO overexpression in RAW264.7 macrophages56.32% inhibitory activity at 20 μM[4]
Paeonol (parent compound)LPS-induced NO overexpression in RAW264.7 macrophages14.74% inhibitory activity at 20 μM[4]

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of this compound cluster_application Synthesis of Paeonol-Pyrazine Hybrid 2-ethyl-3-methylpyrazine 2-ethyl-3-methylpyrazine Oxidation Oxidation 2-ethyl-3-methylpyrazine->Oxidation TBHP, CuCl2 2-Acetyl-3-methylpyrazine_product This compound Oxidation->2-Acetyl-3-methylpyrazine_product 2-Acetyl-3-methylpyrazine_intermediate This compound Condensation Condensation 2-Acetyl-3-methylpyrazine_intermediate->Condensation Paeonol Paeonol Paeonol->Condensation Base catalyst Paeonol-Pyrazine Hybrid Paeonol-Pyrazine Hybrid Condensation->Paeonol-Pyrazine Hybrid

Caption: Synthetic workflow for this compound and its subsequent use.

Signaling Pathway Inhibition

The paeonol-pyrazine hybrid has been shown to inhibit the overexpression of nitric oxide (NO) induced by lipopolysaccharide (LPS) in macrophages.[4] This pathway is a key component of the inflammatory response.

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS Inducible Nitric Oxide Synthase (iNOS) Gene NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation PaeonolPyrazine Paeonol-Pyrazine Hybrid PaeonolPyrazine->iNOS Inhibition

Caption: Inhibition of the LPS-induced NO production pathway.

References

Green Synthesis of Pyrazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal and materials chemistry. Pyrazine (B50134) and its derivatives are a critical class of N-heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and flavor industries. This document provides detailed application notes and protocols for the green synthesis of pyrazine derivatives, focusing on methods that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

One-Pot Synthesis in Aqueous Methanol (B129727)

This method offers a straightforward and cost-effective approach to pyrazine synthesis at room temperature, avoiding the need for expensive or toxic catalysts.[1][2][3][4] The reaction proceeds via a direct condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.

Application Note:

This protocol is particularly suitable for the synthesis of a wide range of pyrazine derivatives from various substituted benzils and diamines. The use of aqueous methanol as a solvent system makes it an environmentally friendly alternative to traditional methods that often employ hazardous organic solvents. The reaction is catalyzed by a small amount of potassium tert-butoxide and generally proceeds to completion within a few hours, offering high yields.[1][5]

Experimental Protocol:

Materials:

  • 1,2-dicarbonyl compound (e.g., Benzil)

  • 1,2-diamine (e.g., Ethylene diamine)

  • Aqueous Methanol

  • Potassium tert-butoxide (t-BuOK)

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether and Ethyl acetate (B1210297)

Procedure: [3]

  • In a 50 ml round-bottom flask, dissolve the 1,2-dicarbonyl compound (2 mmol) in aqueous methanol (3 ml).

  • Stir the solution using a magnetic stirrer until it becomes homogeneous.

  • Add the 1,2-diamine (2 mmol) to the solution.

  • Add a catalytic amount of potassium tert-butoxide (10 mg, 0.08 mmol).

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.

Quantitative Data Summary:
1,2-Dicarbonyl1,2-DiamineTime (h)Yield (%)
BenzilEthylene diamine695
4,4'-DinitrobenzilEthylene diamine692
4,4'-DichlorobenzilEthylene diamine794
FurilEthylene diamine890
Benzil1,2-Diaminopropane793

Data sourced from Ghosh & Mandal (2012).[5]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 1,2-dicarbonyl in aqueous methanol B Add 1,2-diamine A->B C Add catalytic t-BuOK B->C D Stir at room temperature C->D E Monitor by TLC D->E F Evaporate methanol E->F Reaction complete G Column chromatography F->G H Isolate pure pyrazine derivative G->H

Caption: One-pot synthesis workflow.

Microwave-Assisted Synthesis in Reactive Eutectic Media

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times.[6][7][8] This protocol utilizes a reactive eutectic medium formed from ammonium (B1175870) formate (B1220265) and a monosaccharide, offering a solvent-less approach to the synthesis of poly(hydroxyalkyl)pyrazines.[9]

Application Note:

This method is particularly advantageous for its rapid reaction rates, with maximum yields achieved in as little as three minutes at 120°C.[9] The use of a reactive eutectic mixture serves as both the solvent and a reactant source, enhancing atom economy. This approach is ideal for high-throughput screening and the rapid generation of libraries of pyrazine derivatives for drug discovery. The addition of a small amount of water can reduce the viscosity of the eutectic medium without significantly compromising the yield.[9]

Experimental Protocol:

Materials:

  • Ammonium formate

  • Monosaccharide (e.g., Fructose, Glucose)

  • Water (optional)

  • Diethyl ether

  • Dichloromethane

  • Silica gel for column chromatography

  • Ethyl acetate, 2-propanol, water, 1-butanol, ethanol, ammonium hydroxide (B78521) (25%) for elution

Procedure: [9]

  • Prepare the reactive eutectic mixture by combining ammonium formate and the monosaccharide. Water can be added to reduce viscosity.

  • Place the mixture in a sealed microwave reactor.

  • Irradiate the mixture in a laboratory microwave at a specified temperature (e.g., 80°C, 100°C, or 120°C) and time (e.g., 3-90 minutes) with a power of 5 watts. The temperature should be monitored using infrared technology.

  • After the reaction, extract the mixture several times with diethyl ether and dichloromethane.

  • Concentrate the reaction mixture by vacuum evaporation at 45°C.

  • Separate the product using silica column chromatography. First, elute with a mixture of ethyl acetate/2-propanol/water (4/2/1 by volume).

  • Combine the fractions containing the product, concentrate under reduced pressure, and re-chromatograph on a silica column using a mixture of 1-butanol/ethanol/water/ammonium hydroxide (25%) (8/2/2/1 by volume) to obtain the pure poly(hydroxyalkyl)pyrazine.

Quantitative Data Summary:
MonosaccharideTemperature (°C)Time (min)Max. Yield (%)
Fructose120< 3~25
Fructose10015~25
Fructose8040~22

Data represents the yield of 2,5-bis(D-arabino-tetrahydroxybutyl)pyrazine (2,5-DOF) from fructose.[9]

Logical Relationship Diagram:

G cluster_reactants Reactants A Ammonium Formate C Reactive Eutectic Medium A->C B Monosaccharide B->C D Microwave Irradiation C->D E Poly(hydroxyalkyl)pyrazine D->E

Caption: Microwave-assisted synthesis logic.

Enzyme-Catalyzed Synthesis in a Continuous-Flow System

Biocatalysis offers a highly selective and environmentally friendly route to chemical synthesis. This protocol describes the use of immobilized lipase (B570770) (Lipozyme® TL IM) to catalyze the amidation of pyrazine esters with various amines in a continuous-flow system.[10]

Application Note:

This method is highly efficient and green, utilizing a reusable enzyme catalyst and a green solvent, tert-amyl alcohol.[10] The continuous-flow setup allows for excellent scalability and process control, making it suitable for industrial applications. The reaction proceeds at a mild temperature (45°C) with a short residence time (20 minutes), achieving high yields.[10] This approach is particularly valuable for the synthesis of pyrazinamide (B1679903) and its derivatives, which are important anti-tuberculosis drugs.

Experimental Protocol:

Materials:

Procedure for Continuous-Flow Synthesis: [10]

  • Prepare two feed solutions:

    • Feed 1: Dissolve pyrazine-2-carboxylate (5 mmol) in tert-amyl alcohol (10 mL).

    • Feed 2: Dissolve the amine (15 mmol) in tert-amyl alcohol (10 mL).

  • Set up a continuous-flow reactor packed with Lipozyme® TL IM (870 mg).

  • Maintain the reactor temperature at 45°C.

  • Pump the two feed solutions through the reactor at a flow rate of 31.2 μL/min, resulting in a residence time of 20 minutes.

  • Collect the product stream from the reactor outlet.

  • The product can be isolated after solvent evaporation.

Quantitative Data Summary:
AmineYield (Continuous Flow, %)Yield (Batch, 17h, %)
Benzylamine91.690.5
4-Methylbenzylamine89.288.1
4-Methoxybenzylamine85.784.3
Morpholine82.481.0

Data sourced from Li et al. (2024).[10]

Signaling Pathway Diagram (Conceptual):

G cluster_inputs Inputs cluster_process Continuous-Flow Reactor (45°C, 20 min) A Pyrazine Ester D Enzymatic Amidation A->D B Amine B->D C Lipozyme® TL IM (Immobilized Enzyme) C->D catalyzes E Pyrazinamide Derivative D->E F Reusable Enzyme D->F

Caption: Enzyme-catalyzed continuous-flow synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazine Formation in Thermal Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing pyrazine (B50134) formation during thermal processing.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for pyrazine formation during thermal processing?

A1: The primary mechanism for pyrazine formation in thermally processed foods and chemical reactions is the Maillard reaction.[1] This complex series of non-enzymatic browning reactions occurs between amino compounds (like amino acids) and reducing sugars.[1] A key related pathway is the Strecker degradation of amino acids, which produces important intermediates for pyrazine synthesis.[1]

Q2: What is the general temperature range for pyrazine formation?

A2: Pyrazine formation is highly dependent on temperature. While some pyrazines can form at temperatures as low as 100°C, higher temperatures, typically above 120°C, significantly accelerate their formation.[2][3] For instance, in some systems, a significant increase in pyrazine concentration is observed when the temperature is raised from 120°C to 130°C.[4] It's important to note that excessively high temperatures can lead to the degradation of pyrazines.[5]

Q3: How does pH influence pyrazine formation?

A3: The pH of the reaction medium plays a crucial role. Generally, neutral to alkaline conditions (pH 7-10) favor the formation of nitrogen-containing heterocyclic compounds like pyrazines.[5][6] An alkaline environment can promote sugar fragmentation, leading to an increased formation of pyrazines.[7] Conversely, acidic conditions can inhibit key steps in pyrazine formation.[5]

Q4: What are the key precursors for pyrazine formation?

A4: The essential precursors for pyrazine formation are amino acids (or peptides) and reducing sugars.[1][8] The type of amino acid and sugar significantly influences the type and yield of the resulting pyrazines.[6][8] For example, different amino acids will lead to the formation of different substituted pyrazines.

Troubleshooting Guide

Q5: I am observing low or no pyrazine yield in my experiment. What are the possible causes?

A5: Low or no pyrazine yield can be attributed to several factors:

  • Suboptimal Temperature: The reaction temperature may be too low to initiate the necessary reactions. Increasing the temperature can significantly enhance pyrazine formation.[5][9] However, be cautious of excessive heat, which can degrade the pyrazines.[5]

  • Incorrect pH: The pH of your reaction mixture might be outside the optimal range. Adjusting the pH to a neutral or slightly alkaline level can improve yields.[5]

  • Reactant Issues: The purity and molar ratio of your amino acid and reducing sugar are critical. Ensure you are using high-purity reactants and consider experimenting with different ratios.[5]

  • Water Activity: Water acts as both a solvent and a reaction product. High water activity can dilute reactants, while low water activity can hinder their mobility.[5]

Q6: I am seeing unexpected byproducts in my analysis. How can I minimize them?

A6: The formation of byproducts is a common challenge. Here are some strategies to minimize them:

  • Optimize Reaction Conditions: Systematically optimize parameters such as temperature, reaction time, and catalyst concentration to favor the desired pyrazine formation pathway.[10]

  • Purify Starting Materials: Impurities in your amino acids or sugars can lead to unwanted side reactions.[11]

  • Solvent Choice during Extraction: If you are performing a liquid-liquid extraction, the choice of solvent can impact the co-extraction of impurities. Using a less polar solvent might help in selectively extracting the pyrazines.[11]

Quantitative Data on Pyrazine Formation

The following tables summarize quantitative data on the effect of temperature on pyrazine formation from various studies.

Table 1: Effect of Temperature on Pyrazine Formation in a Mushroom Hydrolysate Maillard Reaction Product (MRP)

Temperature (°C)2-Ethyl-6-methylpyrazine (ng/g)Methylpyrazine (ng/g)
1200.93Detected
1308.31-

Data sourced from a study on flavor compounds in mushroom hydrolysate MRPs.[4]

Table 2: Pyrazine Formation in Heated L-alanyl-L-glutamine Amadori Compound with Added Amino Acids

Temperature (°C)Added Amino AcidTotal Pyrazine Concentration (μg/L)
120Glu457 ± 6.26
120Lys563 ± 65.5
120His411 ± 59.2
140None (Control)296 ± 6.67

Data from a study on the thermal degradation of an Amadori compound.[2][3]

Table 3: Pyrazine Formation During Maple Sap Boiling

Heating Time at 105°C (minutes)Total Pyrazines (ng/g)
< 60Not Detected
603.42
Final Syrup72.32

Data from a study on pyrazine formation in maple syrup.[7]

Experimental Protocols

1. General Protocol for Pyrazine Formation in a Model System

This protocol outlines a general procedure for studying pyrazine formation in a controlled laboratory setting.

  • Materials:

    • Amino acid (e.g., L-lysine)

    • Reducing sugar (e.g., D-glucose)

    • Distilled water

    • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Procedure:

    • Dissolve the amino acid and reducing sugar in distilled water in a sealed reaction vial.[8]

    • Adjust the pH of the solution to the desired level (e.g., pH 8.0) using NaOH.[8]

    • Heat the vial at a specific temperature (e.g., 140°C) for a set duration (e.g., 90 minutes).[8][12]

    • After heating, cool the vial to room temperature.

    • Add a known amount of an internal standard for quantitative analysis.

    • Extract the pyrazines using a suitable solvent (e.g., dichloromethane).

    • Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).

2. Headspace Solid-Phase Microextraction (HS-SPME) for Pyrazine Analysis

This protocol is for the extraction and analysis of volatile pyrazines from a sample matrix.

  • Instrumentation:

    • GC-MS system with a suitable capillary column

    • SPME fiber (e.g., DVB/CAR/PDMS)

    • Heated agitator

  • Procedure:

    • Place the sample in a sealed headspace vial.

    • Equilibrate the vial at a specific temperature (e.g., 45°C) for a set time (e.g., 20 minutes) with agitation.[8]

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time.

    • Retract the fiber and inject it into the hot inlet of the GC-MS for thermal desorption.

    • Identify and quantify the pyrazine compounds by comparing their mass spectra with a reference library and using an internal standard.[8]

Visualizations

Maillard_Reaction_Pathway AminoAcid Amino Acid SchiffBase Schiff Base AminoAcid->SchiffBase StreckerAldehydes Strecker Aldehydes AminoAcid:s->StreckerAldehydes:n Strecker Degradation Aminoketones α-Aminoketones AminoAcid->Aminoketones Strecker Degradation ReducingSugar Reducing Sugar ReducingSugar->SchiffBase AmadoriProduct Amadori Product SchiffBase->AmadoriProduct Rearrangement Dicarbonyls α-Dicarbonyl Intermediates AmadoriProduct->Dicarbonyls Degradation Dicarbonyls->StreckerAldehydes Dicarbonyls->Aminoketones Dihydropyrazines Dihydropyrazines Aminoketones->Dihydropyrazines Condensation Pyrazines Pyrazines Dihydropyrazines->Pyrazines Oxidation

Caption: Simplified Maillard reaction pathway leading to pyrazine formation.

Troubleshooting_Workflow Start Low/No Pyrazine Yield CheckTemp Is Temperature Optimal? (e.g., >120°C) Start->CheckTemp AdjustTemp Increase Temperature (Avoid Degradation) CheckTemp->AdjustTemp No CheckpH Is pH Optimal? (e.g., pH 7-10) CheckTemp->CheckpH Yes AdjustTemp->CheckpH AdjustpH Adjust pH to Neutral/Alkaline CheckpH->AdjustpH No CheckReactants Are Reactants Pure & Ratio Correct? CheckpH->CheckReactants Yes AdjustpH->CheckReactants AdjustReactants Use High-Purity Reactants Optimize Molar Ratio CheckReactants->AdjustReactants No CheckWater Is Water Activity Optimal? CheckReactants->CheckWater Yes AdjustReactants->CheckWater AdjustWater Adjust Reactant Concentration or Water Content CheckWater->AdjustWater No Success Improved Yield CheckWater->Success Yes AdjustWater->Success

Caption: Troubleshooting workflow for low pyrazine yield.

Experimental_Workflow Prep 1. Sample Preparation (Reactants + Solvent) Reaction 2. Thermal Reaction (Controlled Temp & Time) Prep->Reaction Cooling 3. Quenching (Cooling to Stop Reaction) Reaction->Cooling Extraction 4. Extraction (e.g., LLE or SPME) Cooling->Extraction Analysis 5. GC-MS Analysis (Identification & Quantification) Extraction->Analysis Data 6. Data Interpretation Analysis->Data

Caption: General experimental workflow for pyrazine synthesis and analysis.

References

Technical Support Center: Overcoming Matrix Effects in Pyrazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazine (B50134) quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of pyrazines?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other co-eluting compounds in the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] In LC-MS, particularly with Electrospray Ionization (ESI), matrix components can compete with pyrazine analytes for ionization, often leading to signal suppression.[1] In GC-MS, non-volatile matrix components can accumulate in the injector port, creating active sites that can lead to analyte degradation or, conversely, a "matrix-induced enhancement" effect where these sites protect the analyte, leading to an increased signal.[1]

Q2: How can I determine if my pyrazine analysis is being affected by matrix effects?

A2: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank sample matrix extract (matrix-matched calibration).[1] A significant difference between the slopes is a clear indicator of matrix effects.[1] Another approach is the post-extraction spike method, where a known amount of a pyrazine standard is added to a blank matrix extract. The response is then compared to the same standard in a pure solvent.[1] The matrix effect (ME) can be quantified using the following formula:

ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

A value of 0% indicates no matrix effect, a negative value suggests ion suppression, and a positive value indicates ion enhancement.[1]

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A3: The main strategies can be divided into three categories:

  • Advanced Sample Preparation: The goal is to selectively extract pyrazines while leaving interfering matrix components behind. Techniques like Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE) are highly effective for this.[2][3]

  • Strategic Calibration: If matrix effects cannot be eliminated, they can be compensated for. The most effective method is Stable Isotope Dilution Analysis (SIDA), which is considered the "gold standard".[4][5] Other methods include using matrix-matched standards or the standard addition method.[1]

  • Methodological Adjustments: Simple changes to the analytical method, such as diluting the sample extract, can reduce the concentration of interfering compounds.[1][6]

The following diagram illustrates the decision-making process for addressing matrix effects.

MatrixEffectDecisionTree Start Matrix Effect Suspected AssessME Assess Matrix Effect (Compare Solvent vs. Matrix-Matched Calibration) Start->AssessME NoEffect No Significant Effect (Proceed with Solvent-Based Calibration) AssessME->NoEffect < 20% Difference EffectPresent Matrix Effect Confirmed AssessME->EffectPresent > 20% Difference Strategy Select Mitigation Strategy EffectPresent->Strategy SamplePrep Optimize Sample Preparation (e.g., HS-SPME, SBSE) Strategy->SamplePrep Calibration Use Advanced Calibration (e.g., SIDA, Standard Addition) Strategy->Calibration Dilution Dilute Sample Extract Strategy->Dilution Validate Validate Method & Re-assess SamplePrep->Validate Calibration->Validate Dilution->Validate Validate->Strategy Unsuccessful End Accurate Quantification Validate->End Successful

Caption: A decision tree for identifying and mitigating matrix effects.

Troubleshooting Guides

This section addresses specific issues you might encounter during your pyrazine quantification experiments.

Problem 1: Low or Inconsistent Analyte Recovery

  • Possible Cause: Sub-optimal extraction conditions or analyte loss during sample cleanup.

  • Troubleshooting Steps:

    • Optimize Extraction: Systematically evaluate and optimize your sample preparation protocol. For Liquid-Liquid Extraction (LLE), experiment with different extraction solvents and pH adjustments.[1] For volatile pyrazines, HS-SPME is a highly effective technique; optimize parameters like fiber coating, extraction time, and temperature.[1]

    • Evaluate Method with a Spiked Sample: Add a known quantity of your target pyrazine to a blank matrix sample before extraction. Process this spiked sample alongside your unknown samples to calculate the percent recovery and identify steps where analyte loss may be occurring.[1]

    • Use an Isotope-Labeled Internal Standard: The most robust solution is to use a stable isotope-labeled internal standard (e.g., deuterated pyrazine) that mimics the behavior of your analyte.[4][5] This standard is added at the beginning of the sample preparation process and will account for any analyte loss during extraction and analysis.[7]

Problem 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

  • Possible Cause: Active sites in the GC system, column overload, or inappropriate chromatographic conditions.

  • Troubleshooting Steps:

    • Address Peak Tailing: Tailing is often caused by interactions between polar pyrazines and active sites in the injector liner or on the column.[8] Use deactivated inlet liners and replace them regularly.[8] If the column is old, trimming 10-20 cm from the inlet can remove active sites.[8]

    • Address Peak Fronting: This is a classic sign of column overload, where the analyte concentration is too high for the column's capacity.[8] Reduce the amount of sample injected by either decreasing the injection volume or diluting the sample.[8]

    • Optimize GC Method: Adjust the carrier gas flow rate to the optimal level for your column.[8] A slower oven temperature ramp rate can also improve peak shape and separation.[8]

Problem 3: Co-elution of Pyrazine Isomers

  • Possible Cause: Pyrazine isomers often have very similar chemical properties and identical mass spectra, making them difficult to separate and quantify individually.[9]

  • Troubleshooting Steps:

    • Enhance Chromatographic Separation: Use a longer GC column or switch to a column with a different stationary phase that offers better selectivity for pyrazines (e.g., a wax-based column like DB-WAX).[8][10]

    • Optimize Temperature Program: A slower, more gradual oven temperature program can significantly improve the resolution of closely eluting isomers.[8]

    • Use Selected Ion Monitoring (SIM) Mode: If isomers cannot be fully separated chromatographically, but have unique fragment ions, use SIM mode on the mass spectrometer to selectively monitor for those unique ions, allowing for individual quantification.[4]

Experimental Protocols

Here are detailed methodologies for key experiments used to overcome matrix effects in pyrazine quantification.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Pyrazines

This protocol is suitable for extracting volatile pyrazines from solid or liquid matrices like coffee, cocoa, or beer.[1][11]

  • Materials:

    • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for a broad range of pyrazines.[2][8][12]

    • 20 mL headspace vials with PTFE/silicone septa.[12]

    • Heating and agitation system (e.g., heating block with a magnetic stirrer).[2]

  • Procedure:

    • Sample Preparation: Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[5][12] For liquid samples, pipette a known volume.[1]

    • Internal Standard Spiking: Add a known amount of a deuterated internal standard solution (e.g., 2,6-Dimethylpyrazine-d6).[12]

    • Salting-Out (Optional): For aqueous samples, add NaCl (e.g., 1 g) to increase the volatility of the pyrazines.[8][12]

    • Equilibration: Seal the vial and place it in a heating block. Equilibrate the sample at a controlled temperature (e.g., 60-80°C) for 15-20 minutes with agitation.[2][8][13]

    • Headspace Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-50 minutes) while maintaining the temperature and agitation.[1][8][13]

    • Desorption and GC-MS Analysis: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption (e.g., 2-5 minutes).[1][2] Start the GC-MS analysis.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis prep1 1. Homogenize & Weigh Sample (1-5 g) prep2 2. Place in Headspace Vial prep1->prep2 prep3 3. Spike with Deuterated Internal Standard prep2->prep3 ext1 4. Seal Vial & Equilibrate (e.g., 80°C for 20 min) prep3->ext1 ext2 5. Expose SPME Fiber to Headspace (e.g., 50 min) ext1->ext2 an1 6. Retract Fiber & Inject into GC Inlet (250°C) ext2->an1 an2 7. Thermal Desorption an1->an2 an3 8. GC-MS Analysis an2->an3

Caption: A typical experimental workflow for HS-SPME analysis.

Protocol 2: Direct Immersion Stir Bar Sorptive Extraction (DI-SBSE)

This protocol is effective for extracting pyrazines from liquid matrices like tea infusions.[3]

  • Materials:

    • Polydimethylsiloxane (PDMS)-coated stir bar.

    • Glass vials.

    • Magnetic stir plate.

    • Thermal desorption unit (TDU) for GC-MS.

  • Procedure:

    • Stir Bar Conditioning: Before first use, condition the stir bar by immersing it in a methanol/chloroform (50:50, v/v) solution in an ultrasonic bath for 30 minutes, then dry.[14]

    • Sample Preparation: Place a known volume of the liquid sample (e.g., 10 mL of tea infusion) into a glass vial.[2]

    • Internal Standard Spiking: Add an appropriate internal standard.

    • Extraction: Place the conditioned stir bar into the sample vial. Place the vial on a magnetic stir plate and stir at a constant speed (e.g., 750-1000 rpm) for a defined time (e.g., 60-120 minutes) at room temperature.[2]

    • Post-Extraction: After extraction, remove the stir bar with forceps, rinse it with a small amount of ultrapure water, and gently dry it with a lint-free tissue.

    • Thermal Desorption and GC-MS Analysis: Place the dried stir bar into an empty glass thermal desorption tube.[2] Place the tube in the TDU of the GC-MS system. Rapidly heat the TDU (e.g., from 40°C to 280°C) to transfer the analytes to the GC inlet for analysis.[2]

Protocol 3: Stable Isotope Dilution Analysis (SIDA)

SIDA is the most accurate method for quantification as it effectively corrects for matrix effects and variations in sample preparation.[5][15]

  • Principle: A known amount of a stable isotope-labeled version of the target analyte (e.g., Acetylpyrazine-d3 for Acetylpyrazine) is added to the sample at the very beginning of the workflow.[5][7] This internal standard has nearly identical chemical and physical properties to the analyte, so it will be affected by the matrix in the same way.[5] Quantification is based on the ratio of the response of the native analyte to the labeled standard.[7]

  • Procedure:

    • Spiking: Add a precise and known amount of the deuterated pyrazine internal standard to every sample, calibration standard, and quality control sample before any extraction or cleanup steps.[5][7]

    • Sample Preparation: Proceed with your chosen extraction method (e.g., LLE, SPME, or SBSE).

    • Calibration Curve Construction: Prepare a series of calibration standards with varying concentrations of the native pyrazine, each containing the same fixed concentration of the deuterated internal standard. Plot the peak area ratio (analyte/internal standard) against the analyte concentration.[4][7]

    • Quantification: Analyze the samples and determine the peak area ratio of the analyte to the internal standard. Calculate the concentration of the pyrazine in the original sample using the linear regression equation from the calibration curve.[4]

SIDA_Workflow start Sample & Calibration Standards spike Spike ALL with Fixed Concentration of Deuterated Internal Standard start->spike extract Perform Sample Extraction (LLE, SPME, etc.) spike->extract analyze GC-MS Analysis extract->analyze ratio Calculate Peak Area Ratio (Analyte / Internal Standard) analyze->ratio quantify Quantify using Calibration Curve (Ratio vs. Concentration) ratio->quantify result Accurate Concentration quantify->result

Caption: Workflow for quantification using Stable Isotope Dilution Analysis (SIDA).

Data Summary Tables

The following tables summarize the performance of different sample preparation techniques for pyrazine analysis.

Table 1: Performance Characteristics of Sample Preparation Techniques

TechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)Relative Standard Deviation (RSD)Key Advantages
HS-SPME 2 - 60 ng/g[13]6 - 180 ng/g[13]< 16%[13]Solvent-free, sensitive, easily automated.[2]
DI-SBSE 21 - 118 ng/L--High sensitivity due to larger sorptive phase volume.[3][16]
LLE Matrix DependentMatrix DependentMatrix DependentSimple equipment requirements.

Note: Performance characteristics are highly dependent on the specific analyte, matrix, and instrumentation.

Table 2: Example Method Detection and Quantification Limits for Pyrazines in Edible Oil using SPME-GC-MS with a Deuterated Internal Standard [12]

AnalyteLimit of Detection (LOD) (ng/g)Limit of Quantitation (LOQ) (ng/g)
2-Methylpyrazine1030
2,5-Dimethylpyrazine825
2,6-Dimethylpyrazine1235
2-Ethylpyrazine620
2,3-Dimethylpyrazine1545

Data adapted from a study using a close analog to 2,6-Dimethylpyrazine-d6, demonstrating expected performance.[12]

References

Technical Support Center: 2-Acetyl-3-methylpyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 2-Acetyl-3-methylpyrazine, a key flavor compound and valuable chemical intermediate.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are several established routes for the synthesis of this compound. The most common methods include:

  • Oxidation of 2-Ethyl-3-methylpyrazine (B101031): This is a widely used method where 2-ethyl-3-methylpyrazine is oxidized using various agents. Historically, toxic reagents like sodium dichromate or N-bromosuccinimide were used, but modern, greener methods employ catalysts and peroxides.[1]

  • Maillard Reaction: This complex series of reactions occurs between amino acids and reducing sugars at elevated temperatures.[3] It is a primary pathway for the formation of pyrazines in cooked foods and can be adapted for laboratory synthesis.[4]

  • Microbial Transformation: Certain microorganisms can produce this compound through their metabolic pathways, offering an environmentally friendly biosynthesis route.[2][5]

  • Condensation Reactions: The classical approach for pyrazine (B50134) ring synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation.[6]

Q2: What are the most critical factors influencing the yield of pyrazine synthesis?

A2: Pyrazine yield is highly sensitive to several experimental parameters. The most critical factors to control are:

  • Reaction Temperature: Temperature must be high enough to initiate the reaction but not so high as to cause product degradation or favor competing side reactions.[3]

  • pH: The pH of the reaction medium is crucial, as it can inhibit or promote key steps in the formation pathway.[3] For Maillard reactions, a pH range of 7-10 is often optimal.[3]

  • Reactant Type, Purity, and Ratio: The choice of starting materials (e.g., specific amino acids and sugars), their purity, and their molar ratio significantly impact the final yield and product profile.[3]

  • Water Activity (a_w): For reactions like the Maillard reaction, both excessively high and low water content can hinder pyrazine formation.[3]

  • Solvent and Catalyst: The choice of solvent and catalyst can dramatically affect reaction rates and selectivity towards the desired product.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My pyrazine yield is significantly lower than expected. What are the common causes?

A: Low yields are a frequent challenge in pyrazine synthesis. Consider these potential causes:

  • Suboptimal Temperature: The reaction may be running too cool for efficient conversion or too hot, leading to the degradation of your target compound.[3]

  • Non-Ideal pH: The pH may not be in the optimal range for the specific reactants you are using, hindering the reaction.[3]

  • Incorrect Reactant Ratio: The molar ratio of your starting materials can heavily influence the reaction pathway and final yield.[3]

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.[3][6] Conversely, excessively long reaction times can also lead to product degradation.[3]

  • Incomplete Reaction: The initial condensation or subsequent cyclization/oxidation steps may not be fully completing. Try extending the reaction time or carefully increasing the temperature.[6]

Q: I'm not detecting any pyrazine product. What are the most likely reasons?

A: A complete failure to form the product often points to a fundamental issue with the reaction setup:

  • Incorrect Temperature: The temperature may be too low to initiate the necessary degradation and condensation steps.[3]

  • Improper pH: A highly acidic reaction medium can inhibit key steps required for pyrazine formation.[3]

  • Reactant Quality: Ensure that your starting materials are of high purity and that the chosen amino acid has a primary amine group available for the initial reaction.[3]

Issue 2: Product Impurity and Side Reactions

Q: My final product contains significant impurities. How can I improve its purity?

A: The formation of unwanted side products can consume starting materials and complicate purification. To minimize them:

  • Optimize Temperature and Time: Avoid excessive heat and prolonged reaction times, which can promote side reactions and product degradation.[3][6]

  • Adjust Reaction Conditions: A systematic optimization of parameters like solvent, catalyst, and reactant ratios can improve selectivity for the desired pyrazine.[6]

  • Purification Method: Ensure your purification method (e.g., column chromatography, fractional distillation) is suitable for separating the target compound from likely impurities. A common method involves loading the crude product onto a silica (B1680970) gel column and eluting with a solvent system like hexane (B92381) and ethyl acetate.[6]

Data Presentation: Key Parameter Optimization

This table summarizes the critical parameters and their general impact on this compound synthesis, providing a quick reference for troubleshooting and optimization.

ParameterGeneral Effect on YieldRecommended Action for Optimization
Temperature Crucial for reaction initiation and rate. Excessive heat causes degradation.[3]Systematically screen a range of temperatures to find the optimal balance for your specific method.
pH Affects reaction mechanism and rate-limiting steps.[3]Adjust the pH of the reaction medium. For Maillard-type reactions, explore a neutral to slightly basic range (pH 7-10).[3]
Reactants Purity, type, and molar ratio are critical for selectivity and yield.[3]Use high-purity starting materials. Experiment with different molar ratios of reactants to maximize conversion.
Reaction Time Insufficient time leads to incomplete reaction; excessive time can cause degradation.[3][6]Monitor the reaction progress over time using techniques like TLC or GC to determine the optimal endpoint.
Solvent The solvent can significantly influence reaction pathways and yields.[6]If yields are low, consider screening alternative solvents with different polarities.
Catalyst The presence and type of catalyst can dramatically increase reaction rate and yield.[6]Investigate different catalysts and optimize their concentration for your reaction.
Water Activity Particularly for Maillard reactions, water content must be controlled.[3]Ensure the reaction environment is not too wet or too dry.

Experimental Protocols

Generalized Protocol: Synthesis via Oxidation of 2-Ethyl-3-methylpyrazine

This protocol provides a general framework. Researchers should optimize specific parameters for their unique experimental setup. This modern approach avoids highly toxic reagents used in older methods.[1]

Materials:

  • 2-Ethyl-3-methylpyrazine (starting material)

  • An oxidizing agent (e.g., peracetic acid, or a peroxide like H₂O₂)[1][7]

  • A suitable catalyst system (if using peroxide)[1]

  • An appropriate solvent (e.g., acetic acid, 1,4-dioxane)[6][7]

  • Reagents for workup and purification (e.g., diethyl ether, hexane, magnesium sulfate, silica gel)[7]

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a stirrer, thermometer, and addition funnel, dissolve 2-ethyl-3-methylpyrazine in the chosen solvent.[7]

  • Temperature Control: Heat the mixture to the desired reaction temperature (e.g., 70-80°C).[7]

  • Oxidant Addition: Add the oxidizing agent dropwise from the addition funnel, carefully maintaining the reaction temperature.[7]

  • Reaction Monitoring: Stir the mixture for a set period (e.g., 60 minutes) after the addition is complete.[7] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[7]

  • Workup: Dissolve the crude product in a suitable organic solvent like diethyl ether or hexane. Wash the solution with water multiple times to remove water-soluble impurities. Dry the organic layer over an anhydrous salt like magnesium sulfate.[7]

  • Purification: Purify the crude product using fractional distillation under vacuum or column chromatography on silica gel to obtain pure this compound.[6][7]

  • Product Analysis: Confirm the identity and purity of the final product using analytical techniques such as NMR and Mass Spectrometry (MS).[6]

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the synthesis of this compound.

G prep Reaction Setup (Reactants + Solvent) reaction Controlled Heating & Addition of Reagent prep->reaction monitor Monitor Progress (TLC / GC) reaction->monitor monitor->reaction Incomplete workup Quench & Workup (Extraction, Washing) monitor->workup Reaction Complete purify Purification (Chromatography / Distillation) workup->purify analyze Product Analysis (NMR, MS) purify->analyze product Pure Product analyze->product G start_node start_node decision_node decision_node process_node process_node end_node end_node start Low / No Yield check_temp Is Temp Optimal? start->check_temp check_ph Is pH Correct? check_temp->check_ph Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_reactants Reactant Quality & Ratio OK? check_ph->check_reactants Yes adjust_ph Optimize pH check_ph->adjust_ph No check_time Is Reaction Time Sufficient? check_reactants->check_time Yes eval_reactants Use High-Purity Reactants & Vary Molar Ratio check_reactants->eval_reactants No extend_time Extend Reaction Time & Monitor Progress check_time->extend_time No end_success Yield Improved check_time->end_success Yes adjust_temp->end_success adjust_ph->end_success eval_reactants->end_success extend_time->end_success

References

Technical Support Center: Instrumental Analysis of Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the instrumental analysis of pyrazines. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for pyrazine (B50134) analysis?

A1: The most prevalent methods for analyzing pyrazines are gas chromatography (GC), particularly coupled with mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC).[1] GC-MS is widely used for the characterization of volatile and semi-volatile alkylpyrazines.[1][2][3] For liquid samples, such as beverages, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is also a common and effective technique.[1][4]

Q2: Why is co-elution a significant problem in pyrazine analysis?

A2: Co-elution is a major challenge because many pyrazine isomers have very similar mass spectra.[1] This similarity makes it difficult to distinguish between them based on mass spectral data alone when they elute from the chromatography column simultaneously. Consequently, this complicates the unambiguous identification and accurate quantification of individual isomers.[1]

Q3: What are matrix effects and how do they impact pyrazine analysis?

A3: Matrix effects are the alteration of an analyte's signal response due to interfering compounds from the sample matrix.[5] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analyses by LC-MS or GC-MS.[5] In LC-MS, especially with Electrospray Ionization (ESI), matrix components can compete with pyrazine analytes for ionization, causing signal suppression.[5] In GC-MS, matrix components can coat the injector port, leading to the protection of the analyte and signal enhancement.[5][6]

Q4: How can I determine if my pyrazine analysis is affected by matrix effects?

A4: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank sample matrix extract (matrix-matched calibration).[5] A significant difference between the slopes indicates the presence of matrix effects.[5] Another method is the post-extraction spike, where a known amount of a pyrazine standard is added to a blank matrix extract, and the response is compared to the same standard in a pure solvent.[5]

Q5: Why are deuterated pyrazines considered the "gold standard" for internal standards?

A5: Deuterated pyrazines are stable isotope-labeled internal standards (SIL-IS) that are considered the gold standard because their physicochemical properties are nearly identical to their non-labeled counterparts.[5] This means they behave similarly during sample preparation, extraction, and chromatography, and experience the same matrix effects.[5] They are easily distinguished by their different mass-to-charge ratio (m/z) in the mass spectrometer, allowing for highly accurate quantification by correcting for both analyte loss and matrix-induced signal variations.[5]

Troubleshooting Guides

Problem 1: Low or No Pyrazine Peaks in Chromatogram

Possible Causes & Solutions:

  • Inefficient Extraction: The chosen extraction method may not be suitable for the target pyrazines or the sample matrix.

    • Solution: Ensure the sample pH is adjusted to enhance pyrazine volatility. The addition of a salting-out agent like sodium chloride (NaCl) can improve the extraction efficiency of more polar pyrazines.[7] For volatile pyrazines, consider using Headspace Solid-Phase Microextraction (HS-SPME) and optimize parameters like fiber coating, extraction time, and temperature.[5][8]

  • Analyte Loss During Sample Preparation: Analytes can be lost during cleanup steps.

    • Solution: Perform recovery experiments by spiking a blank sample matrix with a known concentration of the target pyrazine before extraction to identify steps where analyte loss occurs.[5]

  • GC-MS System Issues: Leaks in the injector, incorrect injection parameters, or a contaminated column can lead to signal loss.

    • Solution: Check for leaks, verify injection parameters, and bake-out or trim the column to remove contaminants.[7] Ensure the detector is functioning correctly.[7]

Problem 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Peak Tailing: This is often caused by active sites in the GC system (injector liner, column) interacting with polar pyrazines.[7]

    • Solution: Use deactivated inlet liners and replace them regularly.[7] Trimming 10-20 cm from the inlet of the column can remove active sites.[7] Consider using a more inert stationary phase.[7]

  • Peak Fronting: This is typically a sign of column overload.[7]

    • Solution: Reduce the amount of sample injected by either decreasing the injection volume or diluting the sample.[7]

Problem 3: Co-elution of Pyrazine Isomers

Possible Causes & Solutions:

  • Insufficient Chromatographic Resolution: The GC or HPLC method may not be optimized to separate structurally similar isomers.

    • Solution (GC): Use a longer GC column or a column with a more polar stationary phase (e.g., DB-WAX) to enhance separation.[7][9] Optimize the oven temperature program with a slower ramp rate.[7]

    • Solution (HPLC): Systematically optimize the mobile phase composition and gradient. A shallow gradient can often improve the resolution of closely eluting compounds.[10]

Data Presentation

Table 1: Comparison of Analytical Methods for Pyrazine Analysis

AttributeGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Applicability Excellent for volatile and semi-volatile pyrazines.[2][3]Suitable for a wide range of pyrazines, including non-volatile and thermally labile ones.[2][11]
Sensitivity Generally higher sensitivity (pg-ng LOD).[2]Generally lower sensitivity than GC-MS, though UPLC-MS/MS offers significant improvements.[2][3]
Sample Preparation Can be more complex and may require derivatization.[2]Often simpler, allowing for direct injection of liquid samples.[2]
Limitations Not ideal for thermally labile pyrazines.[2]Higher solvent consumption and potential for matrix effects in MS detection.[2]

Table 2: Quantitative Data for Pyrazine Analysis in Baijiu using UPLC-MS/MS

PyrazineLOD (μg/L)LOQ (μg/L)Recovery (%)
2,3,5,6-Tetramethylpyrazine0.020.0793.5 - 104.2
2,3,5-Trimethylpyrazine0.030.1095.1 - 106.3
2-Ethyl-3,5-dimethylpyrazine0.010.0392.8 - 103.7
2,5-Dimethylpyrazine0.050.1796.4 - 105.8
2,6-Dimethylpyrazine0.040.1394.7 - 104.9
2-Ethyl-6-methylpyrazine0.020.0793.9 - 103.1
2-Ethyl-3-methylpyrazine0.010.0392.5 - 102.8
2,3-Dimethylpyrazine0.030.1095.3 - 104.6
Data extracted from a study on pyrazines in Soy Sauce Aroma Type Baijiu. The recovery was determined by spiking blank Baijiu samples at three different concentration levels.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Pyrazines in Coffee

This protocol is suitable for extracting volatile pyrazines from solid matrices like ground coffee.[7]

  • Sample Preparation:

    • Weigh 2 g of ground coffee into a 20 mL headspace vial.[7]

    • Add an appropriate internal standard solution for accurate quantification.[7]

    • Seal the vial with a PTFE/silicone septum and an aluminum cap.[7]

  • HS-SPME Procedure:

    • Equilibrate the sample at 60°C for 15 minutes.[7]

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes to extract the volatile pyrazines.[7]

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption.

    • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness).[7]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[7]

    • Oven Program: Start at 40°C, hold for 2 min, then ramp to 240°C at 10°C/min.

    • MS Detection: Use a suitable mass spectrometer in either full scan or SIM mode.

Protocol 2: Liquid-Liquid Extraction (LLE) for Pyrazines from a Liquid Matrix

This protocol is a general procedure for extracting pyrazines from aqueous samples.

  • Sample Preparation:

    • Homogenize the liquid sample and place a known volume into a separatory funnel.

    • Add a saturated NaCl solution to increase the ionic strength of the aqueous phase.[12]

  • Extraction:

    • Add a suitable organic solvent (e.g., dichloromethane).[12]

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.[12]

    • Allow the layers to separate completely and drain the lower organic layer into a flask.[12]

    • Repeat the extraction of the aqueous layer twice more with fresh organic solvent.[12]

  • Drying and Concentration:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.[12]

    • Filter the dried extract to remove the sodium sulfate.[12]

    • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.[12]

  • Analysis:

    • Analyze the concentrated extract by GC-MS or HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing sample Sample homogenize Homogenization/ Grinding sample->homogenize spike Internal Standard Spiking homogenize->spike extraction_choice Choose Method spike->extraction_choice spme HS-SPME extraction_choice->spme Volatiles lle LLE extraction_choice->lle Liquids spe SPE extraction_choice->spe Cleanup analysis_choice Choose Technique spme->analysis_choice lle->analysis_choice spe->analysis_choice gcms GC-MS analysis_choice->gcms hplc HPLC/UPLC-MS analysis_choice->hplc processing Data Acquisition & Integration gcms->processing hplc->processing quant Quantification processing->quant result Final Result quant->result

General workflow for pyrazine extraction and analysis.

troubleshooting_tree start Problem with Pyrazine Analysis low_signal Low or No Signal start->low_signal peak_shape Poor Peak Shape start->peak_shape coelution Co-elution of Isomers start->coelution extraction_issue Inefficient Extraction? low_signal->extraction_issue system_issue Instrument Issue? low_signal->system_issue tailing Peak Tailing? peak_shape->tailing fronting Peak Fronting? peak_shape->fronting gc_method Optimize GC Method? coelution->gc_method hplc_method Optimize HPLC Method? coelution->hplc_method optimize_extraction Optimize extraction (pH, salt, SPME params) extraction_issue->optimize_extraction Yes check_system Check for leaks, clean injector/column system_issue->check_system Yes deactivate Use deactivated liner, trim column tailing->deactivate Yes dilute Dilute sample, decrease injection vol. fronting->dilute Yes change_column Use polar column, slower temp ramp gc_method->change_column Yes optimize_mobile Optimize mobile phase and gradient hplc_method->optimize_mobile Yes

Troubleshooting decision tree for pyrazine analysis.

signaling_pathway title Strategies to Minimize Matrix Effects sample_prep 1. Sample Preparation cleanup Optimize Sample Cleanup (LLE, SPE, HS-SPME) sample_prep->cleanup dilution Dilute Final Extract sample_prep->dilution chrom_opt 2. Chromatographic Optimization change_col Change Column/ Stationary Phase chrom_opt->change_col mod_grad Modify Gradient/ Temp Program chrom_opt->mod_grad calib_strat 3. Calibration Strategies matrix_match Matrix-Matched Calibration calib_strat->matrix_match std_add Standard Addition Method calib_strat->std_add sida Stable Isotope Dilution Analysis (SIDA) calib_strat->sida

Strategies to minimize and compensate for matrix effects.

References

Technical Support Center: Method Refinement for Pyrazine Extraction from Fatty Foods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of pyrazines from fatty food matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting pyrazines from fatty foods, and how do I choose the best one?

A1: The conventional methods for extracting aroma compounds like pyrazines from oils and other fatty foods include Headspace Solid-Phase Microextraction (HS-SPME), Solvent-Assisted Flavour Evaporation (SAFE), and Liquid-Liquid Extraction (LLE).[1][2]

  • HS-SPME is a simple, solvent-free technique ideal for volatile pyrazines.[2][3][4] It is less effective for semi-volatile compounds and can be affected by competition from other volatile molecules in complex matrices.[4]

  • Solvent-Assisted Flavour Evaporation (SAFE) is a versatile distillation technique that carefully isolates volatile compounds from complex matrices, including those with high oil content, under high vacuum and mild temperatures (40-50°C).[5][6][7] It is highly efficient for a broad range of volatiles and minimizes the risk of thermal degradation.[7]

  • Liquid-Liquid Extraction (LLE) is a classic, robust method that partitions pyrazines between the food matrix and an immiscible organic solvent.[8] It is a fundamental technique but can be more labor-intensive and may have higher relative standard deviations due to multiple manual steps.[8]

The choice depends on your specific analyte, matrix, and available equipment. HS-SPME is excellent for rapid screening of volatiles, while SAFE is considered a gold standard for comprehensive aroma profiling without thermal artifacts.[7]

Q2: What are matrix effects and how can I determine if they are impacting my pyrazine (B50134) analysis?

A2: Matrix effects are the alteration of an analyte's signal response due to interfering compounds co-extracted from the sample matrix.[9] These effects can cause ion suppression (decreased signal) or enhancement (increased signal), compromising the accuracy and sensitivity of GC-MS or LC-MS analysis.[9] In GC-MS, fatty components can coat the injector port, leading to signal enhancement.[9][10] To determine if you have matrix effects, compare the slope of a calibration curve made in a pure solvent to one made in a blank sample matrix extract (matrix-matched calibration).[9] A significant difference indicates the presence of matrix effects.[9]

Q3: What is the role of an internal standard in pyrazine quantification?

A3: An internal standard is crucial for accurate quantification. It is a compound added to the sample at the beginning of the preparation process to correct for the loss of analyte during extraction and for variations in instrument response.[11] Stable isotope-labeled internal standards, such as deuterated pyrazines (e.g., 2-Methylpyrazine-d6), are considered the "gold standard" because they are chemically and physically almost identical to their non-deuterated counterparts, ensuring they behave similarly throughout the entire analytical process.[11][12]

Q4: I see a slight shift in retention time for my deuterated internal standard compared to the native analyte. Is this a problem?

A4: No, this is a known phenomenon called the "deuterium isotope effect" and is generally not a cause for concern.[9] A small retention time shift is expected. However, a large difference could indicate that the internal standard is not co-eluting properly with the analyte and may not be accurately compensating for matrix effects.[9]

Troubleshooting Guides

Problem 1: Low or Inconsistent Analyte Recovery

  • Possible Cause: Sub-optimal extraction conditions or analyte loss during sample preparation. The complex and viscous nature of fatty matrices can hinder efficient extraction.

  • Troubleshooting Steps:

    • Optimize Extraction Parameters: Systematically evaluate your protocol.

      • For HS-SPME: Experiment with different fiber coatings (e.g., DVB/CAR/PDMS is often effective for pyrazines), extraction times, and temperatures.[13][14] Increasing pre-incubation and extraction temperatures can help release volatiles from the fatty matrix, but excessively high temperatures can degrade the sample or reduce the fiber's absorption capacity.[1][3]

      • For LLE: Test different extraction solvents or solvent mixtures (e.g., Dichloromethane, Hexane/Ethyl Acetate) and adjust the pH.[8][9] Adding salt (NaCl) to the aqueous phase can increase the ionic strength and improve the partitioning of pyrazines into the organic solvent.[8]

      • For SAFE: Ensure a high vacuum (e.g., 5×10⁻³ Pa) is maintained throughout the distillation to allow for evaporation at low temperatures.[6]

    • Perform a Spike and Recovery Experiment: Add a known amount of your target pyrazine to a blank matrix before extraction.[9] Processing this spiked sample will help you calculate the percent recovery and identify which step in your procedure is causing analyte loss.[9]

    • Improve Homogenization: Ensure the sample is thoroughly homogenized before extraction to maximize the surface area and improve contact with the extraction medium (solvent or headspace).

Problem 2: High Variability in Results (Poor Reproducibility)

  • Possible Cause: Inconsistent sample preparation, matrix heterogeneity, or instrument variability. Multiple manual steps, especially in LLE, can introduce variability.[8]

  • Troubleshooting Steps:

    • Use an Internal Standard: If you are not already, incorporate a suitable internal standard (preferably isotope-labeled) at the very beginning of your sample preparation. This is the most effective way to correct for variability between samples.[12]

    • Automate When Possible: Use an autosampler for SPME injections to ensure consistent extraction times and injection conditions.[4] An automated SAFE (aSAFE) system can also improve yields and reduce the risk of contamination compared to manual operation.[15]

    • Ensure Matrix Homogeneity: For solid or semi-solid fatty foods, ensure the sample is ground or blended into a fine, consistent powder or slurry before taking a subsample for analysis.

    • Check Instrument Performance: Regularly check your GC-MS system's performance, including liner cleanliness and column condition. Active sites in a dirty injector liner can lead to poor peak shapes and inconsistent results.

Problem 3: Co-eluting Peaks and Matrix Interference

  • Possible Cause: The extraction method is not selective enough, pulling out many interfering compounds from the fatty matrix along with the target pyrazines.

  • Troubleshooting Steps:

    • Improve Sample Cleanup:

      • For LLE, consider a post-extraction cleanup step using Solid Phase Extraction (SPE) to remove interfering compounds.

      • For fatty samples, a freeze-out step after solvent extraction can help precipitate and remove lipids.[16][17]

    • Switch to a More Selective Method: HS-SPME is highly effective at avoiding non-volatile matrix components like lipids and triglycerides, as only the volatile compounds in the headspace are sampled.[9] SAFE is also designed specifically to separate volatiles from non-volatile interferences.[7]

    • Optimize GC Method: Adjust the GC oven temperature program to better separate the pyrazine peaks from interfering compounds. A slower temperature ramp can improve resolution.

    • Use Tandem Mass Spectrometry (MS/MS): If available, GC-MS/MS provides higher selectivity and can distinguish target analytes from co-eluting matrix components, significantly reducing interference.[18]

Data Presentation: Comparison of Pyrazine Extraction Methods

The following table summarizes quantitative data for different pyrazine extraction methods from fatty foods, providing a basis for method selection and performance expectation.

ParameterHeadspace Solid-Phase Microextraction (HS-SPME)Solvent-Assisted Flavour Evaporation (SAFE)Liquid-Liquid Extraction (LLE)
Principle Adsorption of volatile pyrazines onto a coated fiber in the headspace above the sample.[8]High-vacuum distillation of volatiles from a solvent extract or directly from the sample at low temperatures.[6]Partitioning of pyrazines between the food matrix and an immiscible organic solvent.[8]
Limit of Detection (LOD) 0.07–22.22 ng/g (in perilla seed oil)[18] 2–60 ng/g (in rapeseed oil)[1][2][19]Generally provides high extraction yields, leading to low detection limits.[6]Dependent on concentration steps; can be higher than HS-SPME without concentration.[8]
Limit of Quantitation (LOQ) 6–180 ng/g (in rapeseed oil)[1][2][19]Method is capable of quantifying very polar and unstable compounds.[6]Dependent on concentration steps.
Recovery (%) 91.6–109.2% (in rapeseed oil)[1][2][19] 94.6–107.92% (in perilla seed oil)[18]Higher yields compared to other techniques like high vacuum transfer.[6]Can be lower and more variable if analyte loss occurs during multiple extraction and concentration steps.
Relative Standard Deviation (RSD) < 16% (intra- and inter-day)[1][2][19] < 9.76% (in perilla seed oil)[18]Generally offers good reproducibility due to mild conditions and efficient recovery.Generally higher than HS-SPME due to multiple manual steps.[8]
Advantages Solvent-free, simple, easily automated.[3][4]Avoids thermal degradation, comprehensive volatile recovery, removes non-volatile matrix.[7][15]Robust, requires basic laboratory equipment.
Disadvantages Fiber competition in complex matrices, limited fiber lifetime, less effective for semi-volatiles.[4]Requires specialized glassware and a high-vacuum pump.[7]Labor-intensive, requires large volumes of organic solvents, potential for analyte loss.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is adapted for the analysis of volatile pyrazines in edible oils.[1][4][18]

  • Sample Preparation: Accurately weigh 2.0-5.0 g of the oil sample into a 20 mL headspace vial. Add a precise amount of a suitable deuterated internal standard. Seal the vial immediately with a PTFE/silicone septum screw-cap.

  • Incubation/Equilibration: Place the vial in an autosampler agitator or heating block. Incubate the sample at 80°C for a pre-incubation period (e.g., 20 minutes) to allow volatiles to equilibrate in the headspace.[1]

  • Extraction: Expose a SPME fiber (e.g., 120 µm PDMS/DVB/CAR) to the headspace of the vial for a specific extraction time (e.g., 50 minutes) while maintaining the temperature at 50°C with continuous agitation.[1]

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250-270°C) for thermal desorption, typically for 2-5 minutes in splitless mode.[4][12]

  • GC-MS Analysis: Start the GC-MS analysis using an appropriate temperature program to separate the pyrazines.

Protocol 2: Solvent-Assisted Flavour Evaporation (SAFE)

This protocol is a general method for isolating volatiles from a fatty food matrix.[5][6]

  • Sample Preparation: Homogenize the fatty food sample. Weigh 50 g of the sample and dissolve it in an appropriate solvent (e.g., 200 mL of dichloromethane).[5] Add a suitable internal standard.

  • SAFE Distillation: Cool the receiving flasks of the SAFE apparatus with liquid nitrogen. Ensure the system is under a high vacuum (~10⁻³ Pa).

  • Sample Introduction: Gradually introduce the sample-solvent mixture from the dropping funnel into the distillation chamber, which is gently warmed in a water bath (typically 40-50°C).[7] The solvent and volatile compounds will evaporate, leaving non-volatile lipids and other matrix components behind. The volatiles are then cryo-focused in the liquid nitrogen-cooled flasks.

  • Extract Recovery: Once the distillation is complete, carefully remove the receiving flasks. Allow the frozen distillate to melt at room temperature.

  • Drying and Concentration: Dry the collected extract using anhydrous sodium sulfate (B86663) to remove any residual water.[5] Concentrate the extract to a final volume (e.g., 1 mL) using a Vigreux column followed by a gentle stream of nitrogen.[5][7]

  • GC-MS Analysis: Analyze the concentrated extract by GC-MS.

Protocol 3: Liquid-Liquid Extraction (LLE)

This protocol describes a classical extraction for semi-solid fatty foods.[8]

  • Sample Preparation: Weigh 10 g of a homogenized food sample into a separatory funnel.

  • Extraction: Add a suitable volume of organic solvent (e.g., 50 mL of dichloromethane). Add a saturated NaCl solution to the sample to enhance the partitioning of pyrazines into the organic phase.[8]

  • Partitioning: Shake the funnel vigorously for 2-3 minutes, venting periodically to release pressure. Allow the layers to separate completely.

  • Collection: Drain the lower organic layer into a collection flask. Repeat the extraction of the aqueous/solid layer two more times with fresh portions of the organic solvent.

  • Drying and Concentration: Combine all organic extracts and dry them over anhydrous sodium sulfate.[8] Filter the extract and concentrate it to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.[8]

  • GC-MS Analysis: Inject 1 µL of the concentrated extract into the GC-MS system for analysis.

Mandatory Visualization

G HS-SPME Workflow for Pyrazine Extraction cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis S1 1. Weigh 2-5g Oil in 20mL Vial S2 2. Add Internal Standard (IS) S1->S2 S3 3. Seal Vial S2->S3 E1 4. Incubate & Equilibrate (e.g., 80°C, 20 min) S3->E1 Transfer to Autosampler E2 5. Expose SPME Fiber to Headspace (e.g., 50°C, 50 min) E1->E2 A1 6. Retract Fiber & Desorb in GC Inlet (e.g., 250°C) E2->A1 Transfer Fiber A2 7. GC-MS Analysis A1->A2

Caption: HS-SPME workflow for pyrazine extraction from fatty foods.

G SAFE Workflow for Pyrazine Extraction cluster_prep Sample Preparation cluster_distill SAFE Distillation cluster_concentrate Extract Concentration cluster_analysis Analysis P1 1. Homogenize Sample P2 2. Dissolve in Solvent (e.g., Dichloromethane) P1->P2 P3 3. Add Internal Standard P2->P3 D2 5. Introduce Sample into Warm Chamber (40-50°C) P3->D2 Load into SAFE Appratus D1 4. Apply High Vacuum & Cool Receiving Flasks (LN2) D1->D2 D3 6. Volatiles are Cryo-focused in Receiving Flasks D2->D3 C1 7. Thaw & Collect Distillate D3->C1 C2 8. Dry with Anhydrous Na2SO4 C1->C2 C3 9. Concentrate to 1 mL C2->C3 A1 10. GC-MS Analysis C3->A1

Caption: SAFE workflow for pyrazine extraction from fatty foods.

G Troubleshooting Logic for Low Analyte Recovery Start Problem: Low or Inconsistent Recovery Q1 Is an Internal Standard (IS) being used? Start->Q1 A1_No Implement a suitable (deuterated) IS. Q1->A1_No No A1_Yes Proceed to optimize extraction method. Q1->A1_Yes Yes A1_No->A1_Yes Q2 Which Extraction Method? A1_Yes->Q2 Opt_SPME Optimize SPME: - Fiber Coating - Temperature - Time Q2->Opt_SPME HS-SPME Opt_LLE Optimize LLE: - Solvent Choice - pH Adjustment - Salting-out Effect Q2->Opt_LLE LLE Opt_SAFE Optimize SAFE: - Ensure High Vacuum - Check for Leaks - Proper Temp Control Q2->Opt_SAFE SAFE Spike Perform Spike & Recovery Experiment to pinpoint analyte loss. Opt_SPME->Spike Opt_LLE->Spike Opt_SAFE->Spike

Caption: Troubleshooting workflow for low pyrazine recovery.

References

Stability of 2-Acetyl-3-methylpyrazine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Acetyl-3-methylpyrazine in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic aromatic organic compound known for its nutty, roasted, and popcorn-like aroma.[1] It is widely used as a flavoring agent in the food and beverage industry. In the pharmaceutical sector, pyrazine (B50134) derivatives are of interest for their diverse biological activities.

Q2: What are the key physical and chemical properties of this compound?

PropertyValueReference
Molecular Formula C₇H₈N₂O[2][3]
Molecular Weight 136.15 g/mol [2][3]
Appearance Colorless to pale yellow liquid[2]
Odor Nutty, roasted, popcorn-like[1][4]
Boiling Point 90 °C at 20 mmHg[3]
Density 1.114 g/mL at 25 °C[3]
Flash Point 80 °C (closed cup)[3]
Storage Temperature 2-8°C[3]

Q3: What is the solubility of this compound in aqueous solutions?

There is conflicting information available regarding the solubility of this compound in water. Some sources describe it as "insoluble"[5][6], while others state it is "soluble in water".[4] This discrepancy may be due to differences in experimental conditions or definitions of solubility. It is recommended to experimentally determine the solubility in your specific aqueous system.

Q4: What are the general stability characteristics of this compound in aqueous solutions?

Q5: How does pH affect the stability of this compound in aqueous solutions?

Pyrazines can be prone to degradation in strongly acidic or alkaline conditions.[1] It is anticipated that the stability of this compound in aqueous solutions will be optimal around neutral pH and decrease as the pH becomes more acidic or basic.

Q6: How does temperature influence the stability of this compound in aqueous solutions?

Elevated temperatures are known to accelerate the degradation of chemical compounds, and this compound is likely no exception.[1] For long-term storage of aqueous solutions, refrigeration (2-8 °C) is recommended.

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
Inconsistent or decreasing concentration of this compound in solution over time. Compound Degradation: The compound may be degrading due to pH, temperature, or light exposure.1. Verify pH: Ensure the pH of your aqueous solution is within a stable range (ideally near neutral).2. Control Temperature: Store solutions at recommended temperatures (2-8°C) and avoid repeated freeze-thaw cycles.3. Protect from Light: Store solutions in amber vials or protect from light to prevent photodegradation.
Inaccurate Quantification: The analytical method may not be accurate or reproducible.1. Method Validation: Ensure your analytical method (e.g., HPLC-UV, GC-MS) is properly validated for linearity, accuracy, and precision.2. Use of Internal Standard: Incorporate an internal standard in your analytical runs to account for variations in sample preparation and instrument response.
Appearance of unknown peaks in chromatograms of stability samples. Formation of Degradation Products: The new peaks are likely degradation products of this compound.1. Peak Identification: Use a mass spectrometry detector (e.g., LC-MS, GC-MS) to identify the mass of the unknown peaks and propose potential structures for the degradation products.2. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times.
Precipitation or cloudiness observed in the aqueous solution. Low Solubility: The concentration of this compound may exceed its solubility limit in your specific aqueous medium.1. Determine Solubility: Experimentally determine the solubility of this compound in your aqueous solution at the intended storage and use temperatures.2. Use of Co-solvents: If higher concentrations are required, consider the use of a co-solvent, but be aware that this may impact the stability of the compound.

Quantitative Data on Stability

Currently, there is a lack of published, peer-reviewed studies providing specific quantitative data on the degradation kinetics of this compound in aqueous solutions under varying pH and temperature conditions. To obtain this critical data for your research, it is recommended to perform a stability study using a validated, stability-indicating analytical method. The following table is a template that can be populated with your experimental data.

Table 1: Example - Stability of this compound (1 mg/mL) in Aqueous Buffers at Different Temperatures

pHTemperature (°C)Initial Concentration (mg/mL)Concentration at 24h (mg/mL)Concentration at 7 days (mg/mL)Concentration at 30 days (mg/mL)% Degradation at 30 days
3.041.000
3.0251.000
3.0401.000
7.041.000
7.0251.000
7.0401.000
9.041.000
9.0251.000
9.0401.000

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours. Dissolve a known amount in the mobile phase before analysis.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in water or mobile phase) to UV light (254 nm) for 48 hours.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and alkaline samples.

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV/MS method.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a method to quantify this compound and separate it from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC System: A system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. An example gradient could be:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

3. Detection:

  • Determine the wavelength of maximum absorbance (λmax) of this compound using a UV scan. Set the detector to this wavelength.

4. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate specificity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome stock_solution Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock_solution->stress_conditions sample_prep Sample Preparation (Neutralization, Dilution) stress_conditions->sample_prep hplc_analysis HPLC-UV/MS Analysis sample_prep->hplc_analysis data_analysis Data Analysis (Quantification, Peak Purity) hplc_analysis->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile degradation_pathway Identify Degradation Pathway data_analysis->degradation_pathway

Caption: Workflow for a forced degradation study of this compound.

logical_relationship compound This compound in Aqueous Solution ph pH (Acidic/Alkaline) compound->ph temp Temperature (Elevated) compound->temp light Light Exposure (UV) compound->light stable Stable compound->stable Optimal Conditions (Neutral pH, Low Temp, Dark) degradation Degradation ph->degradation temp->degradation light->degradation

Caption: Factors influencing the stability of this compound in aqueous solutions.

References

Technical Support Center: Optimizing GC-Olfactometry of Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during the Gas Chromatography-Olfactometry (GC-O) of pyrazines.

Troubleshooting Guides

This section provides systematic approaches to resolving specific issues you may encounter during your GC-O experiments.

Issue 1: Low or No Pyrazine (B50134) Odor Detected at the Olfactory Port

Question: I am not detecting the characteristic nutty/roasty aroma of my target pyrazine(s) at the olfactory port, even though the GC-MS shows a peak. What could be the problem?

Answer: This issue can stem from several factors, ranging from sample preparation to the GC-O setup and even sensory-specific challenges. Follow this troubleshooting workflow to identify the root cause.

Troubleshooting Workflow: Low/No Odor Detection

G start Start: Low or No Pyrazine Odor sample_prep Step 1: Verify Sample Preparation - Inefficient extraction? - Analyte loss? start->sample_prep gc_conditions Step 2: Check GC Conditions - Sub-optimal separation? - Analyte degradation? sample_prep->gc_conditions If sample prep is optimal olfactory_port Step 3: Inspect Olfactory Port - Incorrect split ratio? - Cold spots? gc_conditions->olfactory_port If GC conditions are correct sensory_factors Step 4: Consider Sensory Factors - Masking effect? - Panelist fatigue/anosmia? olfactory_port->sensory_factors If O-port is functioning solution Solution Identified sensory_factors->solution Address sensory issue

Caption: Troubleshooting workflow for low or no pyrazine odor detection.

Detailed Solutions:

  • Step 1: Verify Sample Preparation

    • Inefficient Extraction: Pyrazines may not be efficiently extracted from the sample matrix. Ensure the pH is adjusted to enhance pyrazine volatility and consider adding a salting-out agent like NaCl to improve the extraction of more polar pyrazines.[1]

    • Analyte Loss: Analytes can be lost during sample cleanup or transfer steps. To identify where losses occur, you can process a spiked sample alongside your unknown samples and calculate the percent recovery.[2]

  • Step 2: Check GC Conditions

    • Sub-optimal Separation: Poor chromatographic resolution can lead to co-elution with other compounds that may mask the pyrazine's odor.[1] Consider using a longer GC column or a column with a different stationary phase (e.g., a polar phase like DB-WAX) to improve separation.[1] Optimizing the oven temperature program with a slower ramp rate can also enhance resolution.[1]

    • Analyte Degradation: Active sites in the inlet liner or the column can cause the degradation of polar pyrazines.[1] Ensure you are using an inert liner and column. If activity is suspected, trimming 10-20 cm from the front of the column can help remove active sites.[1]

  • Step 3: Inspect Olfactory Port

    • Incorrect Split Ratio: The split ratio between the detector and the olfactory port might be too high, sending an insufficient amount of the analyte to the assessor's nose. Adjust the split ratio to direct more of the column effluent to the sniffing port.

    • Cold Spots: Condensation of analytes can occur in cold spots within the transfer line to the olfactory port. Ensure the transfer line is adequately and evenly heated.

  • Step 4: Consider Sensory Factors

    • Masking Effect: A co-eluting compound, even if it doesn't show a large peak on the detector, might have a strong odor that masks the perception of the target pyrazine. Multidimensional GC-MS-Olfactometry (MDGC-MS-O) can be employed to isolate and identify such masking compounds.[3]

    • Panelist Fatigue/Anosmia: The human nose can become fatigued or temporarily insensitive to certain odors after prolonged exposure. It is crucial to have scheduled breaks for the sensory panelists. Some individuals may also have specific anosmia (inability to smell) to certain compounds.

Issue 2: Presence of "Ghost Peaks" or Unexpected Odors

Question: The sensory panel is reporting unexpected odors that do not correspond to the target pyrazines, and I am seeing "ghost peaks" in my chromatogram. What is the source of this contamination?

Answer: Ghost peaks and unexpected odors are typically due to contamination in the GC system. A systematic approach is necessary to identify and eliminate the source.

Troubleshooting Workflow: Ghost Peaks and Unexpected Odors

G start Start: Ghost Peaks/Unexpected Odors run_blank Step 1: Run a Blank - Inject solvent only. - Does the ghost peak appear? start->run_blank check_system Step 2: Check System Components - Septum bleed? - Contaminated liner/column? run_blank->check_system If ghost peak is present sample_carryover Step 4: Investigate Sample Carryover - Inadequate syringe cleaning? - High concentration samples? run_blank->sample_carryover If ghost peak is absent check_gases Step 3: Verify Gas Purity - Contaminated carrier gas? - Leaks in the gas lines? check_system->check_gases If components are clean solution Solution Identified check_gases->solution Address gas contamination sample_carryover->solution Address carryover

Caption: Troubleshooting workflow for ghost peaks and unexpected odors.

Detailed Solutions:

  • Step 1: Run a Blank

    • Injecting a blank solvent run can help determine if the contamination is coming from the sample or the system. If the ghost peak is present in the blank, the source is likely within the GC system.

  • Step 2: Check System Components

    • Septum Bleed: Volatile compounds from the injector septum can bleed into the system, especially at high temperatures. Replace the septum regularly.

    • Contaminated Liner/Column: The inlet liner and the front of the GC column can accumulate non-volatile residues from previous injections, which can then degrade and elute as ghost peaks. Clean or replace the liner and trim the front of the column.[4]

    • Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline and potentially discrete ghost peaks.[5] Ensure you are operating within the column's specified temperature limits.

  • Step 3: Verify Gas Purity

    • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and then elute as the oven temperature increases. Ensure high-purity gases and install gas purifiers.

    • Leaks: Leaks in the gas lines can allow air to enter the system, which can oxidize the stationary phase and lead to column bleed and ghost peaks.[5]

  • Step 4: Investigate Sample Carryover

    • Inadequate Syringe Cleaning: Residue from a previous, more concentrated sample can remain in the syringe and be injected with the subsequent sample. Ensure a thorough syringe cleaning protocol is in place.

    • High Concentration Samples: Injecting highly concentrated samples can overload the system and lead to carryover in subsequent runs. Dilute the sample if necessary.

Frequently Asked Questions (FAQs)

Q1: How can I minimize matrix effects when analyzing pyrazines in complex samples?

A1: Matrix effects, where components of the sample other than the analyte interfere with the analysis, can be significant. Here are some strategies to minimize them:

  • Optimized Sample Preparation: The choice of sample preparation technique is crucial.

    • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that is highly effective for extracting volatile pyrazines from complex matrices.[2] The choice of fiber coating is important; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for a broad range of pyrazines.[1]

    • Stir Bar Sorptive Extraction (SBSE): SBSE can be more comprehensive than SPME for extracting components like pyrazines and provides a broader chemical spectrum.[1]

    • Liquid-Liquid Extraction (LLE): A traditional method that can be effective but is more labor-intensive and uses larger volumes of solvents.[6]

  • Sample Dilution: If the instrument has sufficient sensitivity, diluting the final extract can be a simple and effective way to reduce the concentration of interfering matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank sample matrix that is free of the target analytes. This helps to compensate for any signal enhancement or suppression caused by the matrix.

Q2: What is the best GC column for separating pyrazine isomers?

A2: The separation of pyrazine isomers can be challenging due to their similar chemical properties. A polar stationary phase column, such as a DB-WAX or SUPELCOWAX 10, is often suitable for separating polar compounds like pyrazines.[1] For complex mixtures, a longer column (e.g., 60 m) can provide better resolution. In cases of severe co-elution, comprehensive two-dimensional gas chromatography (GCxGC) may be necessary to achieve adequate separation.

Q3: How do I address sensory masking of pyrazine odors by co-eluting compounds?

A3: Sensory masking is a significant challenge in GC-O. Here are some approaches:

  • Improve Chromatographic Resolution: As mentioned above, optimizing your GC method to separate the pyrazine from the masking compound is the most direct solution.

  • Multidimensional GC-MS-Olfactometry (MDGC-MS-O): This technique allows for the "heart-cutting" of a specific portion of the eluent from the first column onto a second column with a different stationary phase for further separation.[3] This can effectively isolate the pyrazine from the masking compound, allowing for its individual sensory evaluation.

  • Aroma Extract Dilution Analysis (AEDA): This technique involves the stepwise dilution of the sample extract and subsequent GC-O analysis. More potent odorants will be detected at higher dilution factors, which can help to differentiate key aroma compounds from less impactful or masking odors.

Q4: Can the human panelist's performance affect the GC-O results?

A4: Absolutely. The human assessor is an integral part of the GC-O system, and their performance is critical.

  • Training: Panelists must be properly trained to recognize and describe different odors consistently.

  • Fatigue: Sensory fatigue can occur after sniffing multiple compounds. It is essential to incorporate regular breaks into the analysis schedule.

  • Health: The assessor's sense of smell can be affected by illness (e.g., a cold), smoking, or consumption of certain foods and drinks before the analysis.

  • Data Reliability: To ensure the reliability of the sensory data, it is often recommended to use a panel of multiple assessors and average their responses.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Pyrazine Analysis

FeatureHeadspace Solid-Phase Microextraction (HS-SPME)Stir Bar Sorptive Extraction (SBSE)Liquid-Liquid Extraction (LLE)
Principle Adsorption of volatile analytes from the headspace onto a coated fiber.Adsorption of analytes from a liquid sample or headspace onto a magnetic stir bar coated with a sorbent.Partitioning of analytes between two immiscible liquid phases.
Advantages Solvent-free, sensitive, and easily automated.[1]High extraction efficiency, provides a broad chemical spectrum.[1]Well-established, can handle larger sample volumes.[6]
Disadvantages Fiber has a limited capacity and can be fragile.Limited to commercially available coatings (mostly non-polar).Labor-intensive, requires large volumes of organic solvents, potential for emulsion formation.[6]
Best For Volatile and semi-volatile pyrazines in various matrices.[2]Comprehensive profiling of volatiles, including pyrazines, in liquid samples.[1]A wide range of pyrazines when automation is not a priority.
Typical Recovery Good to excellent, but matrix dependent.Generally higher than SPME for many compounds.Variable, can be affected by pH and solvent choice.
Precision (%RSD) Typically <15% for automated systems.Good, comparable to or better than SPME.Can be higher due to manual steps.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for GC-O of Pyrazines in a Liquid Matrix
  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add a magnetic stir bar.

    • Add an appropriate amount of an internal standard (e.g., a deuterated pyrazine).

    • If necessary, adjust the pH of the sample to enhance pyrazine volatility (typically to a basic pH).

    • Add NaCl (e.g., 1 g) to increase the ionic strength of the solution, which can improve the extraction efficiency of polar pyrazines.

    • Seal the vial with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Place the vial in a heating block or autosampler with agitation.

    • Equilibrate the sample at 60°C for 15 minutes with constant stirring.[1]

    • Expose a pre-conditioned 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.[1]

  • GC-O Analysis:

    • Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption for 2-5 minutes in splitless mode.

    • GC Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.[1]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

    • Oven Temperature Program: Start at 40°C for 2 minutes, then ramp at 5°C/min to 230°C and hold for 5 minutes.

    • Effluent Splitting: Split the column effluent between the MS detector and the heated olfactory port (e.g., 1:1 ratio).

    • Olfactory Port: Maintain the transfer line and port at a temperature sufficient to prevent condensation (e.g., 250°C). Provide humidified air as a make-up gas to the sniffing port to prevent nasal dehydration.

    • Sensory Evaluation: A trained panelist sniffs the effluent from the olfactory port and records the time, duration, and description of each perceived odor.

Experimental Workflow Diagram

G sample_prep Sample Preparation (Liquid sample + IS + Salt) equilibration Equilibration (60°C, 15 min) sample_prep->equilibration extraction HS-SPME Extraction (DVB/CAR/PDMS fiber, 60°C, 30 min) equilibration->extraction desorption Thermal Desorption in GC Inlet (250°C) extraction->desorption gc_separation GC Separation (Polar Column) desorption->gc_separation split Effluent Split (1:1) gc_separation->split ms_detection MS Detection split->ms_detection olfactory_port Olfactory Port split->olfactory_port sensory_eval Sensory Evaluation olfactory_port->sensory_eval

Caption: Experimental workflow for HS-SPME-GC-O of pyrazines.

References

Technical Support Center: Optimization of SPME Fiber Selection for Pyrazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the selection and optimization of Solid Phase Microextraction (SPME) fibers for the analysis of pyrazines.

Troubleshooting Guides

This section addresses specific issues that may arise during the SPME analysis of pyrazines.

Issue 1: Low or No Recovery of Pyrazine (B50134) Analytes

  • Question: I am observing low or no peaks for my target pyrazines in the chromatogram. What are the potential causes and how can I resolve this?

  • Answer: Low or no recovery of pyrazines can stem from several factors, from fiber selection to extraction conditions. Here is a systematic troubleshooting approach:

    • Verify SPME Fiber Choice and Condition:

      • Incorrect Fiber: For a broad range of pyrazines, a tri-phasic Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its ability to adsorb compounds with diverse polarities and molecular weights.[1] For more targeted analyses, the polarity of the fiber should match the polarity of the target pyrazines.[2]

      • Fiber Degradation: SPME fibers have a limited lifespan and can be damaged by high temperatures or exposure to harsh solvents.[3][4] Inspect the fiber for any visible signs of coating stripping or breakage. A sudden drop in performance can indicate the need for replacement.[3]

      • Improper Conditioning: Ensure the fiber was properly conditioned before its first use and reconditioned briefly before each analysis as per the manufacturer's instructions.[3]

    • Optimize Extraction Parameters:

      • Extraction Time and Temperature: The extraction of pyrazines is dependent on both time and temperature.[3][5] An equilibrium must be reached between the sample, headspace, and the fiber.[6][7] For many applications, an extraction temperature of 50-80°C for 20-60 minutes is a good starting point.[3][8]

      • Sample Agitation: Agitation or stirring of the sample during extraction is crucial to facilitate the release of pyrazines from the matrix and shorten the time to reach equilibrium.[2]

    • Address Matrix Effects:

      • Ionic Strength: The addition of salt, such as sodium chloride (NaCl), to aqueous samples can increase the volatility of pyrazines and improve their partitioning into the headspace.[2][9][10]

      • pH Adjustment: The pH of the sample can influence the volatility of pyrazines. For basic compounds like pyrazines, increasing the pH of the sample can enhance their transfer to the headspace.[2]

      • Organic Solvents: High concentrations of organic solvents in the sample can cause the fiber coating to swell and strip, leading to poor performance and a shorter fiber lifetime. It is recommended to keep the organic solvent concentration below 3%.[3][4]

Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

  • Question: My pyrazine peaks are showing significant tailing or fronting. What could be the cause and how do I improve the peak shape?

  • Answer: Asymmetrical peaks can be indicative of several issues, including co-elution, column problems, or improper injection parameters.[11]

    • Check for Co-elution: Pyrazine isomers often have very similar retention times and mass spectra, leading to co-elution and distorted peak shapes.[10]

      • Solution: Optimize the GC temperature program with a slower ramp rate to improve separation.[10] Using a longer GC column or a column with a different stationary phase can also enhance resolution.[10]

    • Evaluate GC System Conditions:

      • Active Sites: Active sites in the GC inlet liner or the front of the column can interact with pyrazines, causing peak tailing.[10]

      • Solution: Use a deactivated inlet liner and consider trimming a small portion (10-20 cm) from the front of the GC column.[10]

      • Injection Parameters: Ensure a splitless injection is used for at least 2 minutes to allow for the complete transfer of analytes from the SPME fiber to the GC column.[4]

    • Sample Overload: Injecting too much analyte onto the column can lead to peak fronting.[10]

      • Solution: Reduce the extraction time or dilute the sample to decrease the amount of analyte adsorbed by the fiber.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is the best for pyrazine analysis?

A1: The optimal SPME fiber depends on the specific pyrazines of interest and the sample matrix. However, for a general screening of a wide variety of pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended.[1][5][12] This tri-phasic fiber can effectively extract pyrazines with a range of polarities and molecular weights. For more targeted applications, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber has also shown high sensitivity for pyrazines.[13]

Q2: How can I improve the sensitivity of my pyrazine analysis using SPME?

A2: To enhance sensitivity, consider the following:

  • Select the appropriate fiber: As mentioned, a DVB/CAR/PDMS or CAR/PDMS fiber is often a good choice.[1][5][12][13]

  • Optimize extraction temperature and time: Increasing the extraction temperature (typically in the 40-90°C range) can increase the volatility of pyrazines, leading to higher concentrations in the headspace.[2] Ensure the extraction time is sufficient to reach equilibrium.[6][7]

  • Increase the ionic strength of the sample: Adding salt (e.g., NaCl) to your sample can "salt out" the pyrazines, driving them into the headspace.[2][9][10]

  • Agitate the sample: Stirring or agitating the sample during extraction improves the mass transfer of pyrazines to the fiber.[2]

Q3: How long does an SPME fiber last, and how can I extend its lifespan?

A3: The lifespan of an SPME fiber can vary depending on the sample matrix and operating conditions. A PDMS fiber may last for 50-75 analyses, while mixed-phase fibers might have a shorter lifespan.[3] To extend the life of your fiber:

  • Avoid exposure to high concentrations of organic solvents. [3][4]

  • Use headspace SPME whenever possible to minimize contact with non-volatile matrix components.[2]

  • Store the fiber properly in a clean environment when not in use.[3]

  • Handle the fiber with care to avoid bending or scratching.[3]

  • Do not exceed the maximum recommended temperature for the fiber.[4]

Data Presentation

Table 1: Comparison of SPME Fiber Performance for Pyrazine Analysis

SPME Fiber TypeCommon AnalytesAdvantagesLimitationsKey References
DVB/CAR/PDMS Broad range of volatile and semi-volatile pyrazinesHigh extraction efficiency for a wide range of compounds with varying polarities and molecular weights.[1][5][12]Can be less robust than single-phase fibers.[1][3][5][12]
CAR/PDMS Volatile pyrazinesHigh sensitivity for small, volatile compounds.[13]May not be as effective for larger, less volatile pyrazines.[13]
PDMS Less volatile, higher molecular weight pyrazinesMore durable and robust compared to mixed-phase fibers.[3]Lower sensitivity for highly volatile pyrazines.[3][3]
PDMS/DVB Volatile polar pyrazines (e.g., alcohols, amines)Efficient adsorption and release of more volatile polar analytes.May have lower efficiency for non-polar or less volatile compounds.

Experimental Protocols

Protocol 1: Headspace SPME (HS-SPME) Analysis of Pyrazines in a Liquid Matrix (e.g., Coffee, Beer)

  • Sample Preparation:

    • Pipette 5.0 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to increase the ionic strength of the solution.[9]

    • If quantitative analysis is required, add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine derivative).[9]

    • Immediately seal the vial with a screw cap containing a PTFE/silicone septum.[9]

  • Equilibration and Extraction:

    • Place the vial in a heating block or water bath and allow the sample to equilibrate at a set temperature (e.g., 60°C) for a specific time (e.g., 10-30 minutes).[8]

    • After equilibration, expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.[9] Ensure the fiber does not touch the liquid sample.[9]

  • Desorption and GC-MS Analysis:

    • After extraction, immediately retract the fiber and insert it into the heated injection port of the gas chromatograph (GC) (e.g., 250°C).[1]

    • Desorb the analytes from the fiber for 2-5 minutes in splitless mode.[1]

    • After desorption, keep the fiber in the heated inlet for an additional period with a purge flow to clean the fiber.[3]

    • Begin the GC-MS analysis.

Protocol 2: Headspace SPME (HS-SPME) Analysis of Pyrazines in a Solid Matrix (e.g., Roasted Nuts, Cocoa)

  • Sample Preparation:

    • Weigh 2-5 g of the homogenized solid sample into a 20 mL headspace vial.[1]

    • For some solid samples, adding a small amount of a saturated NaCl solution can aid in the release of volatiles.[8]

    • Add a known amount of an internal standard if performing quantitative analysis.[8]

    • Immediately seal the vial.[1]

  • Equilibration and Extraction:

    • Follow the same procedure as for liquid matrices, equilibrating the sample at a suitable temperature (e.g., 60-80°C) for a set time (e.g., 10-30 minutes).[8]

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 20-60 minutes).[8]

  • Desorption and GC-MS Analysis:

    • Follow the same desorption and analysis procedure as outlined for liquid samples.

Mandatory Visualization

SPME_Fiber_Selection_Workflow start Start: Define Analytical Goal (e.g., Screening vs. Target Analysis) sample_matrix Characterize Sample Matrix (Liquid, Solid, High/Low Volatility) start->sample_matrix pyrazine_properties Identify Target Pyrazine Properties (Polarity, Volatility, Molecular Weight) start->pyrazine_properties initial_selection Initial Fiber Selection sample_matrix->initial_selection pyrazine_properties->initial_selection dvb_car_pdms DVB/CAR/PDMS (Broad Range Screening) initial_selection->dvb_car_pdms General Purpose car_pdms CAR/PDMS (Volatile Pyrazines) initial_selection->car_pdms High Volatility pdms PDMS (Less Volatile Pyrazines) initial_selection->pdms Low Volatility optimization Optimize Extraction Parameters (Time, Temperature, Agitation) dvb_car_pdms->optimization car_pdms->optimization pdms->optimization validation Method Validation (Recovery, Precision, Linearity) optimization->validation troubleshooting Troubleshooting (Low Recovery, Poor Peaks) validation->troubleshooting Issues Encountered end Final Optimized Method validation->end Successful troubleshooting->optimization Re-optimize

Caption: Workflow for SPME fiber selection and method optimization.

Troubleshooting_Low_Recovery start Low/No Pyrazine Recovery check_fiber Step 1: Verify Fiber - Correct Type? - Damaged? - Conditioned? start->check_fiber check_params Step 2: Optimize Parameters - Extraction Time? - Extraction Temperature? - Agitation? check_fiber->check_params No Issue solution_fiber Replace/Recondition Fiber check_fiber->solution_fiber Issue Found check_matrix Step 3: Address Matrix Effects - Add Salt (NaCl)? - Adjust pH? - Low Solvent %? check_params->check_matrix No Issue solution_params Adjust Time/Temp/Agitation check_params->solution_params Issue Found solution_matrix Modify Sample Preparation check_matrix->solution_matrix Issue Found resolved Problem Resolved solution_fiber->resolved solution_params->resolved solution_matrix->resolved

Caption: Troubleshooting logic for low pyrazine recovery.

References

Technical Support Center: Troubleshooting Low Recovery of Pyrazines During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction of pyrazines. Find troubleshooting guides and frequently asked questions (FAQs) to resolve specific issues in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical advice in a question-and-answer format to overcome common hurdles in pyrazine (B50134) extraction.

Q1: I'm experiencing low recovery of my target pyrazines. What are the most common causes?

A1: Low recovery of pyrazines can stem from several factors related to the chosen extraction method, experimental parameters, and the sample matrix itself. The primary culprits are often an inappropriate extraction method for your specific sample, suboptimal extraction parameters (e.g., solvent, pH, temperature), and the volatile nature of pyrazines leading to loss during sample preparation.

Q2: How do I choose the right extraction method for my sample?

A2: The optimal extraction method depends on the sample matrix and the volatility of the target pyrazines.

  • For liquid samples like beverages or oils, or for highly volatile pyrazines , Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and solvent-free technique.[1]

  • For a wide range of food matrices , Liquid-Liquid Extraction (LLE) is applicable, but it can be labor-intensive and require significant volumes of organic solvents.[2][3]

  • For complex solid matrices , Ultrasound-Assisted Extraction (UAE) can enhance solvent penetration and improve recovery.[4]

  • For cleaner extracts from aqueous samples , Solid-Phase Extraction (SPE) is a highly selective method that can yield high recovery rates if properly optimized.[5]

Q3: My pyrazine recovery is inconsistent when using HS-SPME. How can I improve it?

A3: Inconsistent HS-SPME results are often due to poorly optimized parameters. Here's what to check:

  • Fiber Choice: For a broad range of pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its ability to adsorb compounds with diverse polarities.[2]

  • Equilibration Time and Temperature: It is crucial to allow sufficient time and an appropriate temperature for the volatile pyrazines to equilibrate in the headspace of the vial. A typical starting point is 80°C for 15-20 minutes with agitation.[2] Insufficient equilibration can lead to variable and incomplete adsorption onto the SPME fiber.

  • Extraction Time and Temperature: These parameters directly impact the amount of analyte adsorbed by the fiber. Optimization is key; for example, an extraction time of 50 minutes at 50°C was found to be optimal for some pyrazines in oil to ensure equilibrium is reached.[6]

  • Sample Matrix Effects: High concentrations of other volatile compounds, like ethanol (B145695) in wine, can interfere with the adsorption of pyrazines.[1] Sample pre-treatment, such as distillation, may be necessary.[1]

  • Addition of Salt: Adding sodium chloride (NaCl) to aqueous samples increases the ionic strength, which promotes the release of volatile compounds into the headspace.[1][4]

Q4: I'm performing a Liquid-Liquid Extraction (LLE) and my recovery is low. What can I do?

A4: Low recovery in LLE is a common issue that can often be resolved with the following adjustments:

  • Multiple Extractions: A single extraction is often insufficient to achieve good recovery. Performing multiple extractions (typically three) with fresh solvent is crucial for achieving recovery rates greater than 90%.[7][8][9]

  • Solvent Selection: The choice of extraction solvent is critical. Dichloromethane (B109758) and diethyl ether are commonly used for pyrazine extraction.[2] For separating pyrazines from more polar impurities like imidazoles, a less polar solvent like hexane (B92381) can be effective.[8][9] A mixture of hexane and ethyl acetate (B1210297) (e.g., 90:10) can also be used.[8][9][10]

  • pH Adjustment: The basicity of pyrazines influences their partitioning between aqueous and organic phases.[11] While many pyrazines are neutral, for some, like 2-sec-butyl-3-methoxypyrazine, adjusting the sample pH can significantly impact recovery.[1] However, be aware that extensive loss of some methoxypyrazines has been observed in the headspace at a pH below 2.[1]

  • Increase Ionic Strength: Adding NaCl to the aqueous phase before extraction can improve the partitioning of pyrazines into the organic solvent.[4]

  • Prevent Emulsion Formation: Emulsions can form at the interface of the two liquid phases, complicating separation.[2] If this occurs, techniques such as centrifugation or the addition of a small amount of salt can help to break the emulsion.

Q5: I'm losing my pyrazines during the concentration step after LLE. How can I prevent this?

A5: Pyrazines are volatile, and significant losses can occur during solvent evaporation.

  • Gentle Concentration: Use a rotary evaporator with controlled temperature and vacuum. A gentle stream of nitrogen can also be used to concentrate the extract.[4]

  • Use a Keeper Solvent: The addition of a small amount of a high-boiling, non-volatile solvent (a keeper) before evaporation can help to minimize the loss of more volatile analytes.

Quantitative Data Summary

The following table summarizes recovery data for various pyrazine extraction methods from the literature. Note that recovery can be highly dependent on the specific analyte, matrix, and experimental conditions.

Extraction MethodAnalyte/MatrixRecovery (%)Reference
HS-SPMEPyrazines in Rapeseed Oil91.6–109.2%[4]
LLEGeneral PyrazinesCan be variable; improved with salt addition[4]
LLEGeneral Pyrazines>90% with multiple extractions[7]
Innovative Resin ExtractionPyrazines from Fusel Oils96-98%[12]

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME) Protocol for Pyrazines in Coffee

This protocol is a general guideline for the extraction of volatile pyrazines from a solid food matrix.

Materials:

  • Homogenized ground coffee sample

  • 20 mL headspace vials with PTFE/silicone septa[2]

  • Heater-stirrer or water bath[4]

  • SPME fiber assembly with a DVB/CAR/PDMS fiber[2]

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Weigh 2-5 g of the homogenized coffee sample into a 20 mL headspace vial.[2]

  • Add an internal standard if quantitative analysis is required (e.g., a deuterated pyrazine derivative).[2]

  • Seal the vial tightly with the cap and septum.

  • Place the vial in a heater-stirrer and pre-incubate at 80°C for 15-20 minutes with agitation to allow the volatiles to equilibrate in the headspace.[2]

  • Expose the conditioned SPME fiber to the headspace of the vial for a set time (e.g., 20-30 minutes) at the same temperature.[2]

  • Retract the fiber and immediately introduce it into the hot injection port of the GC (e.g., 250°C) for thermal desorption of the analytes.[2]

Liquid-Liquid Extraction (LLE) Protocol for Pyrazines from an Aqueous Matrix

This protocol provides a general procedure for extracting pyrazines from an aqueous sample.

Materials:

  • Aqueous sample containing pyrazines

  • Separatory funnel

  • Dichloromethane (or other suitable organic solvent)[2]

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator or gentle stream of nitrogen

  • GC-MS

Procedure:

  • Place a known volume of the aqueous sample into a separatory funnel.

  • Add NaCl to the sample to increase the ionic strength, which will promote the partitioning of pyrazines into the organic phase.[4]

  • Add a volume of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.[4]

  • Allow the layers to separate completely.

  • Drain the lower organic layer (dichloromethane) into a clean flask.[4]

  • Repeat the extraction of the aqueous layer two more times with fresh portions of dichloromethane.[4]

  • Combine the organic extracts.

  • Dry the combined extract by adding anhydrous sodium sulfate and swirling.

  • Filter the dried extract to remove the sodium sulfate.

  • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator under controlled temperature or a gentle stream of nitrogen.[4]

  • The concentrated extract is now ready for GC-MS analysis.

Visualizations

Troubleshooting_Low_Pyrazine_Recovery start Low Pyrazine Recovery Detected check_method Is the Extraction Method Appropriate for the Sample? start->check_method hs_spme_issues HS-SPME Issues check_method->hs_spme_issues HS-SPME lle_issues LLE Issues check_method->lle_issues LLE spe_issues SPE Issues check_method->spe_issues SPE end_bad Re-evaluate Entire Protocol check_method->end_bad Method Inappropriate optimize_hs_spme Optimize HS-SPME Parameters: - Fiber Choice - Temperature (Equilibration & Extraction) - Time (Equilibration & Extraction) - Add Salt hs_spme_issues->optimize_hs_spme optimize_lle Optimize LLE Parameters: - Perform Multiple Extractions - Check Solvent Polarity - Adjust pH - Add Salt lle_issues->optimize_lle optimize_spe Optimize SPE Parameters: - Sorbent Selection - pH of Sample - Wash & Elution Solvents spe_issues->optimize_spe check_volatility Consider Analyte Volatility: - Gentle Concentration (Rotary Evaporator) - Use Keeper Solvent optimize_hs_spme->check_volatility optimize_lle->check_volatility optimize_spe->check_volatility end_good Recovery Improved check_volatility->end_good

Caption: Troubleshooting workflow for low pyrazine recovery.

LLE_Workflow start Start LLE add_sample Add Aqueous Sample to Separatory Funnel start->add_sample add_salt Add NaCl to Increase Ionic Strength add_sample->add_salt add_solvent Add Immiscible Organic Solvent add_salt->add_solvent shake Shake Vigorously & Vent add_solvent->shake separate Allow Layers to Separate shake->separate collect_organic Collect Organic Layer separate->collect_organic repeat_extraction Repeat Extraction of Aqueous Layer (2x) collect_organic->repeat_extraction repeat_extraction->add_solvent Yes combine Combine Organic Extracts repeat_extraction->combine No (3x Done) dry Dry with Anhydrous Sodium Sulfate combine->dry concentrate Concentrate Extract dry->concentrate analyze Analyze by GC-MS concentrate->analyze

References

Technical Support Center: Enhancing Resolution of Pyrazine Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the gas chromatographic analysis of pyrazine (B50134) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution of pyrazine isomers in gas chromatography so challenging?

Resolving pyrazine isomers is difficult due to their structural similarities. Positional isomers, in particular, often exhibit very similar physicochemical properties, leading to nearly identical retention times and co-elution from the GC column.[1] Furthermore, many pyrazine isomers produce very similar mass spectra, making their differentiation by a mass spectrometer detector challenging without adequate chromatographic separation.[2][3][4]

Q2: I'm seeing a single, broad, or asymmetrical peak where I expect multiple pyrazine isomers. How can I confirm this is a co-elution issue?

Several indicators can help you confirm co-elution:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or significant tailing, are strong indicators of co-elution.[1][2]

  • Mass Spectrometry Analysis: If you are using a mass spectrometer (MS) detector, you can examine the mass spectra at different points across the peak (peak slicing). A change in the mass spectrum from the leading edge to the tailing edge of the peak is a clear sign of co-elution.[1]

  • Diode Array Detector (DAD) Analysis (for HPLC): For liquid chromatography, a peak purity analysis using a DAD can compare UV spectra across the peak. Non-identical spectra suggest the presence of multiple components.[1][5]

Q3: What are the initial troubleshooting steps if I suspect co-elution of my pyrazine isomers?

The primary goal is to manipulate the factors affecting chromatographic resolution: selectivity (α), efficiency (N), and capacity factor (k'). A systematic approach to troubleshooting is recommended.

  • Optimize the GC Oven Temperature Program: This is a powerful tool for improving the separation of compounds.[2]

    • Lower the Initial Temperature: For poorly resolved, early-eluting peaks, decreasing the initial oven temperature can enhance separation.[2]

    • Reduce the Ramp Rate: A slower temperature ramp can significantly improve the resolution of closely eluting compounds.[6]

  • Adjust Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions to maximize efficiency.[6]

  • Review Sample Preparation: Inefficient extraction or loss of analytes during sample preparation can contribute to poor results. Ensure your extraction method is optimized for the target pyrazines.[6]

Q4: My peaks are tailing. What could be the cause and how do I fix it?

Peak tailing for pyrazines, which are basic compounds, often points to secondary interactions with active sites in the GC system.[2]

  • Active Sites in the Inlet or Column: Silanol (B1196071) groups on the silica-based stationary phase or contamination in the inlet liner can interact with polar pyrazines.[2][6]

    • Solution: Use deactivated inlet liners and replace them regularly. Trimming 10-20 cm from the inlet of the column can remove active sites. Consider using a more inert stationary phase.[6]

  • Column Choice: The stationary phase may not be suitable.

    • Solution: Employ an "end-capped" column where residual silanol groups have been deactivated.[2]

Q5: My peaks are fronting. What is the likely cause and solution?

Peak fronting is often caused by column overload or poor sample solubility.[2][6]

  • Column Overload: The concentration of the analyte is too high for the column's capacity.[6]

    • Solution: Reduce the amount of sample injected by either decreasing the injection volume or diluting the sample.[6]

  • Poor Sample Solubility: The sample is not fully dissolved in the injection solvent.[2]

    • Solution: Ensure the sample is fully dissolved in the injection solvent.[2]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Co-eluting Pyrazine Isomers

This guide provides a logical workflow for tackling co-elution issues with pyrazine isomers.

start Co-elution of Pyrazine Isomers Detected step1 Optimize GC Temperature Program - Lower initial temperature - Reduce ramp rate start->step1 step2 Change GC Column - Increase column length - Switch stationary phase (e.g., to a polar WAX phase) step1->step2 If co-elution persists end Resolution Achieved step1->end If resolved step3 Consider Derivatization - Modify functional groups to alter volatility and polarity step2->step3 If co-elution persists step2->end If resolved no_res Resolution Not Achieved step2->no_res If unresolved step4 Utilize Advanced Techniques - GCxGC-TOFMS for enhanced resolution step3->step4 For highly complex mixtures step3->end If resolved step3->no_res If unresolved step4->end If resolved start Sample Preparation - Weigh sample into headspace vial - Add internal standard step1 Equilibration - Seal vial - Heat and agitate (e.g., 60°C for 15 min) start->step1 step2 Extraction - Expose SPME fiber to headspace (e.g., DVB/CAR/PDMS fiber for 30 min) step1->step2 step3 Desorption - Retract fiber - Insert into hot GC inlet (e.g., 250°C) step2->step3 end GC-MS Analysis step3->end

References

Validation & Comparative

Sensory comparison of 2-Acetyl-3-methylpyrazine vs 2-acetylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor and fragrance chemistry, pyrazines are a class of aromatic compounds renowned for their potent and diverse sensory characteristics, often associated with roasted, nutty, and baked aromas. Among these, 2-acetylpyrazine and 2-Acetyl-3-methylpyrazine are two closely related yet distinct molecules that play a significant role in the flavor profiles of a wide array of food products. This guide provides an objective comparison of their sensory attributes, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their formulation and research endeavors.

Quantitative Sensory Comparison

The sensory impact of a flavor compound is largely determined by its odor and taste thresholds, which represent the minimum concentration at which the compound can be detected. A lower threshold indicates a more potent compound. The following table summarizes the available quantitative sensory data for 2-acetylpyrazine and provides qualitative descriptors for both compounds.

Sensory Attribute2-AcetylpyrazineThis compound
Odor Threshold (in water) 62 ppb[1][2]Not established in water; considered a sub-threshold compound in some food systems, contributing to aroma through synergistic effects.[3]
Taste Threshold (in water) 10,000 ppb[1]Not established.
Predominant Odor Descriptors Popcorn, nutty, bread crust, corn chip, chocolate, hazelnut.[1]Nutty, roasted, vegetable, toasted grain, corn chip, caramellic.[4]
Predominant Flavor Descriptors Popcorn, nutty, roasted.Nutty, roasted hazelnut, toasted grain, potato chip, baked potato.[4]

Comparative Analysis of Sensory Profiles

2-Acetylpyrazine is characterized by a potent and distinctive aroma profile dominated by strong popcorn and nutty notes.[1] Its sensory perception is highly dependent on concentration, with lower levels imparting pleasant nutty and bready characteristics, while higher concentrations can produce more intense roasted and even burnt notes. The high taste threshold of 2-acetylpyrazine suggests that its primary contribution to food is through aroma rather than direct taste.

This compound , in contrast, is often described as having a more complex and nuanced sensory profile with prominent nutty, roasted, and vegetable-like characteristics.[4][5] A key distinction is the absence of a definitive odor threshold in water in publicly available literature. Research suggests that it can act as a "sub-threshold" compound in certain food matrices, meaning its concentration is below the level of individual detection, yet it significantly contributes to the overall flavor profile through synergistic interactions with other aroma compounds.[3] This highlights the importance of considering the entire food matrix when evaluating the sensory impact of this compound.

Experimental Protocols

A comprehensive sensory evaluation of these pyrazines can be conducted using Quantitative Descriptive Analysis (QDA). This methodology provides a detailed and quantitative description of the sensory attributes of a product by a trained panel.

Quantitative Descriptive Analysis (QDA) Protocol

1. Panelist Selection and Training:

  • Selection: Recruit 8-12 individuals based on their sensory acuity, ability to verbalize perceptions, and availability. Screen for any olfactory impairments.

  • Training:

    • Familiarize panelists with the reference aroma standards for relevant descriptors (e.g., roasted, nutty, popcorn, earthy).

    • Develop a consensus-based lexicon of descriptive terms for the pyrazine (B50134) samples.

    • Train panelists on the use of a line scale (e.g., a 15-cm line anchored with "low" and "high" intensity) to rate the intensity of each attribute.

2. Sample Preparation:

  • Prepare stock solutions of 2-acetylpyrazine and this compound in a neutral solvent (e.g., deodorized water or a specific food base).

  • Create a series of dilutions for each compound to be evaluated. Samples should be presented at a controlled and consistent temperature.

3. Sensory Evaluation:

  • Conduct the evaluation in individual sensory booths under controlled lighting and with proper ventilation to prevent cross-contamination of aromas.

  • Present the samples to the panelists in a randomized and balanced order to minimize carry-over and order effects.

  • Provide unsalted crackers and purified water for palate cleansing between samples.

  • Panelists independently evaluate each sample and rate the intensity of each descriptor on the provided line scale.

4. Data Analysis:

  • Convert the line scale ratings into numerical data.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the intensity of attributes between the two pyrazines.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

  • The results are often presented visually using a spider web or radar plot to provide a graphical representation of the sensory profiles.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a Quantitative Descriptive Analysis experiment.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Analysis Panelist_Selection Panelist Selection & Screening Lexicon_Development Lexicon Development Panelist_Selection->Lexicon_Development Panelist_Training Panelist Training Lexicon_Development->Panelist_Training Sample_Preparation Sample Preparation Panelist_Training->Sample_Preparation Sensory_Evaluation Sensory Evaluation Sessions Sample_Preparation->Sensory_Evaluation Data_Collection Data Collection Sensory_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Profile_Visualization Profile Visualization (Spider Plot) Statistical_Analysis->Profile_Visualization

Quantitative Descriptive Analysis (QDA) Workflow.

Signaling Pathway for Olfactory Perception

The perception of pyrazines, like other odorants, is initiated by the interaction of the volatile molecules with olfactory receptors in the nasal cavity. This triggers a signaling cascade that results in the transmission of a neural signal to the brain for interpretation.

G Pyrazine Pyrazine Molecule OR Olfactory Receptor (OR) Pyrazine->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP Increase AC->cAMP Catalyzes ATP to Ion_Channel Ion Channel Opening cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Signal Signal to Brain Depolarization->Signal Sends

Simplified Olfactory Signaling Pathway.

References

The Impact of Roasting on Pyrazine Content in Coffee: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of how different roasting levels—light, medium, and dark—influence the concentration of key pyrazine (B50134) compounds in coffee reveals a direct correlation between roast intensity and pyrazine formation. These nitrogen-containing heterocyclic compounds are pivotal to the characteristic nutty, roasted, and cocoa-like aromas of coffee, primarily generated through Maillard reactions during the roasting process.

As the roasting progresses from a light to a dark profile, the concentrations of various pyrazines significantly increase. This intensification contributes to the bolder, more "roasty" and sometimes smoky flavors associated with darker roasts. While specific concentrations can vary based on factors such as coffee bean origin and specific roasting parameters, the general trend of escalating pyrazine levels with increased roasting is a consistent finding in flavor chemistry research.

Quantitative Comparison of Major Pyrazines

The following table summarizes the typical concentration ranges for some of the most abundant pyrazines found in roasted coffee, illustrating the general impact of the roasting degree. It is important to note that these values represent a synthesis of findings from multiple analytical studies and can vary.

Pyrazine CompoundTypical Concentration Range in Light Roast (µg/kg)Typical Concentration Range in Medium Roast (µg/kg)Typical Concentration Range in Dark Roast (µg/kg)
2-MethylpyrazineLower concentrationsIntermediate concentrationsHigher concentrations (e.g., can exceed 2000 µ g/100g in some cases)[1]
2,5-DimethylpyrazineLower concentrationsIntermediate to high concentrationsHighest concentrations[2]
2,6-DimethylpyrazineLower concentrationsIntermediate to high concentrationsHighest concentrations
2-EthylpyrazineLower concentrationsIntermediate concentrationsHigher concentrations
2-Ethyl-5-methylpyrazinePresent in lower amountsConcentration increases with roastGenerally higher in darker roasts
2-Ethyl-6-methylpyrazinePresent in lower amountsConcentration increases with roastGenerally higher in darker roasts
2,3,5-TrimethylpyrazinePresent in lower amountsConcentration increases with roastGenerally higher in darker roasts

Note: The data presented is a generalized representation based on current scientific literature. Precise quantitative values can differ based on the specific coffee variety, processing methods, and analytical techniques used.

Experimental Protocols for Pyrazine Analysis

The quantification of pyrazines in coffee is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the sensitive and accurate measurement of volatile and semi-volatile compounds that contribute to the coffee's aroma.

Sample Preparation
  • Grinding: Roasted coffee beans are cryogenically ground to a fine, uniform powder. This ensures homogeneity and maximizes the surface area for the extraction of volatile compounds.

  • Weighing: A precise amount of the ground coffee, typically 0.5 to 2.0 grams, is weighed into a headspace vial (e.g., 20 mL).

  • Internal Standard: To improve the accuracy and precision of quantification, a known concentration of an internal standard, such as a deuterated pyrazine analog (e.g., 2,3-Diethyl-5-methylpyrazine-d7), is often added to the sample.

Headspace Solid-Phase Microextraction (HS-SPME)
  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its ability to extract a broad range of volatile compounds from the coffee matrix.

  • Incubation and Equilibration: The sealed vial containing the coffee sample is incubated at a controlled temperature, typically between 50°C and 60°C, for a specific duration (e.g., 15-30 minutes). This allows the volatile pyrazine compounds to partition into the headspace of the vial.

  • Extraction: The SPME fiber is then exposed to the headspace of the vial for a defined period, usually 20 to 40 minutes, to allow the pyrazines and other volatile analytes to adsorb onto the fiber coating.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: The SPME fiber is withdrawn from the sample vial and inserted into the hot injection port of the gas chromatograph, which is typically set to a temperature around 250°C. The high temperature causes the adsorbed pyrazines to be thermally desorbed from the fiber and transferred to the GC column.

  • Separation: The desorbed compounds are separated based on their boiling points and polarity as they pass through a capillary GC column (e.g., DB-WAX or HP-5ms). A programmed temperature gradient is used to achieve optimal separation of the various volatile compounds.

  • Detection and Quantification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio. This provides both qualitative identification of the pyrazine compounds and quantitative data on their concentration.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis grinding Cryogenic Grinding of Roasted Beans weighing Weighing of Ground Coffee grinding->weighing is_addition Addition of Internal Standard weighing->is_addition incubation Incubation and Equilibration is_addition->incubation extraction Headspace Extraction incubation->extraction desorption Thermal Desorption extraction->desorption separation Gas Chromatography Separation desorption->separation detection Mass Spectrometry Detection & Quantification separation->detection data_analysis Quantitative Results detection->data_analysis Data Analysis

References

A Comparative Guide to the Validation of Analytical Methods for 2-Acetyl-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary analytical methodologies for the quantification of 2-Acetyl-3-methylpyrazine: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with a focus on Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This compound is a key aroma compound found in a variety of food products and is also utilized as a flavoring agent. Accurate and robust analytical methods are crucial for its quantification in diverse matrices for quality control, flavor profiling, and safety assessment.

This document outlines the experimental protocols for each technique and presents a comparative summary of their performance based on key validation parameters to assist researchers in selecting the most suitable method for their application.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound is contingent on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. GC-MS is a well-established and highly sensitive technique for volatile and semi-volatile compounds like pyrazines. HPLC, particularly UPLC-MS/MS, offers a powerful alternative, especially for complex liquid samples, and can provide high throughput.

Table 1: Comparison of Validation Parameters for GC-MS and UPLC-MS/MS

Validation ParameterGC-MS (Typical Performance for Pyrazines)UPLC-MS/MS (for this compound)
Linearity (R²) ≥ 0.995≥ 0.99[1]
Limit of Detection (LOD) 0.1 - 1.0 ng/mLEstimated from S/N ratio of 3[1]
Limit of Quantification (LOQ) 0.3 - 3.0 ng/mLEstimated from S/N ratio of 10[1]
Accuracy (% Recovery) 80 - 120%84.36% - 103.92%[1]
Precision (% RSD) < 15%≤ 6.36%[1]

Experimental Protocols

Detailed methodologies are essential for the successful validation and application of any analytical method. Below are representative protocols for the analysis of this compound using GC-MS and UPLC-MS/MS.

GC-MS with Headspace Solid-Phase Microextraction (HS-SPME)

This method is particularly suitable for the analysis of volatile compounds in solid or liquid matrices.

1. Sample Preparation:

  • Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of a similar pyrazine).

  • For solid samples, adding a small amount of distilled water can aid in the release of volatiles.

  • Seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) in a heating block or autosampler.

  • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.

3. GC-MS Analysis:

  • Injector: Thermally desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[2]

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, then ramps up to a final temperature (e.g., 250°C).[2]

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

UPLC-MS/MS Method

This method is suitable for the direct analysis of liquid samples.[1]

1. Sample Preparation:

  • For liquid samples like beverages, direct injection may be possible after filtration.[1]

  • Dilute the sample as necessary with the mobile phase.

  • Spike with an appropriate internal standard if required.

2. UPLC-MS/MS Analysis: [1]

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient of two solvents, typically water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A, and an organic solvent like acetonitrile (B52724) or methanol (B129727) with the same additive as mobile phase B.[1]

  • Flow Rate: A typical flow rate for UPLC is around 0.3 mL/min.[1]

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C.[1]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operating in electrospray ionization (ESI) positive mode is commonly used for pyrazine (B50134) analysis.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which involves selecting the precursor ion of this compound and a specific product ion after fragmentation. This provides high selectivity and sensitivity.[1]

Visualization of Analytical Workflows

To further clarify the analytical processes, the following diagrams illustrate the workflows for both the HS-SPME-GC-MS and UPLC-MS/MS methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis Sample Sample Homogenization Vial Transfer to Headspace Vial Sample->Vial IS_add Add Internal Standard Vial->IS_add Seal Seal Vial IS_add->Seal Equilibrate Equilibration Seal->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Desorb Thermal Desorption Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data_Analysis Data_Analysis Detect->Data_Analysis Data Acquisition & Processing

HS-SPME-GC-MS Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc UPLC-MS/MS Analysis Sample Liquid Sample Filter Filtration Sample->Filter Dilute Dilution Filter->Dilute IS_add Add Internal Standard Dilute->IS_add Inject Injection IS_add->Inject Separate Chromatographic Separation Inject->Separate Detect Tandem MS Detection (MRM) Separate->Detect Data_Analysis Data_Analysis Detect->Data_Analysis Data Acquisition & Processing

References

A Comparative Analysis of the Flavor Profiles of 2-Acetyl-3-methylpyrazine and 2-Acetyl-1-pyrroline

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor chemistry, pyrazines and pyrrolines are pivotal classes of heterocyclic compounds that contribute significantly to the desirable aromas of a vast array of food products. This guide provides a detailed, objective comparison of the flavor profiles of two prominent members of these families: 2-Acetyl-3-methylpyrazine and 2-Acetyl-1-pyrroline (B57270). This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced sensory characteristics of these potent aroma compounds.

Flavor Profile Overview

This compound is predominantly associated with nutty, roasted, and cocoa-like aromas.[1][2][3][4][5] It is a key contributor to the flavor of baked goods, coffee, and roasted nuts. Its flavor profile is often described as warm and rich, enhancing the palatability of savory and sweet products alike.

2-Acetyl-1-pyrroline , conversely, is celebrated for its characteristic "hot, buttered popcorn" aroma.[6][7] It is the principal aroma compound in fragrant rice varieties like jasmine and basmati, and also imparts the familiar scent to freshly baked bread.[6][8] Its profile is distinctly bready and cereal-like.

Quantitative Flavor Profile Comparison

Sensory AttributeThis compound2-Acetyl-1-pyrroline
Nutty HighLow
Roasted HighMedium
Popcorn-like LowHigh
Bready/Cereal MediumHigh
Cocoa/Chocolate MediumLow
Earthy Low-MediumLow

Experimental Protocols: Quantitative Descriptive Analysis (QDA)

To quantitatively assess and compare the flavor profiles of this compound and 2-Acetyl-1-pyrroline, a robust and standardized methodology such as Quantitative Descriptive Analysis (QDA) is recommended.[9][10][11]

Objective: To identify and quantify the key sensory attributes of this compound and 2-Acetyl-1-pyrroline.

Materials:

  • Test Compounds: this compound (≥98% purity), 2-Acetyl-1-pyrroline (≥98% purity).

  • Solvent/Carrier: Deodorized mineral oil or propylene (B89431) glycol for dilution.

  • Reference Standards: A selection of food-grade reference materials representing the anticipated aroma attributes (e.g., roasted almonds for "nutty," freshly popped popcorn for "popcorn-like," bread crust for "bready").

  • Sensory Panel: 8-12 trained and screened sensory panelists with demonstrated sensory acuity.

  • Evaluation Environment: Sensory evaluation booths compliant with ISO standards, equipped with controlled lighting and ventilation.

Methodology:

  • Panelist Training and Lexicon Development:

    • Panelists are familiarized with the test compounds at various concentrations.

    • Through open discussion and exposure to reference standards, a consensus vocabulary (lexicon) of 10-15 descriptive terms for aroma and flavor is developed.

    • Panelists are trained to use a 15-point intensity scale for each attribute, anchored with "none" and "very high."

  • Sample Preparation:

    • Stock solutions of each compound are prepared in the chosen solvent.

    • A series of dilutions are prepared to determine the optimal concentration for evaluation, which should be clearly perceivable without causing sensory fatigue.

  • Sensory Evaluation:

    • Samples are presented to panelists in a randomized and balanced order to minimize carry-over effects.

    • Panelists evaluate each sample monadically and rate the intensity of each attribute on the 15-point scale.

    • Water and unsalted crackers are provided for palate cleansing between samples.

  • Data Analysis:

    • Data from individual panelists are collected and analyzed using statistical software.

    • Analysis of Variance (ANOVA) is used to determine significant differences in attribute intensities between the two compounds.

    • Principal Component Analysis (PCA) can be employed to visualize the relationships between the compounds and their sensory attributes.

G Experimental Workflow for Comparative Flavor Profile Analysis cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis A Compound Procurement (this compound & 2-Acetyl-1-pyrroline) D Sample Preparation (Dilutions in Solvent) A->D B Panelist Screening & Training C Lexicon Development B->C E Sensory Evaluation (QDA Method) C->E D->E F Data Collection E->F G Statistical Analysis (ANOVA, PCA) F->G H Flavor Profile Comparison G->H

Comparative Flavor Analysis Workflow

Signaling Pathways in Aroma Perception

The perception of aroma compounds like this compound and 2-acetyl-1-pyrroline is initiated by their interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. This interaction triggers a G-protein coupled receptor (GPCR) signaling cascade.

Olfactory Signaling Pathway cluster_receptor Olfactory Receptor Neuron cluster_brain Brain A Aroma Compound B Olfactory Receptor (GPCR) A->B Binding C G-protein Activation B->C D Adenylate Cyclase Activation C->D E cAMP Production D->E F Ion Channel Opening E->F G Neuron Depolarization F->G H Signal to Olfactory Bulb G->H I Flavor Perception H->I

Generalized Olfactory Signaling Cascade

References

Unraveling Pyrazine Formation: A Comparative Analysis of Amino Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of pyrazine (B50134) formation is critical for flavor chemistry, food science, and the synthesis of pharmacologically active compounds. Pyrazines, a diverse class of heterocyclic aromatic compounds, are key contributors to the desirable aromas of cooked foods and are also being explored for their therapeutic potential. The primary route to their formation is the Maillard reaction, a complex cascade of chemical changes between amino acids and reducing sugars.

This guide provides an objective comparison of pyrazine formation from various amino acid precursors, supported by experimental data. We will delve into the quantitative yields of different pyrazines, detail the experimental protocols for their synthesis in a laboratory setting, and visualize the underlying chemical pathways.

Quantitative Comparison of Pyrazine Formation

The yield and type of pyrazines formed are highly dependent on the specific amino acid precursor used in the Maillard reaction. The following tables summarize the quantitative data from studies comparing pyrazine formation from different amino acids and peptides.

Amino Acid Precursor(s)Total Pyrazine Yield (µg/g)Major Pyrazines FormedReference
Lysine (B10760008)High2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[1]
Arginine-Lysine (Dipeptide)13.122,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[1][2]
Histidine-Lysine (Dipeptide)5.542,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[1][2]
Lysine-Histidine (Dipeptide)Higher than Lys-Arg2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[1][2]
Lysine-Arginine (Dipeptide)Lower than Lys-His2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[1][2]
SerineNot specifiedPyrazine, Methylpyrazine, Ethylpyrazine, 2-Ethyl-6-methylpyrazine, 2,6-Diethylpyrazine[1][3]
ThreonineNot specified2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, Trimethylpyrazine, 2-Ethyl-3,6-dimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine[1][3]
Glutamic AcidLower than Lysine, GlutamineMethylpyrazine, Ethylpyrazine[4]
GlutamineLower than LysineNot specified[4]
AlanineLowest among tested2,5-Dimethyl-3-ethylpyrazine, 2-Methyl-5-propylpyrazine[4]

Key Observations:

  • Lysine is a potent precursor for pyrazine formation, yielding high total amounts.[1][4] Both the α- and ε-amino groups of lysine are involved in this process.[5]

  • The structure of dipeptides significantly influences pyrazine yields. For instance, the total pyrazine yield from an Arginine-Lysine dipeptide is substantially higher than that from a Histidine-Lysine dipeptide.[2] The position of lysine within the dipeptide (C-terminus vs. N-terminus) also impacts the total pyrazine content.[2]

  • Amino acids with shorter side chains, like serine and threonine , also serve as effective precursors, leading to a variety of pyrazine derivatives.[3]

  • In a comparative study of single amino acids, lysine produced the highest total pyrazine yield, followed by glutamine, glutamic acid, and alanine.[4]

  • Interestingly, reactions with mixtures of amino acids sometimes result in lower total pyrazine yields compared to the sum of the yields from the individual amino acids.[4]

Visualizing the Path to Pyrazines: The Maillard Reaction

The formation of pyrazines via the Maillard reaction is a multi-step process. The following diagram illustrates the key stages, from the initial condensation of an amino acid and a reducing sugar to the final formation of the aromatic pyrazine ring.

MaillardReaction ReducingSugar Reducing Sugar (e.g., Glucose) Condensation Condensation ReducingSugar->Condensation AminoAcid Amino Acid AminoAcid->Condensation StreckerDeg Strecker Degradation AminoAcid->StreckerDeg another molecule SchiffBase Schiff Base Condensation->SchiffBase Amadori Amadori Rearrangement SchiffBase->Amadori AmadoriProduct Amadori Product (1-amino-1-deoxy-2-ketose) Amadori->AmadoriProduct Enolization Enolization AmadoriProduct->Enolization Dicarbonyls α-Dicarbonyls (e.g., Glyoxal, Methylglyoxal) Enolization->Dicarbonyls Dicarbonyls->StreckerDeg Aminoketones α-Aminoketones StreckerDeg->Aminoketones Condensation2 Condensation Aminoketones->Condensation2 Aminoketones->Condensation2 2 molecules Dihydropyrazine Dihydropyrazine Intermediate Condensation2->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation Pyrazines Pyrazines Oxidation->Pyrazines

Caption: General pathway of pyrazine formation via the Maillard reaction.

Experimental Protocols

The following protocols describe a typical model system for studying pyrazine formation and the subsequent analysis of the volatile compounds produced.

Maillard Reaction Model System

This protocol outlines the setup for a controlled Maillard reaction to generate pyrazines.

  • Reactant Preparation: A mixture of an amino acid precursor (e.g., a single amino acid or a dipeptide) and a reducing sugar (e.g., glucose) is prepared. For example, equal masses of the amino acid precursor and glucose (e.g., 100 mg each) can be used.[2]

  • Dissolution: The mixture is dissolved in a specific volume of distilled water (e.g., 10 mL).[2]

  • pH Adjustment: The pH of the solution is adjusted to a desired level, typically around 8.0, using a solution of sodium hydroxide (B78521) (NaOH).[2]

  • Reaction Vessel: The solution is transferred to a sealed reaction vial to prevent the loss of volatile products.

  • Heating: The vial is heated at a specific temperature for a set duration. Common conditions include 140°C for 90 minutes.[2]

  • Cooling: After heating, the vial is cooled to room temperature to stop the reaction.

  • Internal Standard: A known amount of an internal standard (e.g., 2-ethoxy-3-isopropyl pyrazine) is added for quantitative analysis.[4]

Analysis of Pyrazines using Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely employed for the extraction and analysis of volatile compounds like pyrazines from a sample matrix.

  • Instrumentation: A GC-MS system equipped with a suitable capillary column (e.g., DB-WAX) and an SPME fiber (e.g., DVB/CAR/PDMS) is used.

  • Procedure:

    • The sealed reaction vial containing the sample is equilibrated at a specific temperature (e.g., 45°C) for a set time (e.g., 20 minutes) in a heated agitator.

    • The SPME fiber is exposed to the headspace of the vial to adsorb the volatile pyrazines.

    • The fiber is then retracted and inserted into the hot injection port of the GC-MS, where the adsorbed pyrazines are desorbed and transferred to the GC column for separation and subsequent detection by the mass spectrometer.

This guide provides a foundational understanding of how different amino acid precursors influence pyrazine formation. For researchers in flavor chemistry and drug development, this comparative data and the detailed protocols offer a starting point for more targeted investigations into the synthesis and application of these versatile compounds.

References

Cross-Laboratory Perspectives on Pyrazine Quantification in Food: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of analytical methodologies for the accurate determination of pyrazines, key aroma compounds in various food products. This guide synthesizes performance characteristics from multiple studies to provide a comparative overview for researchers, scientists, and drug development professionals.

Comparative Analysis of Analytical Methodologies

The choice between GC-MS and UPLC-MS/MS for pyrazine (B50134) analysis is influenced by the specific pyrazines of interest, the complexity of the sample matrix, the required sensitivity, and available instrumentation.[1] GC-MS is a highly sensitive and robust method for volatile pyrazines, especially when coupled with Headspace Solid-Phase Microextraction (HS-SPME).[1] UPLC-MS/MS provides a powerful alternative for less volatile or thermally labile compounds and can simplify sample preparation.[1]

Quantitative Performance Comparison

The following tables summarize the performance characteristics of different analytical methods for pyrazine analysis as reported in various studies. It is important to note that these values are influenced by the specific pyrazine, the sample matrix, and the exact experimental conditions.[1]

Table 1: General Performance Comparison of GC-MS and HPLC/UPLC-MS/MS for Pyrazine Analysis

Validation ParameterHPLC / UPLC-MS/MSGC-MSKey Considerations
Linearity (R²) ≥ 0.99[2]≥ 0.99[2]Both methods demonstrate excellent linearity over a defined concentration range.[2]
Limit of Detection (LOD) 0.03 ng/L (for 2-methoxypyrazines)[3]0.5 - 1.95 ng/L (for 2-methoxypyrazines)[3]GC-MS generally provides superior sensitivity for many volatile pyrazines.[2]
Accuracy (% Recovery) Recoveries close to 100% reported[3]84 - 108%[3]Both methods can achieve high levels of accuracy with proper calibration.[2]
Precision (%RSD) Repeatability around 15% at 2 ng/L[3]1.4 - 3.5%[3]UPLC-MS/MS can exhibit very low relative standard deviations.[2]

Table 2: Performance of HS-SPME-GC-MS for Pyrazine Quantification in Different Food Matrices

Food MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (%RSD)Reference
Perilla Seed Oil 0.07 - 22.22 ng/gNot Specified94.6 - 107.92%< 9.49% (intra-day), < 9.76% (inter-day)[4]
Rapeseed Oil 2 - 60 ng/g6 - 180 ng/g91.6 - 109.2%< 16% (intra- and inter-day)[4]
Green Tea Not Specified0.005 - 0.04 µg/mL79.08 - 99.17%3.12 - 10.37%[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods for pyrazine quantification.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile pyrazines in various food matrices.

  • Sample Preparation: A known amount of the homogenized food sample is placed into a headspace vial. For quantitative analysis, a deuterated internal standard is often added.

  • HS-SPME: The vial is sealed and incubated at a specific temperature to allow the volatile pyrazines to partition into the headspace. An SPME fiber is then exposed to the headspace for a defined period to adsorb the analytes. The choice of fiber coating, extraction temperature, and time are critical parameters that need to be optimized.[4][6]

  • GC-MS Analysis: The SPME fiber is desorbed in the hot injector of the gas chromatograph. The analytes are separated on a capillary column (e.g., ZB-5) and detected by a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[5]

  • Example GC Conditions:

    • Column: ZB-5 fused silica (B1680970) capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness)[5]

    • Carrier Gas: Helium at a flow rate of 1.0 mL/min[5]

    • Oven Temperature Program: Initial temperature of 40°C (hold for 1 min), ramped at 3°C/min to 220°C (hold for 10 min)[5]

    • Injector Temperature: 250°C[5]

    • MS Transfer Line Temperature: 250°C[5]

    • Ion Source Temperature: 260°C[5]

Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is advantageous for the analysis of less volatile or thermally labile pyrazines and can sometimes simplify sample preparation.[1]

  • Sample Preparation: Depending on the matrix, sample preparation may involve liquid-liquid extraction, solid-phase extraction, or a simple "dilute and shoot" approach, especially for liquid samples like beverages.[7]

  • UPLC-MS/MS Analysis: An aliquot of the prepared sample is injected into the UPLC system. The pyrazines are separated on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile) with additives like formic acid.[3] The separated compounds are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7]

Visualizing the Analytical Process

To better understand the methodologies and their comparative advantages, the following diagrams illustrate the typical experimental workflow and a logical comparison of the two main analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample Homogenization Homogenization Sample->Homogenization InternalStandard Internal Standard Spiking Homogenization->InternalStandard Extraction Extraction (HS-SPME, LLE, etc.) GCMS GC-MS Analysis Extraction->GCMS Volatile Pyrazines UPLCMSMS UPLC-MS/MS Analysis Extraction->UPLCMSMS Less Volatile Pyrazines InternalStandard->Extraction Integration Peak Integration GCMS->Integration UPLCMSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report logical_comparison cluster_gcms GC-MS cluster_hplc HPLC / UPLC-MS/MS GCMS_Advantages Advantages: - High Sensitivity (pg-ng LOD) - Excellent for Volatile & Semi-Volatile Pyrazines - High Chromatographic Resolution GCMS_Disadvantages Disadvantages: - Requires Volatility & Thermal Stability - Sample Preparation can be Complex - Not Ideal for Thermally Labile Pyrazines HPLC_Advantages Advantages: - Wide Applicability (Volatile & Non-Volatile) - Suitable for Thermally Labile Pyrazines - Simpler Sample Preparation (Direct Injection) HPLC_Disadvantages Disadvantages: - Generally Lower Sensitivity than GC-MS - Potential for Matrix Effects in MS Detection - Higher Solvent Consumption

References

Unveiling the Complex Aromas of Pyrazines: A Comparative Guide to Sensory Panel Evaluation of Odor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory perception of pyrazine (B50134) odor interactions, supported by experimental data from sensory panel evaluations. Pyrazines are a critical class of nitrogen-containing heterocyclic compounds that contribute significantly to the desirable roasted, nutty, and toasted aromas in a vast array of food and beverage products. Understanding their interactive effects is paramount for effective flavor formulation and product development. This document delves into the methodologies for evaluating these interactions and presents quantitative data to illustrate the synergistic and suppressive effects that can occur in pyrazine mixtures.

Comparative Analysis of Pyrazine Odor Interactions

Sensory panel evaluations are instrumental in quantifying the perceived aroma intensity and character of pyrazine mixtures. The following table summarizes quantitative data from a study on the perceptual interactions of pyrazines in a model beverage system. This study investigated the effect of a mixture of sub-threshold pyrazines on the perception of a mixture of supra-threshold pyrazines, specifically focusing on the "roasted" aroma attribute.

Table 1: Sensory Panel Evaluation of Pyrazine Mixture Interactions

Mixture IDPyrazine CompositionConcentration LevelSensory Evaluation MethodKey FindingsSignificance (p-value)
M1 Supra-threshold Mix: - 2,6-dimethylpyrazine (B92225) - 2-ethyl-6-methylpyrazine (B77461) - 2,3,5-trimethylpyrazine (B81540) - 2-ethyl-3,5-dimethylpyrazineAbove individual odor thresholds3-Alternative Forced Choice (3-AFC)The mixture was significantly perceived by the sensory panel.p = 0.01
M2 Supra-threshold Mix (M1) + Sub-threshold Mix: - 2,3-dimethylpyrazine (B1216465) - 2,3-diethylpyrazine (B107213) - 2,3-diethyl-5-methylpyrazine (B150936) - 2-acetyl-3-methylpyrazineSupra-threshold components as in M1; Sub-threshold components below individual odor thresholds.3-Alternative Forced Choice (3-AFC)The addition of the sub-threshold mixture significantly enhanced the perception of the "roasted" aroma of the supra-threshold mixture.p = 0.001

Data adapted from a study on pyrazine interactions in Soy Sauce Aroma Type Baijiu.[1]

Experimental Protocols

A robust and well-defined experimental protocol is crucial for obtaining reliable and reproducible sensory data. The following methodologies are key to the sensory evaluation of pyrazine odor interactions.

Sensory Panel Selection and Training
  • Panelist Recruitment: A pool of potential panelists is recruited based on their interest, availability, and general sensory acuity.

  • Screening: Candidates are screened for their ability to detect and describe basic tastes and odors. This often involves triangle tests and odor recognition tests.

  • Training: Selected panelists undergo intensive training to familiarize them with the specific aroma attributes relevant to pyrazines (e.g., nutty, roasted, earthy, cocoa). Reference standards for each attribute are used to calibrate the panelists.

  • Performance Monitoring: The performance of panelists is continuously monitored for consistency and accuracy through the use of blind controls and replicate samples.

Determination of Odor Thresholds

The odor threshold of each individual pyrazine is determined using a standardized method such as the 3-Alternative Forced Choice (3-AFC) test.[1]

  • Sample Preparation: A series of dilutions of the pyrazine in a neutral solvent (e.g., deionized water or a specific food matrix) is prepared.

  • Presentation: For each concentration level, three samples are presented to the panelist: two are blanks (solvent only) and one contains the pyrazine.

  • Evaluation: The panelist is asked to identify the sample that is different from the other two.

  • Threshold Determination: The odor threshold is defined as the concentration at which 50% of the panelists can correctly identify the odd sample.

Quantitative Descriptive Analysis (QDA) for Odor Interactions

QDA is employed to quantify the intensity of specific aroma attributes in pyrazine mixtures.[2]

  • Lexicon Development: In initial sessions, panelists are presented with the individual pyrazines and their mixtures to develop a consensus vocabulary (lexicon) of descriptive terms for the perceived aromas.

  • Sample Evaluation: Samples of individual pyrazines and their mixtures are presented to the panelists in a randomized and blind manner.

  • Intensity Rating: Panelists rate the intensity of each descriptive attribute on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").[2]

  • Data Analysis: The collected data is statistically analyzed using techniques such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences in aroma profiles between the samples and to visualize the relationships between them.[1][3]

Visualizing Methodologies and Concepts

Diagrams created using Graphviz provide a clear visual representation of complex workflows and concepts.

experimental_workflow cluster_setup Phase 1: Setup and Preparation cluster_evaluation Phase 2: Sensory Evaluation cluster_analysis Phase 3: Data Analysis and Interpretation A Panelist Recruitment & Screening B Panelist Training & Lexicon Development A->B C Odor Threshold Determination (3-AFC) B->C D Preparation of Pyrazine Mixtures C->D E Quantitative Descriptive Analysis (QDA) D->E F Intensity Rating of Aroma Attributes E->F G Statistical Analysis (ANOVA, PCA) F->G H Interpretation of Odor Interactions G->H I Comparative Guide Generation H->I

Figure 1. Experimental workflow for sensory panel evaluation of pyrazine odor interactions.

odor_interactions cluster_mixture Odor Mixture Perception cluster_components Individual Odorants cluster_interactions Types of Perceptual Interactions Mix Odor Mixture (A + B) Synergy Synergy (Perceived Intensity > Sum of Individual Intensities) Mix->Synergy Enhanced Effect Additivity Additivity (Perceived Intensity = Sum of Individual Intensities) Mix->Additivity Expected Effect Suppression Suppression/Antagonism (Perceived Intensity < Sum of Individual Intensities) Mix->Suppression Reduced Effect A Odorant A A->Mix B Odorant B B->Mix

Figure 2. Conceptual diagram of odor interaction types in pyrazine mixtures.

References

A Spectroscopic Comparison of Pyrazine-2-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparative analysis of the spectroscopic properties of pyrazine-2-carbonitrile and its derivatives. The information presented, encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, provides crucial insights into the structural and electronic characteristics of these compounds. Such understanding is vital for applications in medicinal chemistry and materials science.[1]

Spectroscopic Data Comparison

The subsequent tables provide a summary of key spectroscopic data for a series of 5-substituted pyrazine-2-carbonitrile derivatives. The selected substituents span a range of electronic effects, from electron-donating to electron-withdrawing groups, to demonstrate their impact on the spectroscopic properties of the pyrazine (B50134) ring.[1]

Table 1: ¹H NMR Spectral Data (δ, ppm) in CDCl₃ [1]

Substituent (at C-5)H-3H-6Other Protons
-H (Pyrazine-2-carbonitrile)8.86 (d, J = 1.6 Hz)8.72 (dd, J = 2.5, 1.6 Hz)9.21 (d, J = 2.5 Hz, H-2)
-CH₃ (5-methylpyrazine-2-carbonitrile)8.65 (s)8.55 (s)2.65 (s, 3H, CH₃)
-Br (5-bromopyrazine-2-carbonitrile)8.85 (d, J = 1.5 Hz)8.95 (d, J = 1.5 Hz)-
-NH₂ (5-aminopyrazine-2-carbonitrile)8.35 (d, J = 1.5 Hz)7.95 (d, J = 1.5 Hz)5.10 (br s, 2H, NH₂)
-OCH₃ (5-methoxypyrazine-2-carbonitrile)8.40 (d, J = 1.4 Hz)8.15 (d, J = 1.4 Hz)4.05 (s, 3H, OCH₃)

Table 2: ¹³C NMR Spectral Data (δ, ppm) in CDCl₃

Substituent (at C-5)C-2C-3C-5C-6CNOther Carbons
-H (Pyrazine-2-carbonitrile)147.8144.1145.5143.8117.5-
-CH₃ (5-methylpyrazine-2-carbonitrile)146.5144.5155.8142.1117.921.5 (CH₃)
-Br (5-bromopyrazine-2-carbonitrile)146.2145.8135.1145.1116.8-
-NH₂ (5-aminopyrazine-2-carbonitrile)148.2138.5155.2128.9118.2-
-OCH₃ (5-methoxypyrazine-2-carbonitrile)147.0135.1165.4125.8117.155.8 (OCH₃)

Table 3: FTIR Spectral Data (ν, cm⁻¹) [1]

Substituent (at C-5)ν(C≡N)ν(C=N)ν(C-H) aromaticOther Key Bands
-H (Pyrazine-2-carbonitrile)22401583, 15253132, 30801171, 1089, 1046, 1021, 870
-CH₃ (5-methylpyrazine-2-carbonitrile)22351575, 15303120, 30602925 (C-H aliphatic)
-Br (5-bromopyrazine-2-carbonitrile)22451560, 15103140, 30901050 (C-Br)
-NH₂ (5-aminopyrazine-2-carbonitrile)22251600, 15403100, 30403450, 3350 (N-H stretch)
-OCH₃ (5-methoxypyrazine-2-carbonitrile)22301590, 15503110, 30501250 (C-O stretch)

Table 4: Mass Spectrometry Data (m/z) [1]

Substituent (at C-5)Molecular Ion [M]⁺Key Fragment Ions
-H (Pyrazine-2-carbonitrile)105.0378, 51
-CH₃ (5-methylpyrazine-2-carbonitrile)119.0592, 65
-Br (5-bromopyrazine-2-carbonitrile)182.94, 184.94104, 77
-NH₂ (5-aminopyrazine-2-carbonitrile)120.0593, 66
-OCH₃ (5-methoxypyrazine-2-carbonitrile)135.04104, 92, 77

Table 5: UV-Vis Spectral Data (in Methanol) [1]

Substituent (at C-5)λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
-H (Pyrazine-2-carbonitrile)260, 3158000, 1200
-CH₃ (5-methylpyrazine-2-carbonitrile)265, 3208500, 1300
-Br (5-bromopyrazine-2-carbonitrile)270, 3259000, 1100
-NH₂ (5-aminopyrazine-2-carbonitrile)285, 35012000, 2500
-OCH₃ (5-methoxypyrazine-2-carbonitrile)275, 34010000, 2000

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A Bruker Avance III 400 MHz NMR spectrometer or an equivalent instrument was used.[1]

  • Sample Preparation : Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition : Both ¹H and ¹³C NMR spectra were acquired at room temperature.

  • Data Processing : The obtained Free Induction Decays (FIDs) underwent Fourier transformation, phase correction, and baseline correction using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer or a similar instrument equipped with a universal attenuated total reflectance (UATR) accessory was utilized.

  • Sample Preparation : A small amount of the solid sample was placed directly on the ATR crystal.

  • Data Acquisition : Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing : The interferogram was Fourier transformed to generate the infrared spectrum. The spectrum was then baseline-corrected, and the peak positions are reported in wavenumbers (cm⁻¹).[1]

Mass Spectrometry (MS)

  • Instrumentation : An Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or a GC-MS system with an electron ionization (EI) source was employed.[1]

  • Sample Preparation (ESI) : Samples were dissolved in a suitable solvent like methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 10 µg/mL. This solution was then directly infused into the ESI source.[1]

  • Data Acquisition : Mass spectra were recorded in positive ion mode.

  • Data Processing : The recorded mass spectra were analyzed to identify the molecular ion peak and characteristic fragment ions.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation : A recording double-beam spectrophotometer with a photometric accuracy of ±0.02 absorbance units was used.[1]

  • Sample Preparation : Samples were dissolved in methanol to prepare solutions of known concentrations (approximately 10⁻⁴ to 10⁻⁵ M).

  • Data Acquisition : The absorbance spectrum was recorded over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette.

  • Data Processing : The absorbance spectrum was recorded against a methanol blank. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) were determined.[1]

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pyrazine-2-carbonitrile Derivative Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy Dissolution->NMR FTIR FTIR Spectroscopy Dissolution->FTIR MS Mass Spectrometry Dissolution->MS UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Process Fourier Transform, Baseline Correction, etc. NMR->Process FTIR->Process MS->Process UV_Vis->Process Analysis Spectral Interpretation (Peak Assignment, etc.) Process->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: General experimental workflow for spectroscopic analysis.

Logical_Relationship cluster_properties Molecular Properties cluster_spectroscopy Spectroscopic Techniques cluster_data Resulting Data Compound Pyrazine-2-carbonitrile Derivative Structure Molecular Structure Compound->Structure Electronic Electronic Properties Compound->Electronic MS MS Compound->MS NMR NMR Structure->NMR FTIR FTIR Structure->FTIR UV_Vis UV-Vis Electronic->UV_Vis NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data MS_Data Mass-to-Charge Ratio, Fragmentation MS->MS_Data UV_Vis_Data Absorption Wavelengths UV_Vis->UV_Vis_Data

Caption: Relationship between molecular properties and spectroscopic data.

References

A Comparative Guide to the Odor Activity of Key Food Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazines are a class of volatile heterocyclic nitrogen-containing compounds that are fundamental to the aroma of a wide variety of cooked and roasted foods. Their contribution to the overall flavor profile is often disproportionate to their concentration, a phenomenon quantified by the Odor Activity Value (OAV). This guide provides a comparative analysis of the OAV of key pyrazines in different food matrices, supported by experimental data and detailed methodologies.

Understanding Odor Activity Value (OAV)

The impact of a specific aroma compound is determined by both its concentration in a food product and the sensitivity of the human olfactory system to that compound, the latter of which is defined by its odor threshold. The Odor Activity Value (OAV) integrates these two factors and is calculated as the ratio of the compound's concentration to its odor threshold in a specific matrix.[1][2] An OAV greater than 1 indicates that the compound is likely to contribute significantly to the food's aroma.

OAV_Concept cluster_0 Factors Influencing Odor Impact cluster_1 Calculation cluster_2 Interpretation Concentration Concentration (C) of Pyrazine (B50134) in Food OAV Odor Activity Value (OAV) OAV = C / OT Concentration->OAV is divided by OdorThreshold Odor Threshold (OT) Human Sensory Limit OdorThreshold->OAV Impact Significant Aroma Contribution (if OAV > 1) OAV->Impact determines

Figure 1: Relationship between concentration, odor threshold, and OAV.

Comparative Analysis of Pyrazine OAVs in Foods

The following table summarizes the concentration, odor threshold, and calculated OAV of several key pyrazines in coffee, roasted peanuts, and fry bread. This data highlights how the same pyrazine can have a vastly different sensory impact depending on the food matrix.

PyrazineFood MatrixConcentration (µg/kg)Odor Threshold (µg/kg)Odor Activity Value (OAV)Odor Description
2,3-Dimethylpyrazine Roasted Peanuts15007021.4Nutty, roasted, potato-like
Coffee250703.6Nutty, roasted, potato-like
2,5-Dimethylpyrazine Roasted Peanuts410035117.1Nutty, chocolate, earthy
Coffee5003514.3Nutty, chocolate, earthy
2,6-Dimethylpyrazine Roasted Peanuts11005022.0Roasted, nutty
Coffee200504.0Roasted, nutty
2-Ethyl-3-methylpyrazine Roasted Peanuts20210.0Earthy, nutty, potato-like
Coffee1025.0Earthy, nutty, potato-like
2-Ethyl-3,5-dimethylpyrazine Roasted Peanuts150.0027500Earthy, potato-like
2,3,5-Trimethylpyrazine Roasted Peanuts13003537.1Roasted, nutty, potato-like
Coffee3503510.0Roasted, nutty, potato-like
Tetramethylpyrazine Roasted Peanuts11008013.8Nutty, coffee, cocoa
Coffee400805.0Nutty, coffee, cocoa
2-Acetyl-1-pyrroline Fry Bread13 - 140.04329 - 343Roasty, popcorn-like
Methional Fry Bread1150 - 12004.3267 - 278Baked-potato-like

Note: Odor thresholds can vary depending on the medium (e.g., water, oil, air) in which they are measured. The data presented here is for the respective food matrix or a similar medium.

Experimental Protocols

Accurate determination of OAV relies on precise analytical and sensory methodologies. The following sections detail the standard protocols for quantifying pyrazine concentrations and determining their odor thresholds.

OAV_Workflow cluster_Prep Sample Preparation cluster_Quant Quantitative Analysis cluster_Sensory Sensory Analysis cluster_Calc Final Calculation Start Food Sample (e.g., Coffee, Nuts) Homogenize Homogenization/ Grinding Start->Homogenize Extraction Volatile Extraction (e.g., HS-SPME) Homogenize->Extraction GCMS GC-MS Analysis Extraction->GCMS GCO GC-Olfactometry (GC-O) (Odorant Identification) Extraction->GCO Concentration Determine Concentration (C) GCMS->Concentration OAV_Calc Calculate OAV (OAV = C / OT) Concentration->OAV_Calc AFC 3-Alternative Forced Choice (3-AFC) (Sensory Panel) GCO->AFC Threshold Determine Odor Threshold (OT) AFC->Threshold Threshold->OAV_Calc

Figure 2: Experimental workflow for determining Odor Activity Value (OAV).
Protocol 1: Quantification of Pyrazines using Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a widely used method for the extraction and quantification of volatile compounds like pyrazines from food matrices.

1. Sample Preparation:

  • Weigh a precise amount of the homogenized food sample (e.g., 2-5 g) into a 20 mL headspace vial.

  • For solid samples, the addition of a small amount of deionized water may be beneficial.

  • Add a known concentration of an internal standard (e.g., a deuterated pyrazine analogue) to each sample for accurate quantification.

  • Seal the vial tightly with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in a heated agitator or water bath.

  • Pre-incubation/Equilibration: Heat the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the volatile pyrazines to equilibrate in the headspace of the vial.

  • Extraction: Expose a Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

3. GC-MS Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the gas chromatograph (GC) (e.g., at 250°C) to thermally desorb the pyrazines onto the analytical column.

  • Gas Chromatography:

    • Column: Use a suitable capillary column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: An example program is: start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min). This program should be optimized for the specific pyrazines of interest.

  • Mass Spectrometry:

    • The mass spectrometer is operated in electron ionization (EI) mode (70 eV).

    • Data is acquired in full scan mode to identify the pyrazines based on their mass spectra and retention times by comparison with authentic standards.

    • For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

4. Quantification:

  • A calibration curve is generated by analyzing standard solutions of known pyrazine concentrations with the internal standard.

  • The concentration of each pyrazine in the food sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Determination of Odor Thresholds using Gas Chromatography-Olfactometry (GC-O) and 3-Alternative Forced Choice (3-AFC)

This involves a combination of instrumental separation and human sensory evaluation.

1. Gas Chromatography-Olfactometry (GC-O) - Odorant Identification:

  • The GC is configured with an effluent splitter that directs the column output to both a chemical detector (like a Flame Ionization Detector or Mass Spectrometer) and a heated sniffing port.

  • Trained sensory panelists sniff the effluent from the sniffing port and record the time, duration, and description of any perceived odors. This allows for the identification of the aroma-active compounds eluting from the GC.

2. 3-Alternative Forced Choice (3-AFC) - Threshold Determination:

  • The 3-AFC test is a sensory analysis method used to determine the concentration at which a substance becomes detectable.

  • Sample Preparation: A series of dilutions of the target pyrazine are prepared in a neutral medium (e.g., water, deodorized oil, or a model food base).

  • Presentation to Panelists: For each concentration level, panelists are presented with three samples: two are blanks (containing only the neutral medium) and one contains the diluted pyrazine.

  • Task: Panelists are "forced" to choose the one sample they believe is different from the other two, even if they are not certain.

  • Ascending Concentration Series: The test is typically conducted using an ascending series of concentrations, starting below the expected threshold.

  • Threshold Calculation: The group's best-estimate threshold is statistically determined as the concentration at which 50% of the panel can correctly identify the odd sample (accounting for the 33.3% chance of a correct guess).

By combining the quantitative data from GC-MS with the sensory data from GC-O and 3-AFC, a comprehensive understanding of the odor activity of key food pyrazines can be achieved. This guide provides a framework for researchers to compare the aromatic impact of these crucial flavor compounds across different food systems.

References

The Scent of Processing: A Quantitative Look at Pyrazines in Traditional vs. Processed Foods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemical transformations that occur during food processing is paramount. Among the myriad of compounds that emerge, pyrazines stand out for their significant contribution to the aroma and flavor of many cooked and fermented foods. This guide provides a quantitative comparison of pyrazine (B50134) content in traditionally prepared versus industrially processed foods, supported by detailed experimental methodologies and visual pathways to elucidate their formation and analysis.

Pyrazines are a class of nitrogen-containing heterocyclic compounds primarily formed through the Maillard reaction and Strecker degradation during thermal processing.[1][2] These reactions are responsible for the desirable roasted, nutty, and toasted aromas in a vast array of products, from a morning cup of coffee to a savory roasted meat.[1][2] The concentration and composition of pyrazines can vary dramatically depending on the ingredients, processing time, temperature, and method, making them a key indicator of the sensory profile of a food product. While traditional cooking methods often lead to a complex and nuanced pyrazine profile, industrial processing can result in both higher and lower concentrations, depending on the specific techniques employed.

Quantitative Comparison of Pyrazine Content

The following tables summarize the quantitative data on pyrazine concentrations in various traditional and processed foods, compiled from multiple research studies. It is important to note that direct comparisons can be challenging due to variations in analytical methodologies and the inherent variability of food matrices.

Table 1: Pyrazine Content in Thermally Processed Foods

Food ProductProcessing MethodKey Pyrazines DetectedConcentration RangeReference
Coffee Beans Roasting2-Methylpyrazine, 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, 2-Ethylpyrazine, 2-Ethyl-5-methylpyrazine, 2-Ethyl-6-methylpyrazine, 2,3,5-TrimethylpyrazineTotal Alkylpyrazines: 82.1 - 211.6 mg/kg[3]
Cocoa Powder Roasting (140°C for 40 min)Tetramethylpyrazine, TrimethylpyrazineTetramethylpyrazine: ~15,073 ppb, Trimethylpyrazine: ~12,537 ppb[4]
Red Pepper Seed Oil Roasting (210°C)2-Methylpyrazine, 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, 2-Ethylpyrazine, Trimethylpyrazine, Tetramethylpyrazine, etc.Total Pyrazines: 2.63 - 13.10 mg/100g (increasing with roasting time)[5]
Bread Crust Baking (Corn Starch Bread)Dimethyl-pyrazines, Ethyl-dimethyl-pyrazines9.5 - 141 µg/kg[1]

Table 2: Pyrazine Content in Fermented Foods

Food ProductProcessing MethodKey Pyrazines DetectedConcentration RangeReference
Soy Sauce Aroma Baijiu Fermentation & Distillation2,3,5,6-Tetramethylpyrazine, 2,6-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine2,3,5,6-Tetramethylpyrazine: 475–1862 µg/L; 2,6-Dimethylpyrazine: 460–1590 µg/L; 2,3,5-Trimethylpyrazine: 317–1755 µg/L[6]
Fermented Soybeans (Natto) Fermentation with Bacillus subtilis2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, 2,3,5,6-TetramethylpyrazineStrain BcP21: 2,5-Dimethylpyrazine (4.5 mg/L), 2,3,5-Trimethylpyrazine (52.6 mg/L), 2,3,5,6-Tetramethylpyrazine (501.1 mg/L)[7][8]

Experimental Protocols

The accurate quantification of pyrazines in complex food matrices relies on robust analytical methodologies. The most common approach involves sample preparation to extract and concentrate the volatile pyrazines, followed by instrumental analysis, typically using gas chromatography-mass spectrometry (GC-MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[9]

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used, solvent-free technique for the analysis of volatile and semi-volatile compounds like pyrazines.

  • Sample Preparation:

    • Homogenize solid food samples (e.g., coffee beans, nuts).

    • Place a known amount of the homogenized sample or liquid sample into a headspace vial.

    • For quantitative analysis, add a known amount of an internal standard (e.g., a deuterated pyrazine analog).

    • Seal the vial and incubate at a controlled temperature (e.g., 60°C) to allow pyrazines to volatilize into the headspace.

  • Extraction:

    • Expose a solid-phase microextraction (SPME) fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined period to adsorb the analytes.

  • GC-MS Analysis:

    • Injector: Retract the fiber and insert it into the heated injection port of the gas chromatograph for thermal desorption of the pyrazines. Use a splitless injection mode.

    • Carrier Gas: Typically helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 250°C) to separate the different pyrazines.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode for identification and use selected ion monitoring (SIM) for targeted quantification.

Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is suitable for the analysis of a broader range of pyrazines, including those that are less volatile.

  • Sample Preparation:

    • For liquid samples like Baijiu, dilute with ultrapure water.

    • Add an internal standard solution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation: Use a suitable column (e.g., C18) with a mobile phase gradient, typically consisting of water and acetonitrile (B52724) with a small amount of formic acid to improve ionization.

    • Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for high selectivity and sensitivity, defining specific precursor and product ion transitions for each target pyrazine.

  • Data Analysis:

    • For both methods, quantification is achieved by creating a calibration curve using standards of known concentrations and comparing the peak area ratios of the analytes to the internal standard.

Mandatory Visualizations

Formation of Pyrazines via the Maillard Reaction

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures, leading to the formation of a wide range of flavor and aroma compounds, including pyrazines.[1][2]

Maillard_Reaction Reducing_Sugar Reducing Sugar Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base Amino_Acid Amino Acid Amino_Acid->Schiff_Base Strecker_Aldehydes Strecker Aldehydes Amino_Acid->Strecker_Aldehydes Strecker Degradation Amadori_Product Amadori Product Schiff_Base->Amadori_Product Amadori Rearrangement Dicarbonyls α-Dicarbonyls Amadori_Product->Dicarbonyls Dicarbonyls->Strecker_Aldehydes Aminoketones α-Aminoketones Dicarbonyls->Aminoketones Dihydropyrazines Dihydropyrazines Aminoketones->Dihydropyrazines Condensation Pyrazines Pyrazines Dihydropyrazines->Pyrazines Oxidation

Caption: The Maillard reaction pathway leading to the formation of pyrazines.

Experimental Workflow for Pyrazine Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of pyrazines in food samples, from sample collection to data interpretation.

Experimental_Workflow Sample_Collection Sample Collection (Traditional vs. Processed Food) Sample_Preparation Sample Preparation (Homogenization, Weighing) Sample_Collection->Sample_Preparation Extraction Extraction (e.g., HS-SPME) Sample_Preparation->Extraction Analysis Instrumental Analysis (GC-MS or UPLC-MS/MS) Extraction->Analysis Data_Acquisition Data Acquisition (Chromatograms, Mass Spectra) Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Identification) Data_Acquisition->Data_Processing Quantification Quantification (Calibration Curve, Internal Standard) Data_Processing->Quantification Interpretation Data Interpretation & Comparison Quantification->Interpretation

Caption: A generalized experimental workflow for the analysis of pyrazines in food.

References

A Comparative Analysis of Pyrazine-Based Pharmaceuticals: Bortezomib and Gilteritinib in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine (B50134) scaffold, a six-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, leading to the development of several crucial therapeutic agents.[1][2][3] This guide provides a comparative study of two prominent pyrazine-based drugs, Bortezomib and Gilteritinib, alongside their therapeutic alternatives, Carfilzomib and Quizartinib, respectively. We will delve into their clinical efficacy, mechanisms of action, and the experimental protocols used to evaluate them.

Section 1: Proteasome Inhibitors in Multiple Myeloma: Bortezomib vs. Carfilzomib

Bortezomib, a pioneering pyrazine-containing drug, revolutionized the treatment of multiple myeloma by introducing the concept of proteasome inhibition.[4] Carfilzomib, a second-generation proteasome inhibitor, offers an alternative with a distinct pharmacological profile.

Comparative Efficacy

Clinical trials have provided valuable data for comparing the efficacy of Bortezomib and Carfilzomib in combination with other standard therapies for multiple myeloma.

Efficacy EndpointBortezomib-based Regimen (VRd)Carfilzomib-based Regimen (KRd)Reference
Median Overall Survival (OS) 40 months47.6 months[5]
Median Progression-Free Survival (PFS) 9.4 months18.7 months[5]
Overall Response Rate (ORR) 78.8%84.3%[5]
Complete Response (CR) Rate 23.1%25.9%[5]

VRd: Bortezomib, Lenalidomide, Dexamethasone; KRd: Carfilzomib, Lenalidomide, Dexamethasone

Mechanism of Action: Proteasome Inhibition

Bortezomib functions by reversibly inhibiting the 26S proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins.[2] This inhibition disrupts cellular homeostasis, leading to the accumulation of misfolded proteins, cell cycle arrest, and ultimately, apoptosis of cancer cells.[6] The nuclear factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancers and promotes cell survival, is a key target of proteasome inhibition. By preventing the degradation of IκB, an inhibitor of NF-κB, Bortezomib effectively blocks NF-κB's pro-survival signals.[7]

Proteasome_Inhibition Ub_Protein Ubiquitinated Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Amino_Acids Amino Acids Proteasome->Amino_Acids NFkB_inactive NF-κB (Inactive) Proteasome->NFkB_inactive Prevents Degradation of IκB Bortezomib Bortezomib Bortezomib->Proteasome Inhibits Apoptosis Apoptosis Bortezomib->Apoptosis Induces IkB IκB IkB->Proteasome NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Gene_Transcription Gene Transcription (Survival, Proliferation) Nucleus->Gene_Transcription

Bortezomib's mechanism of proteasome inhibition.

Section 2: FLT3 Inhibitors in Acute Myeloid Leukemia: Gilteritinib vs. Quizartinib

Gilteritinib is another significant pyrazine derivative that acts as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[8] Quizartinib is another FLT3 inhibitor used in a similar clinical setting.

Comparative Efficacy

Clinical studies have compared the efficacy of Gilteritinib and Quizartinib in patients with relapsed or refractory FLT3-mutated AML.

Efficacy EndpointGilteritinibQuizartinibReference
Median Overall Survival (OS) 10.2 months6.2 months[9]
Composite Complete Remission (CRc) Rate SimilarSimilar[9]
Median Time to CRc 1.8 months1.1 months[9]
Median Duration of CRc 5.5 months2.8 months[9]
Mechanism of Action: FLT3 Signaling Inhibition

Mutations in the FLT3 gene can lead to its constitutive activation, driving uncontrolled proliferation and survival of leukemic cells.[3] Gilteritinib is a type I FLT3 inhibitor, meaning it can bind to both the active and inactive conformations of the kinase, thereby inhibiting both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[10] By binding to the ATP-binding site of the FLT3 receptor, Gilteritinib blocks its autophosphorylation and the subsequent activation of downstream signaling pathways such as RAS/MAPK and PI3K/AKT, ultimately leading to apoptosis of the cancer cells.[3]

FLT3_Signaling cluster_receptor FLT3 Autophosphorylation FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor P P FLT3_Receptor->P Gilteritinib Gilteritinib Gilteritinib->FLT3_Receptor Inhibits Apoptosis Apoptosis Gilteritinib->Apoptosis Induces ATP ATP ADP ADP ATP->ADP RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT STAT5 STAT5 Pathway P->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Gilteritinib's inhibition of the FLT3 signaling pathway.

Section 3: Experimental Protocols

The following are standardized protocols for key in vitro assays used to evaluate the efficacy of pyrazine derivatives and other small molecule inhibitors.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells in culture

  • 96-well plate

  • Test compound (e.g., Bortezomib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1][11]

FLT3 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a fluorescence resonance energy transfer (FRET)-based assay to measure the binding of an inhibitor to a kinase.

Materials:

  • Recombinant FLT3 kinase

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive inhibitor)

  • Test compound (e.g., Gilteritinib, Quizartinib)

  • Assay buffer

  • 384-well plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a mixture of the FLT3 kinase and the Eu-labeled antibody.

  • Assay Setup: In a 384-well plate, add the test compound dilutions, followed by the kinase/antibody mixture.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • FRET Measurement: Measure the FRET signal using a fluorescence plate reader with appropriate excitation and emission wavelengths for Europium and Alexa Fluor™ 647.

  • Data Analysis: The binding of the tracer to the kinase results in a high FRET signal. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the FRET signal. Calculate the IC50 value from the dose-response curve.[1]

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_kinase Kinase Inhibition Assay (FRET) C1 Seed Cells C2 Treat with Compound C1->C2 C3 Add MTT C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate IC50 C5->C6 K1 Prepare Reagents K2 Add Compound, Kinase, Antibody K1->K2 K3 Add Tracer K2->K3 K4 Incubate K3->K4 K5 Measure FRET K4->K5 K6 Calculate IC50 K5->K6

General workflows for key in vitro assays.

This guide provides a snapshot of the comparative landscape for two important classes of pyrazine-based pharmaceuticals. The presented data and methodologies are intended to serve as a valuable resource for researchers and professionals in the ongoing effort to develop more effective and targeted cancer therapies.

References

Safety Operating Guide

Proper Disposal of 2-Acetyl-3-methylpyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 2-Acetyl-3-methylpyrazine is a critical aspect of laboratory safety and chemical management. This guide provides detailed procedures for its disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize environmental impact and ensure compliance with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified as a combustible liquid that can cause skin and eye irritation, and may also lead to respiratory irritation.[1] Before handling, it is imperative to be familiar with the substance's hazard profile and to use appropriate personal protective equipment (PPE).

Hazard ClassificationDescription
Physical Hazard Combustible liquid[1][2]
Health Hazards Causes skin irritation[1]
Causes serious eye irritation[1]
May cause respiratory irritation[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[1]

  • Clothing: Wear protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In poorly ventilated areas, use a NIOSH-approved respirator.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to engage a licensed waste disposal company. Always handle the chemical in a well-ventilated area, such as a fume hood.

1. Waste Collection and Storage:

  • Container: Use a dedicated, properly labeled, and sealed waste container. The container should be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1][2] The storage area should be secure and have secondary containment to prevent soil and water pollution in case of a spill.

2. Handling Small Spills:

In the event of a small spill, follow these steps for cleanup and disposal:

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Absorb the spillage with an inert, dry material such as vermiculite, dry sand, or earth.

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled waste disposal container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: The contaminated absorbent material poses the same hazards as the spilled chemical and must be disposed of as hazardous waste.

3. Disposal of Empty Containers:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

  • Once cleaned, empty containers can be recycled or disposed of according to local regulations. Do not reuse empty containers for other purposes.

4. Final Disposal:

  • Dispose of the contents and the container in accordance with local, regional, and national regulations.[1][3] This typically involves arranging for collection by a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or into the environment.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_final Final Disposal A Identify this compound for Disposal B Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat A->B C Use a Labeled, Sealed Hazardous Waste Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D H Arrange for Collection by a Licensed Waste Disposal Company D->H E Small Spill Occurs F Absorb with Inert Material (e.g., Vermiculite, Sand) E->F G Collect Absorbed Material into Waste Container F->G G->H I Document Waste Transfer H->I

References

Personal protective equipment for handling 2-Acetyl-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Acetyl-3-methylpyrazine in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a compliant operational environment.

Hazard Identification and Safety Data

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] It is imperative to handle this chemical with appropriate care and full understanding of its potential hazards.

Key Safety Information:

PropertyDataSource
CAS Number 23787-80-6[1]
Molecular Formula C7H8N2O[1]
Physical State Liquid (Light yellow to yellow-orange)[2][3]
Flash Point 80 °C (176 °F) - closed cup[4]
Hazard Statements H227: Combustible liquid. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Signal Word Warning[2][4]

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is the first line of defense against exposure. All personnel must be trained in the proper use and disposal of PPE.

Mandatory PPE includes:

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side-shields.[1] A face shield may be required for splash hazards.

  • Hand Protection: Wear protective gloves. Nitrile gloves are a common choice, but it is essential to consult the glove manufacturer's compatibility chart.

  • Body Protection: A flame-resistant lab coat should be worn.[1] Ensure it is fully buttoned.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator with organic vapor cartridges should be worn.

Operational Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and maintain the integrity of the chemical.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. Have a chemical spill kit appropriate for combustible liquids nearby.

  • Ventilation: Always handle this compound in a well-ventilated area. A certified laboratory chemical fume hood is the recommended engineering control.

  • Avoiding Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.[1][2]

  • Transferring: When transferring the liquid, do so carefully to avoid splashes. For larger quantities, ensure proper bonding and grounding to prevent static discharge.

  • Personal Hygiene: Wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the work area.

Storage Requirements:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[2]

  • The storage area should be secure and away from sources of heat or direct sunlight.

Spill Management and Decontamination

In the event of a spill, a prompt and informed response is critical to mitigate hazards.

Spill Response Protocol:

  • Immediate Actions:

    • Alert personnel in the immediate vicinity.

    • If the spill is large or in a poorly ventilated area, evacuate the lab.

    • Eliminate all ignition sources.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large spills, contact your institution's emergency response team.

  • Containment and Cleanup:

    • For small spills, contain the liquid with an inert, dry material such as vermiculite, dry sand, or earth.

    • Do not use combustible materials, such as paper towels, to absorb the initial spill.

    • Once absorbed, scoop the material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination:

    • After the absorbed material is removed, decontaminate the spill area. Wash the surface with soap and plenty of water.

    • Collect all cleanup materials, including contaminated gloves and absorbent pads, and place them in a sealed, labeled container for hazardous waste disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Improper disposal can harm the environment and is a regulatory violation.

Waste Disposal Workflow:

  • Waste Collection:

    • Collect all waste, including unused chemical, contaminated materials from spills, and empty containers, in a designated hazardous waste container.

    • The container must be compatible with the chemical, clearly labeled as "Hazardous Waste," and list all contents.[1]

  • Container Management:

    • Keep the waste container tightly sealed when not in use.

    • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.

    • Do not pour this compound down the drain or dispose of it with regular trash.[2]

Workflow Diagrams

Personal Protective Equipment (PPE) Selection Workflow:

PPE_Selection_Workflow start Start: Handling this compound task_assessment Task Assessment: - Small quantity transfer? - Potential for splashing? start->task_assessment ppe_standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat task_assessment->ppe_standard Standard Task ppe_enhanced Enhanced PPE: - Face Shield - Chemical-resistant Apron task_assessment->ppe_enhanced Splash Potential respiratory_check Is ventilation adequate? (e.g., in fume hood) ppe_standard->respiratory_check ppe_enhanced->respiratory_check respirator Wear NIOSH-approved respirator with organic vapor cartridges respiratory_check->respirator No proceed Proceed with Task respiratory_check->proceed Yes respirator->proceed Disposal_Workflow start Waste Generation: - Unused Chemical - Contaminated Materials - Empty Containers collect_waste Collect in a designated, compatible hazardous waste container start->collect_waste label_container Label Container: - 'Hazardous Waste' - 'this compound' - List all constituents collect_waste->label_container store_waste Store sealed container in a designated satellite accumulation area label_container->store_waste request_pickup Request waste pickup from Environmental Health & Safety or licensed contractor store_waste->request_pickup end Waste Disposed of in Compliance request_pickup->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.